molecular formula C16H17N3O5S B1212693 Oracefal

Oracefal

货号: B1212693
分子量: 363.4 g/mol
InChI 键: BOEGTKLJZSQCCD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Oracefal is the brand name for the research compound Cephradine, a first-generation cephalosporin antibiotic belonging to the beta-lactam class . Its primary research value lies in its bactericidal mechanism of action, which involves binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall. This binding inhibits the third and final stage of bacterial cell wall synthesis, leading to cell lysis . Researchers utilize this compound to study infections caused by susceptible organisms, including upper and lower respiratory tract infections, urinary tract infections, and skin and soft tissue infections . Its spectrum of activity is broad, encompassing a range of Gram-positive and Gram-negative bacteria, making it a useful tool for in vitro microbiological studies . This product is designated For Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

7-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O5S/c1-7-6-25-15-11(14(22)19(15)12(7)16(23)24)18-13(21)10(17)8-2-4-9(20)5-3-8/h2-5,10-11,15,20H,6,17H2,1H3,(H,18,21)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOEGTKLJZSQCCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)SC1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90860610
Record name 7-[2-Amino(4-hydroxyphenyl)acetamido]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90860610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1181570-19-3
Record name 7-[[2-Amino-2-(4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1181570-19-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-[2-Amino(4-hydroxyphenyl)acetamido]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90860610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Binding Affinity of Cefadroxil to Penicillin-Binding Proteins: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefadroxil, a first-generation cephalosporin, exerts its bactericidal effects by targeting and acylating penicillin-binding proteins (PBPs), essential enzymes in the terminal stages of bacterial cell wall biosynthesis. This inhibition disrupts the structural integrity of the peptidoglycan layer, leading to cell lysis and death. This technical guide provides a comprehensive overview of the binding affinity of cefadroxil to PBPs, detailing the underlying mechanism of action, experimental protocols for affinity determination, and a comparative analysis of binding data within the cephalosporin class. While specific quantitative binding data for cefadroxil remains elusive in publicly available literature, this guide leverages data from analogous first-generation cephalosporins to provide a framework for understanding its interaction with key PBP targets in both Gram-positive and Gram-negative bacteria.

Introduction: The Role of Penicillin-Binding Proteins in Bacterial Cell Wall Synthesis

The bacterial cell wall is a vital external structure that provides shape, rigidity, and protection against osmotic stress. Its primary component is peptidoglycan, a complex polymer of repeating N-acetylglucosamine and N-acetylmuramic acid units cross-linked by short peptide chains. The final and crucial steps of peptidoglycan synthesis are catalyzed by a group of membrane-associated enzymes known as penicillin-binding proteins (PBPs).[1]

PBPs are characterized by their ability to covalently bind to β-lactam antibiotics, such as penicillins and cephalosporins.[1] This binding occurs at the active site of the PBP, where a serine residue attacks the strained β-lactam ring, forming a stable and inactive acyl-enzyme complex.[2] This acylation prevents the PBP from performing its natural function in cross-linking the peptidoglycan chains, thereby weakening the cell wall and ultimately leading to bacterial cell death.[3]

Bacteria possess multiple PBPs, each with specific roles in cell elongation, septum formation, and maintaining cell shape. The differential affinity of a β-lactam antibiotic for various PBPs determines its spectrum of activity and the morphological changes it induces in bacteria.[4]

Mechanism of Action: Cefadroxil's Interaction with PBPs

Cefadroxil, as a first-generation cephalosporin, is effective against a range of Gram-positive bacteria, including Staphylococcus and Streptococcus species, and some Gram-negative bacteria.[3][5] Its mechanism of action follows the general pathway of β-lactam antibiotics, involving the inhibition of PBP activity.[1]

The core of this interaction is the structural similarity between the β-lactam ring of cefadroxil and the D-alanyl-D-alanine moiety of the natural PBP substrate. This molecular mimicry allows cefadroxil to enter the PBP active site and form a covalent bond with the catalytic serine residue, effectively inactivating the enzyme.[6] The consequence of this inhibition is the disruption of peptidoglycan cross-linking, leading to a structurally compromised cell wall that cannot withstand the internal osmotic pressure of the bacterium, resulting in cell lysis.

PBP_Inhibition_Pathway cluster_Bacterium Bacterial Cell Cefadroxil Cefadroxil PBP Penicillin-Binding Protein (PBP) Cefadroxil->PBP Binds to active site CellWall Cross-linked Peptidoglycan (Stable Cell Wall) PBP->CellWall Catalyzes cross-linking WeakenedWall Weakened Cell Wall PBP->WeakenedWall Inhibition Peptidoglycan Peptidoglycan Precursors Peptidoglycan->PBP Lysis Cell Lysis WeakenedWall->Lysis

Figure 1: Mechanism of PBP inhibition by Cefadroxil.

Quantitative Analysis of Cefadroxil-PBP Binding Affinity

The binding affinity of a β-lactam antibiotic to a specific PBP is a critical determinant of its antibacterial potency. This affinity is typically quantified by the 50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the PBP's activity. A lower IC50 value signifies a higher binding affinity.

Table 1: PBP Binding Affinity (IC50 in µg/mL) of Representative Cephalosporins against Escherichia coli

PBPCephalexinCefazolinCefaclor
PBP1a>1001.61.6
PBP1b>1006.36.3
PBP2>10010025
PBP31.60.40.2
PBP4>100100100
PBP5/6>100>100>100

Note: This table is a compilation of representative data from various sources and is intended for illustrative purposes. Specific values may vary depending on the experimental conditions and the specific bacterial strain.

Table 2: PBP Binding Affinity (IC50 in µg/mL) of Representative Cephalosporins against Staphylococcus aureus

PBPCephalothinCefazolin
PBP10.20.1
PBP21.60.8
PBP30.80.4
PBP46.33.1

Note: This table is a compilation of representative data from various sources and is intended for illustrative purposes. Specific values may vary depending on the experimental conditions and the specific bacterial strain.

Experimental Protocols for Determining PBP Binding Affinity

The determination of the binding affinity of cephalosporins to PBPs is commonly achieved through a competitive binding assay. This method relies on the competition between the unlabeled test antibiotic (e.g., cefadroxil) and a labeled β-lactam probe (e.g., fluorescently tagged penicillin) for the active site of the PBPs.

Preparation of Bacterial Membranes
  • Bacterial Culture: The bacterial strain of interest (e.g., E. coli or S. aureus) is cultured in an appropriate growth medium to the mid-logarithmic phase.

  • Cell Harvesting: The bacterial cells are harvested by centrifugation and washed with a suitable buffer, such as phosphate-buffered saline (PBS).

  • Cell Lysis: The washed cells are resuspended in buffer and lysed to release the cellular contents. This can be achieved through methods such as sonication or French press.

  • Membrane Isolation: The cell lysate is subjected to ultracentrifugation to separate the membrane fraction, which contains the PBPs, from the soluble cytoplasmic components.

  • Protein Quantification: The total protein concentration in the isolated membrane fraction is determined using a standard protein assay, such as the Bradford or BCA assay.

Competitive Binding Assay
  • Incubation with Test Antibiotic: Aliquots of the prepared bacterial membranes are incubated with increasing concentrations of the test cephalosporin (e.g., cefadroxil) for a defined period (e.g., 10-30 minutes) at a controlled temperature (e.g., 30-37°C).

  • Labeling with Fluorescent Probe: Following the incubation with the test antibiotic, a fixed, saturating concentration of a fluorescently labeled penicillin, such as Bocillin-FL, is added to the reaction mixture. The fluorescent probe will bind to the PBPs that are not already occupied by the test antibiotic.

  • Termination of Reaction: The labeling reaction is stopped by the addition of a sample buffer containing sodium dodecyl sulfate (SDS) and heating.

Detection and Data Analysis
  • SDS-PAGE: The proteins in the reaction mixtures are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Visualization: The gel is visualized using a fluorescence imager to detect the fluorescently labeled PBPs. The intensity of the fluorescent band for each PBP will be inversely proportional to the binding affinity of the test antibiotic.

  • Densitometry: The fluorescence intensity of each PBP band is quantified using densitometry software.

  • IC50 Calculation: The percentage of fluorescent probe binding (relative to a control with no test antibiotic) is plotted against the concentration of the test antibiotic. The IC50 value is then determined by fitting the data to a dose-response curve using non-linear regression analysis.[2]

Experimental_Workflow cluster_Preparation Membrane Preparation cluster_Assay Competitive Binding Assay cluster_Analysis Data Analysis Culture Bacterial Culture Harvest Cell Harvesting Culture->Harvest Lysis Cell Lysis Harvest->Lysis Isolate Membrane Isolation Lysis->Isolate Quantify Protein Quantification Isolate->Quantify Incubate Incubate Membranes with Cefadroxil Quantify->Incubate Label Add Fluorescent Penicillin Probe Incubate->Label Terminate Terminate Reaction Label->Terminate SDS_PAGE SDS-PAGE Terminate->SDS_PAGE Visualize Fluorescence Imaging SDS_PAGE->Visualize Densitometry Densitometry Visualize->Densitometry IC50 IC50 Calculation Densitometry->IC50

References

A Comprehensive Technical Guide to the Chemical Structure and Physicochemical Properties of Cefadroxil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefadroxil is a first-generation cephalosporin antibiotic renowned for its broad spectrum of activity against a variety of Gram-positive and some Gram-negative bacteria.[1] As a semi-synthetic derivative of 7-aminocephalosporanic acid (7-ACA), its efficacy and pharmacokinetic profile are intrinsically linked to its unique chemical structure and resulting physicochemical properties. This technical guide provides an in-depth exploration of the molecular architecture and key physicochemical characteristics of cefadroxil, offering valuable insights for professionals engaged in drug discovery, development, and formulation.

Chemical Structure of Cefadroxil

Cefadroxil's molecular framework is built upon the bicyclic cephem nucleus, which consists of a four-membered β-lactam ring fused to a six-membered dihydrothiazine ring. This core structure is fundamental to the antibacterial activity of all cephalosporins.

IUPAC Name: (6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid[1]

Chemical Formula:

  • Anhydrous: C₁₆H₁₇N₃O₅S[1]

  • Monohydrate: C₁₆H₁₇N₃O₅S·H₂O[1]

Molecular Weight:

  • Anhydrous: 363.39 g/mol [1]

  • Monohydrate: 381.40 g/mol [1]

SMILES (Simplified Molecular Input Line Entry System) String: CC1=C(N2--INVALID-LINK--NC(=O)--INVALID-LINK--O)N">C@@HSC1)C(=O)O[2]

The key functional groups that dictate the properties of cefadroxil include:

  • β-Lactam Ring: This highly strained ring is the pharmacophore responsible for the antibiotic's mechanism of action.

  • 7-Acylamino Side Chain: The (R)-α-amino-p-hydroxyphenylacetyl group at the C-7 position influences the antibacterial spectrum and oral bioavailability.

  • 3-Methyl Group: The substituent at the C-3 position contributes to the compound's metabolic stability.

  • 4-Carboxylic Acid Group: This acidic moiety is crucial for binding to penicillin-binding proteins (PBPs) and influences the drug's solubility and pKa.[1]

Physicochemical Properties

The physicochemical properties of cefadroxil are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. A summary of these properties is presented in the table below.

PropertyValueReference(s)
pKa (acidic) 3.25 - 3.45[3]
pKa (basic) 7.22 - 7.43[3]
Solubility
- WaterLow solubility[1]
- EthanolVery slightly soluble[1]
- ChloroformPractically insoluble[1]
- Ethyl EtherPractically insoluble[1]
Melting Point 197 °C (decomposes)[3]
Partition Coefficient (Log P) -0.4[3]

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below.

Determination of Melting Point (Capillary Tube Method)

Objective: To determine the temperature at which cefadroxil transitions from a solid to a liquid state.

Materials:

  • Cefadroxil powder

  • Capillary tubes (sealed at one end)

  • Melting point apparatus

  • Thermometer

Procedure:

  • A small amount of dry cefadroxil powder is introduced into a capillary tube and packed to a height of 2-3 mm.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The temperature is raised at a controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

  • The temperature at which the substance is first observed to melt and the temperature at which it is completely molten are recorded as the melting range. For cefadroxil, decomposition is observed at its melting point.[3]

Determination of Aqueous Solubility (Shake-Flask Method)

Objective: To determine the saturation concentration of cefadroxil in water at a specific temperature.

Materials:

  • Cefadroxil powder

  • Distilled or deionized water

  • Conical flasks with stoppers

  • Shaking incubator or magnetic stirrer

  • Centrifuge

  • UV-Vis Spectrophotometer

Procedure:

  • An excess amount of cefadroxil powder is added to a known volume of water in a conical flask.

  • The flask is securely stoppered and agitated in a shaking incubator at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • The resulting suspension is centrifuged to separate the undissolved solid.

  • The concentration of cefadroxil in the clear supernatant is determined using a validated analytical method, such as UV-Vis spectrophotometry at its λmax.

  • A calibration curve is prepared using standard solutions of cefadroxil to quantify the concentration in the sample.

Determination of pKa (Potentiometric Titration)

Objective: To determine the acid dissociation constants (pKa) of the ionizable functional groups in cefadroxil.

Materials:

  • Cefadroxil

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Potassium chloride (KCl) for maintaining ionic strength

  • pH meter with a calibrated electrode

  • Burette

  • Stirrer

Procedure:

  • A known amount of cefadroxil is dissolved in a specific volume of water, and the ionic strength is adjusted with KCl.

  • The solution is acidified to a low pH (e.g., pH 2) with the standardized HCl solution.

  • The solution is then titrated with the standardized NaOH solution, adding small, precise volumes of the titrant.

  • The pH of the solution is recorded after each addition of NaOH, allowing the system to equilibrate.

  • The titration is continued until a high pH (e.g., pH 12) is reached.

  • A titration curve is generated by plotting the pH versus the volume of NaOH added.

  • The pKa values are determined from the inflection points of the titration curve. The pH at the half-equivalence point for each ionizable group corresponds to its pKa.

Determination of Partition Coefficient (Log P) (Shake-Flask Method)

Objective: To determine the ratio of the concentration of cefadroxil in a non-polar solvent (n-octanol) to its concentration in a polar solvent (water) at equilibrium.

Materials:

  • Cefadroxil

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Separatory funnel

  • Shaker

  • Centrifuge

  • Analytical instrument for concentration determination (e.g., HPLC or UV-Vis Spectrophotometer)

Procedure:

  • A known amount of cefadroxil is dissolved in either the aqueous or the n-octanol phase.

  • Equal volumes of the n-octanol and aqueous phases are added to a separatory funnel.

  • The mixture is shaken vigorously for a set period to allow for the partitioning of cefadroxil between the two phases and then allowed to stand for the phases to separate completely.

  • The two phases are separated. If an emulsion has formed, centrifugation may be necessary.

  • The concentration of cefadroxil in each phase is determined using a suitable and validated analytical method.

  • The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. Log P is the base-10 logarithm of this value.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Cefadroxil, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1] The primary target of this action is a group of enzymes known as penicillin-binding proteins (PBPs), which are essential for the final steps of peptidoglycan synthesis. Peptidoglycan is a critical component of the bacterial cell wall that provides structural integrity.

The signaling pathway for this mechanism can be visualized as follows:

G cluster_bacterium Bacterial Cell Cefadroxil Cefadroxil PBPs Penicillin-Binding Proteins (PBPs) Cefadroxil->PBPs Binds to and inhibits Transpeptidation Transpeptidation (Cross-linking of Peptidoglycan) PBPs->Transpeptidation Catalyzes CellWall Bacterial Cell Wall Synthesis Transpeptidation->CellWall Essential for Lysis Cell Lysis CellWall->Lysis Inhibition leads to defective wall and

Caption: Cefadroxil's mechanism of action leading to bacterial cell lysis.

Experimental Workflow: HPLC Analysis of Cefadroxil

High-Performance Liquid Chromatography (HPLC) is a common and robust method for the quantitative analysis of cefadroxil in bulk drug substances and pharmaceutical formulations. A typical workflow for this analysis is depicted below.

G SamplePrep Sample Preparation (Dissolution and Dilution) HPLC HPLC System SamplePrep->HPLC Column C18 Column HPLC->Column Detector UV Detector (e.g., at 230 nm) Column->Detector MobilePhase Mobile Phase (e.g., Buffer:Acetonitrile) MobilePhase->HPLC Data Data Acquisition and Analysis Detector->Data G Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Swab Swab Mueller-Hinton Agar Plate Inoculum->Swab Disk Apply Cefadroxil Disk (30 µg) Swab->Disk Incubate Incubate at 35-37°C for 16-18 hours Disk->Incubate Measure Measure Zone of Inhibition Incubate->Measure Interpret Interpret Results (Susceptible, Intermediate, Resistant) Measure->Interpret

References

Oracefal (Cefadroxil): A Technical Guide to its Antibacterial Spectrum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oracefal, the brand name for the first-generation cephalosporin antibiotic cefadroxil, is a broad-spectrum bactericidal agent effective against a variety of Gram-positive and some Gram-negative bacteria.[1] Its clinical utility extends to the treatment of infections of the urinary tract, skin and soft tissues, and pharyngitis/tonsillitis.[2][3] This technical guide provides an in-depth overview of the antibacterial spectrum of cefadroxil, detailing its in vitro activity, mechanism of action, and the standardized experimental protocols used for its evaluation.

Mechanism of Action

Like other β-lactam antibiotics, cefadroxil exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[4][5] The primary target of cefadroxil is a group of enzymes known as penicillin-binding proteins (PBPs), which are located in the bacterial cell membrane.[5][6] PBPs are essential for the final steps of peptidoglycan synthesis, a critical component that provides structural integrity to the bacterial cell wall.[5] By binding to and inactivating these enzymes, cefadroxil blocks the transpeptidation step in peptidoglycan assembly.[5] This disruption leads to the formation of a defective and weakened cell wall, rendering the bacterium susceptible to osmotic lysis and subsequent cell death.[2][5]

cluster_cell Bacterial Cell Cefadroxil Cefadroxil PBP Penicillin-Binding Proteins (PBPs) Cefadroxil->PBP Binds to Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan Inhibits CellWall Defective Cell Wall Peptidoglycan->CellWall Leads to Lysis Cell Lysis CellWall->Lysis Results in

Figure 1. Mechanism of action of Cefadroxil.

In Vitro Antibacterial Spectrum

The in vitro activity of cefadroxil has been evaluated against a wide range of clinical isolates. The following tables summarize the Minimum Inhibitory Concentration (MIC) data, which represents the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Table 1: In Vitro Activity of Cefadroxil against Gram-Positive Bacteria

OrganismMethodMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Staphylococcus aureus (MSSA)Broth Microdilution0.125 - 1624
Staphylococcus aureusBroth Dilution2 - 128--
Bacillus subtilisBroth Dilution-6.4-
Bacillus cereusBroth Dilution-25.6-

Data sourced from BenchChem.[7]

Table 2: In Vitro Activity of Cefadroxil against Gram-Negative Bacteria

OrganismMethodMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Escherichia coliBroth Dilution8 - 256--
Pseudomonas aeruginosaBroth Dilution-6.4-
Serratia marcescensBroth Dilution-25.6-
Haemophilus influenzaeNot Specified≤16 (for 6 of 30 isolates)--

Data sourced from BenchChem and The Journal of Antimicrobial Chemotherapy.[1][8]

It is important to note that the Clinical and Laboratory Standards Institute (CLSI) and the U.S. Food and Drug Administration (FDA) do not currently provide specific MIC breakpoints for cefadroxil.[4][9]

Experimental Protocols

The determination of the in vitro antibacterial spectrum of cefadroxil is performed using standardized methods, primarily broth microdilution and disk diffusion, as outlined by the CLSI.

Broth Microdilution Method

This method is used to determine the quantitative MIC of an antimicrobial agent.

  • Preparation of Cefadroxil Dilutions: A stock solution of cefadroxil is prepared and serially diluted two-fold in cation-adjusted Mueller-Hinton Broth (CAMHB) within 96-well microtiter plates to achieve a range of final concentrations (e.g., 0.25 to 256 µg/mL).[7][10]

  • Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in CAMHB to a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.[7][10]

  • Inoculation and Incubation: Each well is inoculated with the bacterial suspension. A growth control well (broth and inoculum without antibiotic) and a sterility control well (broth only) are included. The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.[7][10]

  • MIC Determination: The MIC is the lowest concentration of cefadroxil that completely inhibits visible bacterial growth (turbidity) as determined by visual inspection.[10]

Disk Diffusion Method (Kirby-Bauer Test)

This method provides a qualitative assessment of the susceptibility of a bacterial isolate to an antimicrobial agent.

  • Inoculum Preparation: A standardized inoculum is prepared as described for the broth microdilution method.[7]

  • Plate Inoculation: A sterile cotton swab is used to evenly streak the inoculum over the entire surface of a Mueller-Hinton agar plate to ensure confluent growth.[7][11]

  • Disk Application: A paper disk impregnated with 30 µg of cefadroxil is aseptically applied to the center of the inoculated agar plate.[11]

  • Incubation: The plate is inverted and incubated at 35°C ± 2°C for 16-20 hours in ambient air.[11]

  • Result Interpretation: The diameter of the zone of growth inhibition around the disk is measured in millimeters. The interpretation of these results as "susceptible," "intermediate," or "resistant" is challenging due to the lack of established breakpoints for cefadroxil.[11]

cluster_prep Preparation cluster_mic Broth Microdilution (MIC) cluster_disk Disk Diffusion Isolate Bacterial Isolate Inoculum Standardized Inoculum (0.5 McFarland) Isolate->Inoculum InoculateMIC Inoculate Wells Inoculum->InoculateMIC StreakPlate Streak Inoculum on Mueller-Hinton Agar Inoculum->StreakPlate SerialDilution Serial Dilution of Cefadroxil in Microtiter Plate SerialDilution->InoculateMIC IncubateMIC Incubate 16-20h at 35°C InoculateMIC->IncubateMIC ReadMIC Read MIC IncubateMIC->ReadMIC ApplyDisk Apply Cefadroxil Disk (30µg) StreakPlate->ApplyDisk IncubateDisk Incubate 16-20h at 35°C ApplyDisk->IncubateDisk MeasureZone Measure Zone of Inhibition IncubateDisk->MeasureZone

References

An In-Depth Technical Guide to the In Vitro Susceptibility of Gram-Positive and Gram-Negative Bacteria to Cefadroxil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of cefadroxil, a first-generation cephalosporin, against a range of clinically relevant gram-positive and gram-negative bacteria. The document details the quantitative susceptibility data, experimental protocols for its determination, and the underlying mechanism of action.

Cefadroxil exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2][3][4][5] It binds to penicillin-binding proteins (PBPs) located within the bacterial cell wall, which in turn inhibits the final transpeptidation step of peptidoglycan synthesis.[1][2] This disruption leads to a defective and osmotically unstable cell wall, ultimately causing cell lysis and death.[1][3] While effective against many gram-positive cocci, its activity against gram-negative bacteria can be variable, in part due to the protective outer membrane of these organisms.[1]

Data Presentation: Quantitative Susceptibility

The in vitro potency of cefadroxil is commonly quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The following tables summarize the MIC values for cefadroxil against key gram-positive and gram-negative pathogens.

Table 1: In Vitro Susceptibility of Gram-Positive Bacteria to Cefadroxil

OrganismNo. of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Methicillin-Susceptible Staphylococcus aureus (MSSA)48-24[6][7][8][9][10]
Staphylococcus aureus352-128--[11]
Staphylococcus aureus (ATCC 25923)---4[11]
Streptococcus pyogenes-Data not readily available in the searched literature.--

Table 2: In Vitro Susceptibility of Gram-Negative Bacteria to Cefadroxil

OrganismNo. of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Escherichia coli358-256->256[6][11]
Escherichia coli (ATCC 25922)---16[11]
Klebsiella species-Data not readily available in the searched literature.--
Proteus mirabilis-Data not readily available in the searched literature.--

It is important to note that a significant percentage of clinical isolates of both S. aureus (71.43%) and E. coli (85.71%) have demonstrated resistance to cefadroxil in some studies.[11]

Clinical Breakpoints: A critical aspect of interpreting MIC values is the use of clinical breakpoints established by regulatory bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). However, for cefadroxil, specific clinical breakpoints are not provided by either CLSI or EUCAST.[6] The U.S. Food and Drug Administration (FDA) previously suggested that the susceptibility of Enterobacteriaceae to cefadroxil could be inferred from cefazolin testing; however, this is no longer recommended due to the potential for inaccurate predictions.[6][12]

Experimental Protocols

The determination of in vitro susceptibility is performed using standardized laboratory procedures. The two most common methods are the broth microdilution method for determining the MIC and the Kirby-Bauer disk diffusion method.

This method determines the minimum inhibitory concentration of an antimicrobial agent in a liquid medium.[13]

1. Preparation of Antimicrobial Stock Solution:

  • Prepare a stock solution of cefadroxil powder in a suitable solvent at a known concentration (e.g., 1280 µg/mL).[6]

  • Filter-sterilize the stock solution.[6]

2. Preparation of Microtiter Plates:

  • Dispense a fixed volume (e.g., 50 µL) of sterile Mueller-Hinton Broth (MHB) into each well of a 96-well microtiter plate.[6]

  • Add an equal volume of the cefadroxil stock solution to the first well of each row to be tested.[6]

  • Perform a two-fold serial dilution by transferring half the volume from the first well to the second, and so on, creating a range of cefadroxil concentrations (e.g., 0.125 to 64 µg/mL).[6]

  • Include a growth control well (MHB and inoculum only) and a sterility control well (MHB only).[6]

3. Inoculum Preparation:

  • From a fresh (18-24 hour) culture plate, select several morphologically similar colonies of the test organism.

  • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[6]

  • Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[6]

4. Inoculation and Incubation:

  • Inoculate each well (except the sterility control) with the standardized bacterial suspension.[6]

  • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.[6]

5. Interpretation of Results:

  • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.[6][13]

This method assesses the susceptibility of a bacterial isolate to an antimicrobial agent based on the size of a zone of growth inhibition around a disk impregnated with the agent.[14][15]

1. Inoculum Preparation:

  • Prepare a bacterial inoculum suspension in a sterile broth and adjust its turbidity to match a 0.5 McFarland standard.[14]

2. Inoculation of Mueller-Hinton Agar Plate:

  • Dip a sterile cotton swab into the standardized inoculum.[14][16]

  • Remove excess fluid by pressing the swab against the inside of the tube.[14][16]

  • Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees each time to ensure a confluent lawn of growth.[14][16]

3. Application of Antibiotic Disks:

  • Aseptically place cefadroxil-impregnated disks (or a surrogate like cephalothin 30 µg) onto the surface of the inoculated agar plate.[14]

  • Ensure disks are evenly spaced (at least 24 mm apart) and gently press them down to ensure complete contact with the agar.[14]

4. Incubation:

  • Invert the plates and incubate at 35°C ± 2°C for 18-24 hours.[17]

5. Measurement and Interpretation of Results:

  • After incubation, measure the diameter of the zone of inhibition (where bacterial growth is absent) in millimeters using a ruler or caliper.[17]

  • Interpret the results as "Susceptible," "Intermediate," or "Resistant" by comparing the zone diameter to established interpretive charts.[17]

Visualizations: Signaling Pathways and Experimental Workflows

Cefadroxil_Mechanism_of_Action Cefadroxil Cefadroxil PBP Penicillin-Binding Proteins (PBPs) Cefadroxil->PBP Binds to Transpeptidation Transpeptidation (Cross-linking of Peptidoglycan) Cefadroxil->Transpeptidation Inhibits PBP->Transpeptidation Catalyzes CellWall Bacterial Cell Wall Synthesis Transpeptidation->CellWall Final step in DefectiveCellWall Defective Cell Wall CellWall->DefectiveCellWall Leads to Lysis Cell Lysis and Death DefectiveCellWall->Lysis

Caption: Mechanism of action of Cefadroxil.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis Stock Prepare Cefadroxil Stock Solution Plate Prepare Microtiter Plate with Serial Dilutions Stock->Plate Inoculate Inoculate Wells with Bacterial Suspension Plate->Inoculate Inoculum Prepare and Standardize Bacterial Inoculum (0.5 McFarland) Inoculum->Inoculate Incubate Incubate at 35°C for 16-20 hours Inoculate->Incubate Read Visually Inspect for Bacterial Growth (Turbidity) Incubate->Read MIC Determine MIC: Lowest Concentration with No Visible Growth Read->MIC

Caption: Workflow for MIC determination by broth microdilution.

Kirby_Bauer_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis Inoculum Prepare and Standardize Bacterial Inoculum (0.5 McFarland) PlateInoculation Inoculate Mueller-Hinton Agar Plate for Confluent Growth Inoculum->PlateInoculation DiskApplication Apply Cefadroxil Disk to Agar Surface PlateInoculation->DiskApplication Incubate Incubate at 35°C for 18-24 hours DiskApplication->Incubate Measure Measure Diameter of Zone of Inhibition (mm) Incubate->Measure Interpret Interpret as S, I, or R using Breakpoint Tables Measure->Interpret

Caption: Workflow for the Kirby-Bauer disk diffusion test.

References

A Comprehensive Technical Guide to the Pharmacokinetics and Bioavailability of Cefadroxil in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacokinetics and bioavailability of cefadroxil, a first-generation cephalosporin antibiotic, in various preclinical animal models. Understanding the absorption, distribution, metabolism, and excretion (ADME) of cefadroxil in these models is crucial for the prediction of its therapeutic efficacy and safety in humans. This document summarizes key quantitative data, details common experimental protocols, and visualizes the critical biological pathways and workflows involved in cefadroxil's disposition.

Pharmacokinetic Parameters of Cefadroxil in Preclinical Models

The following tables summarize the key pharmacokinetic parameters of cefadroxil observed in different preclinical species. These parameters are essential for comparing the drug's behavior across models and for extrapolating findings to human clinical scenarios.

Table 1: Pharmacokinetics of Cefadroxil in Mice Following Oral Administration
Mouse StrainDose (nmol/g)Cmax (µM)Tmax (min)AUC (µM*min)Bioavailability (%)Reference
Wild-type44.5~37~20--[1]
Wild-type89.1-~20--[1]
Wild-type178-~20--[1]
Wild-type356~300~20--[1][2]
PepT1 Knockout44.5Markedly lower than wild-type~60 (plateau)--[1]
Humanized PepT111Lower than wild-typeLonger than wild-type~2-fold lower than wild-type-[3]
Humanized PepT133Lower than wild-typeLonger than wild-type~2-fold lower than wild-type-[3]
Humanized PepT166Lower than wild-typeLonger than wild-type~2-fold lower than wild-type-[3]
Humanized PepT1132Lower than wild-typeLonger than wild-type~2-fold lower than wild-type-[3]
Humanized PepT1264Lower than wild-typeLonger than wild-type~2-fold lower than wild-type-[3]
Humanized PepT1528Lower than wild-typeLonger than wild-type~2-fold lower than wild-type-[3]
Table 2: Pharmacokinetics of Cefadroxil in Mice Following Intravenous Administration
Mouse StrainDose (nmol/g)Vd (mL)CL (mL/min)T1/2 (min)Reference
Wild-type11-Not significantly different from huPepT1Not significantly different from huPepT1[3]
Humanized PepT111-Not significantly different from wild-typeNot significantly different from wild-type[3]
Wild-type528-Not significantly different from huPepT1Not significantly different from huPepT1[3]
Humanized PepT1528-Not significantly different from wild-typeNot significantly different from wild-type[3]
Wild-type-V1: 3.43, V2: 5.98Q: 0.599-[4]
PepT2 Knockout-V1: 4.23, V2: 8.61Q: 0.586-[4]

V1: Volume of central compartment, V2: Volume of peripheral compartment, Q: Inter-compartment clearance

Table 3: Pharmacokinetics of Cefadroxil in Other Preclinical Species
SpeciesRouteDoseCmax (µg/mL)Tmax (h)T1/2 (h)Bioavailability (%)Reference
RatOral-----[1][5]
ChickenIV20 mg/kg--4.85-[6]
ChickenOral20 mg/kg15.591.47-77.18[6]

Experimental Protocols

Detailed methodologies are critical for the replication and validation of pharmacokinetic studies. Below are generalized protocols based on the cited literature for conducting in vivo pharmacokinetic studies of cefadroxil in preclinical models.

Animal Models
  • Species: Mice (e.g., wild-type, PepT1 knockout, humanized PepT1), Rats, Chickens.[1][3][4][6]

  • Characteristics: Typically 6-8 weeks old, gender-matched.[4]

  • Acclimatization: Animals are allowed to acclimate to the facility for a specified period before the experiment.

  • Housing: Housed in a controlled environment with regulated temperature, humidity, and light-dark cycles.

  • Diet: Standard laboratory chow and water are provided ad libitum, with fasting (e.g., overnight for ~14 hours) before oral drug administration.[1]

Drug Administration
  • Oral Administration:

    • Cefadroxil is dissolved in a suitable vehicle, typically water.[1]

    • The solution is administered via oral gavage using a gavage needle of appropriate size for the animal.[1]

    • Doses are often scaled from human doses based on surface area adjustments.[1]

    • Radiolabeled cefadroxil (e.g., [³H]cefadroxil) may be used to facilitate detection.[1]

  • Intravenous Administration:

    • Cefadroxil is dissolved in a sterile vehicle suitable for injection.

    • The solution is administered as a bolus injection into a suitable vein (e.g., tail vein in mice).[3]

Sample Collection
  • Blood Sampling:

    • Blood samples are collected at predetermined time points after drug administration.

    • For mice, small volume samples (15-20 µL) can be collected via tail nicks.[1]

    • For larger animals, blood may be drawn from a cannulated vessel.

    • Blood is collected into tubes containing an anticoagulant (e.g., heparin).

  • Plasma Preparation:

    • Blood samples are centrifuged to separate plasma.

    • Plasma is harvested and stored frozen (e.g., at -20°C or -80°C) until analysis.

Bioanalytical Method
  • High-Performance Liquid Chromatography (HPLC):

    • A validated HPLC method with UV detection is a common technique for quantifying cefadroxil concentrations in plasma.[7]

    • The method should be validated for linearity, accuracy, precision, and selectivity.

  • Liquid Scintillation Counting:

    • If a radiolabeled drug is used, radioactivity in plasma samples is measured using a liquid scintillation counter.[1]

Pharmacokinetic Analysis
  • Non-Compartmental Analysis (NCA):

    • Pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (t1/2), clearance (CL), and volume of distribution (Vd) are calculated using NCA software (e.g., WinNonlin).[3]

  • Compartmental Modeling:

    • The plasma concentration-time data can be fitted to a one- or two-compartment model to describe the drug's disposition.[4]

    • Population pharmacokinetic modeling (e.g., using NONMEM) can be employed to identify sources of variability.[4]

Visualizations: Pathways and Workflows

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the complex processes involved in cefadroxil's pharmacokinetics.

Intestinal Absorption of Cefadroxil

The oral absorption of cefadroxil is a complex process primarily mediated by the peptide transporter 1 (PepT1) located on the apical membrane of enterocytes.[3] Subsequent transport across the basolateral membrane into the bloodstream involves other transporters like ABCC3 and ABCC4.[8]

G cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream cefadroxil_lumen Cefadroxil pept1 PepT1 cefadroxil_lumen->pept1 Apical Uptake cefadroxil_cell Cefadroxil pept1->cefadroxil_cell abcc3 ABCC3 cefadroxil_cell->abcc3 Basolateral Efflux abcc4 ABCC4 cefadroxil_cell->abcc4 cefadroxil_blood Cefadroxil abcc3->cefadroxil_blood abcc4->cefadroxil_blood

Caption: Intestinal transport pathway of cefadroxil.

Renal Elimination of Cefadroxil

Cefadroxil is primarily eliminated unchanged in the urine through a combination of glomerular filtration, active tubular secretion, and active tubular reabsorption.[1][4] Several transporters, including Organic Anion Transporters (OATs) and Peptide Transporter 2 (PepT2), are involved in this process.

G cluster_blood Blood cluster_tubule_cell Renal Tubule Cell cluster_urine Urine cefadroxil_blood Cefadroxil oats OATs cefadroxil_blood->oats Basolateral Uptake (Secretion) cefadroxil_urine Cefadroxil cefadroxil_blood->cefadroxil_urine Glomerular Filtration cefadroxil_cell Cefadroxil oats->cefadroxil_cell cefadroxil_cell->cefadroxil_blood Basolateral Efflux cefadroxil_cell->cefadroxil_urine Apical Efflux pept2 PepT2 pept2->cefadroxil_cell cefadroxil_urine->pept2

Caption: Renal transport pathways of cefadroxil.

Experimental Workflow for a Preclinical Pharmacokinetic Study

The following diagram illustrates a typical workflow for conducting a preclinical pharmacokinetic study of cefadroxil.

G A Animal Acclimatization & Fasting B Drug Administration (Oral or IV) A->B C Serial Blood Sampling B->C D Plasma Separation & Storage C->D E Bioanalysis (e.g., HPLC) D->E F Data Analysis (NCA or Compartmental) E->F G Pharmacokinetic Parameter Determination F->G

Caption: Preclinical pharmacokinetic study workflow.

References

Preclinical Toxicology and Safety Profile of a Representative Cephalosporin Antibiotic: Cefaclor

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available preclinical toxicology and safety data for the specific drug "Oracefal" (Cefadroxil) is limited. Therefore, this guide provides a comprehensive overview of the preclinical toxicology and safety profile of Cefaclor , a structurally related and well-documented second-generation cephalosporin antibiotic. This information is intended to serve as a representative example for researchers, scientists, and drug development professionals in the field of cephalosporin antibiotics.

Executive Summary

This technical guide details the preclinical toxicology and safety profile of Cefaclor, an oral cephalosporin antibiotic. The available data from studies in various animal models, including mice, rats, dogs, and monkeys, indicate a low potential for acute and chronic toxicity. The primary observed effects at high doses are related to gastrointestinal disturbances, which are common for orally administered antibiotics. This document provides a synthesis of quantitative toxicity data, detailed experimental methodologies for key preclinical studies, and visual representations of relevant biological pathways and experimental workflows to support further research and development in this class of antibiotics.

Introduction

Cefaclor is a semisynthetic, second-generation cephalosporin antibiotic effective against a range of Gram-positive and Gram-negative bacteria. Its mechanism of action involves the inhibition of bacterial cell wall synthesis. As with any therapeutic agent, a thorough understanding of its preclinical safety profile is crucial for risk assessment in human clinical trials. This guide summarizes the key findings from preclinical toxicology studies conducted on Cefaclor.

Preclinical Toxicology Data

The preclinical toxicological evaluation of Cefaclor has been conducted across multiple species and durations to assess its safety profile. The following tables summarize the quantitative data from these studies.

Acute Toxicity

Acute toxicity studies are designed to determine the effects of a single, high dose of a substance. The acute toxicity of Cefaclor was found to be comparable to that of Cephalexin, another first-generation cephalosporin.[1]

Table 1: Acute Oral Toxicity of a Representative Cephalosporin (Cephalexin)

SpeciesSexRoute of AdministrationLD50 (mg/kg)Observed Toxic Signs
MouseMaleOral1,881Decreased locomotor activity, ptosis, tremor, convulsion
MouseFemaleOral1,803Decreased locomotor activity, ptosis, tremor, convulsion
RatMaleOral1,478Decreased locomotor activity, ptosis, tremor, convulsion
RatFemaleOral1,507Decreased locomotor activity, ptosis, tremor, convulsion
MonkeyFemaleOral>250Soft feces, vomiting

Data presented for Levofloxacin, a quinolone antibiotic, as a detailed example of acute toxicity reporting. Toxic signs in rodents for Cefaclor are expected to be similar and include decreased locomotor activity and convulsions at very high doses.

Sub-chronic and Chronic Toxicity

Repeated-dose toxicity studies are conducted to evaluate the effects of longer-term exposure to a drug.

Table 2: Sub-chronic Oral Toxicity of Cefaclor in Rats (28-Day Study) [1]

Dose Group (mg/kg/day)DurationKey Findings
~230 - 95028 daysSoft stool excretion, caecal dilatation.

Table 3: Chronic Oral Toxicity of Cefaclor in Rats (1-Year Study) [1]

Dose Group (mg/kg/day)DurationKey Findings
~160 - 6751 yearNo significant treatment-related effects.

Table 4: Sub-chronic Oral Toxicity of Cefaclor in Dogs (30-Day Study) [1]

Dose Group (mg/kg/day)DurationKey Findings
50 - 20030 daysTransient moderate fall in hemoglobin concentration in males at the highest dose.

Table 5: Chronic Oral Toxicity of Cefaclor in Dogs (1-Year Study) [1]

Dose Group (mg/kg/day)DurationKey Findings
100 - 4001 yearSoft stool excretion, occasional emesis, reversible thrombocytopenia in one animal at the highest dose.

Experimental Protocols

The following sections describe the methodologies for key preclinical toxicology studies, based on established guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity Study (Following OECD Guideline 423)

Objective: To determine the acute oral toxicity of a test substance.

Test Animals: Young, healthy, nulliparous, and non-pregnant female rats (Wistar strain), typically 8-12 weeks old.[2][3][4][5][6]

Housing and Feeding: Animals are housed in controlled conditions with a 12-hour light/dark cycle, a temperature of 22 ± 3°C, and relative humidity between 30% and 70%.[2][3] Standard laboratory diet and water are provided ad libitum, except for a fasting period of 16-20 hours before dosing.[2][3]

Dosing: The test substance is administered orally by gavage. Dosing is sequential, with a group of three animals being dosed at a specific level. The outcome of the first group determines the dose for the next group.[2][3]

Observations:

  • Mortality: Animals are checked for mortality twice daily.

  • Clinical Signs: Detailed clinical observations are made shortly after dosing and at least once daily for 14 days.[2][3]

  • Body Weight: Individual animal weights are recorded shortly before dosing and at least weekly thereafter.[2][3]

Pathology: At the end of the 14-day observation period, all surviving animals are euthanized and subjected to a gross necropsy.

Sub-chronic Oral Toxicity Study (90-Day Study in Rodents)

Objective: To characterize the toxicity profile of a substance following repeated oral administration for 90 days.

Test Animals: Young, healthy rats (Sprague-Dawley or Wistar strain).

Dosing: The test substance is administered daily by oral gavage or in the diet at three or more dose levels to groups of animals (typically 10 males and 10 females per group). A control group receives the vehicle only.

Observations:

  • Clinical Signs and Mortality: Observed daily.

  • Body Weight and Food/Water Consumption: Measured weekly.

  • Ophthalmology: Examined prior to the start of the study and at termination.

  • Hematology and Clinical Chemistry: Blood samples are collected at termination (and often at an interim time point) for analysis of a comprehensive panel of parameters.

  • Urinalysis: Conducted at termination.

Pathology: All animals are subjected to a full gross necropsy. Organ weights are recorded. A comprehensive set of tissues from all animals in the control and high-dose groups are examined microscopically.

Chronic Oral Toxicity Study (1-Year Study in Non-Rodents)

Objective: To determine the potential long-term toxicity of a substance.

Test Animals: Beagle dogs are a commonly used non-rodent species.

Dosing: The test substance is typically administered daily in capsules at three dose levels to groups of animals (e.g., 4 males and 4 females per group), along with a control group.

Observations: Similar to the sub-chronic study, but with more frequent interim measurements (e.g., every 3 months) for clinical pathology and ophthalmology. Electrocardiograms (ECGs) are also typically performed at regular intervals.

Pathology: A comprehensive histopathological examination of a wide range of tissues and organs is performed at the end of the study.

Visualizations

Mechanism of Action of Cephalosporin Antibiotics

Cephalosporins, like other β-lactam antibiotics, exert their bactericidal effect by interfering with the synthesis of the bacterial cell wall.

cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) CellWall Stable Cell Wall PBP->CellWall Lysis Cell Lysis (Bactericidal Effect) PBP->Lysis Inhibition of Cell Wall Synthesis Peptidoglycan Peptidoglycan Precursors Peptidoglycan->PBP Cross-linking Cephalosporin Cephalosporin Cephalosporin->PBP Inhibition

Mechanism of Action of Cephalosporins
Potential Signaling Pathway for Cephalosporin-Induced Mitochondrial Toxicity

Some studies suggest that certain cephalosporins may induce nephrotoxicity through mitochondrial injury, leading to impaired cellular respiration.[7][8][9][10]

cluster_mitochondrion Mitochondrion Cephalosporin Nephrotoxic Cephalosporin SubstrateTransport Substrate Transporters (e.g., for Succinate) Cephalosporin->SubstrateTransport Inhibition Respiration Mitochondrial Respiration SubstrateTransport->Respiration ATP ATP Production Respiration->ATP CellularInjury Renal Tubular Cellular Injury Respiration->CellularInjury Impaired Respiration

Cephalosporin Mitochondrial Toxicity Pathway
General Experimental Workflow for Preclinical Oral Toxicity Testing

The preclinical evaluation of a new chemical entity follows a structured workflow to assess its safety.

start Test Substance acute Acute Toxicity Study (e.g., OECD 423) start->acute genotox Genotoxicity Studies start->genotox subchronic Sub-chronic Toxicity Study (28 or 90 days) acute->subchronic chronic Chronic Toxicity Study (6 months to 1 year) subchronic->chronic reprotox Reproductive/Developmental Toxicity Studies subchronic->reprotox carcino Carcinogenicity Studies chronic->carcino end Safety Profile Established chronic->end genotox->end reprotox->end carcino->end

Preclinical Oral Toxicity Testing Workflow

Conclusion

The preclinical safety data for Cefaclor, a representative cephalosporin antibiotic, demonstrate a favorable toxicology profile. The observed adverse effects in animal models were generally mild, dose-dependent, and primarily related to gastrointestinal intolerance at high dose levels. The detailed experimental protocols and pathways provided in this guide offer a framework for the continued investigation and development of safe and effective cephalosporin antibiotics. Further studies, including genotoxicity, reproductive toxicity, and carcinogenicity assessments, would be required for a complete preclinical safety package for a new chemical entity in this class.

References

Historical development of first-generation cephalosporins

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Historical Development of First-Generation Cephalosporins

Introduction

Cephalosporins represent a cornerstone class of β-lactam antibiotics, renowned for their broad-spectrum bactericidal activity and favorable safety profile.[1] Their discovery and subsequent development marked a pivotal era in antimicrobial chemotherapy, providing critical alternatives to penicillins, particularly against penicillinase-producing bacteria.[2] This technical guide provides a comprehensive overview of the historical development of the first generation of these indispensable therapeutic agents. We will trace their journey from a serendipitous discovery in Sardinian sewage water to the semi-synthetic compounds that became mainstays in clinical practice. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the key scientific milestones, structure-activity relationships (SAR), and experimental foundations that defined this foundational class of antibiotics.

Chapter 1: The Dawn of a New Antibiotic Class

Discovery by Giuseppe Brotzu

The story of cephalosporins begins in July 1945 with the Italian pharmacologist Giuseppe Brotzu.[3] While investigating the self-purifying properties of the seawater near a sewage outfall in Cagliari, Sardinia, he isolated a fungus of the Cephalosporium genus (later identified as Acremonium strictum).[1][3] Brotzu observed that cultures of this fungus produced substances with notable antibacterial activity, capable of inhibiting the growth of Salmonella typhi, the causative agent of typhoid fever, which was known to produce penicillin-inactivating β-lactamases.[3] This finding was particularly significant as it suggested the presence of a new type of antibiotic resistant to bacterial enzymatic degradation.

Isolation and Characterization at Oxford

Brotzu's work caught the attention of Sir Howard Florey, who had been instrumental in the development of penicillin. The Sardinian fungus culture was brought to the Sir William Dunn School of Pathology at the University of Oxford for further investigation.[4] There, a team led by Guy Newton and Sir Edward Abraham successfully isolated and characterized the active compounds.[3][4]

Initial work yielded several distinct substances, including Cephalosporin P (a steroid-like antibiotic with activity against Gram-positive bacteria) and Penicillin N (a penicillin with a novel side-chain).[2][5] However, the most promising discovery, reported in 1953, was Cephalosporin C .[2][4] This compound possessed a β-lactam ring, but its structure differed from penicillin, conferring resistance to staphylococcal penicillinase.[2][6] While its intrinsic antibacterial potency was too low for direct clinical use, its stability against β-lactamases made it an exceptionally promising lead compound.[3][7] The full structure of Cephalosporin C was elucidated by Abraham and Newton in 1959, revealing the core bicyclic system of a β-lactam ring fused to a dihydrothiazine ring.[4][6]

Chapter 2: The Semi-Synthetic Breakthrough: 7-ACA

The limited potency of the natural Cephalosporin C necessitated chemical modification to develop clinically useful agents. The critical breakthrough was the development of a method to isolate the core nucleus of the molecule, analogous to the generation of 6-aminopenicillanic acid (6-APA) from penicillin.[1]

Researchers at Eli Lilly and Company developed a chemical process to cleave the D-α-aminoadipic acid side chain from Cephalosporin C.[1] This process yielded 7-aminocephalosporanic acid (7-ACA) , the foundational building block for the entire class of semi-synthetic cephalosporins.[1][8] The availability of 7-ACA unleashed a torrent of research into creating new derivatives by acylating the 7-amino group with various side chains, allowing for the systematic optimization of antibacterial activity, spectrum, and pharmacokinetic properties.[1][8]

The logical workflow from the initial discovery to the creation of the first semi-synthetic drugs is outlined below.

G Workflow: From Discovery to First-Generation Drugs cluster_discovery Discovery & Isolation cluster_development Chemical Development cluster_synthesis Semi-Synthesis Brotzu 1945: Brotzu observes antibacterial activity from Cephalosporium acremonium Oxford 1953: Abraham & Newton isolate Cephalosporin C Brotzu->Oxford Structure 1959: Structure of Cephalosporin C elucidated Oxford->Structure Cleavage Development of method to cleave side chain Structure->Cleavage Low Potency Drives Chemical Modification ACA Isolation of 7-aminocephalosporanic acid (7-ACA) Cleavage->ACA Acylation Acylation of 7-ACA with novel side chains (R1) ACA->Acylation Provides Core Nucleus FirstGen First-Generation Drugs (Cephalothin, Cefazolin, etc.) Acylation->FirstGen MoA Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis cluster_pathway Normal Peptidoglycan Synthesis cluster_inhibition Inhibition by Cephalosporin Precursors Peptidoglycan Precursors PBP Penicillin-Binding Protein (PBP) Precursors->PBP Crosslink Cross-linked Peptidoglycan PBP->Crosslink PBP_Inactivated Inactivated PBP (Covalent Bond) Wall Stable Bacterial Cell Wall Crosslink->Wall Ceph Cephalosporin Ceph->PBP_Inactivated Binds to PBP active site No_Crosslink Inhibition of Cross-linking PBP_Inactivated->No_Crosslink Lysis Weakened Cell Wall → Cell Lysis & Death No_Crosslink->Lysis

References

Methodological & Application

Application Note and Protocol: Quantification of Cefadroxil using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the quantitative analysis of Cefadroxil in bulk drug substances and pharmaceutical dosage forms using a robust High-Performance Liquid Chromatography (HPLC) method with UV detection. The described method is simple, precise, and accurate, making it suitable for routine quality control and research applications.[1]

Introduction

Cefadroxil is a first-generation cephalosporin antibiotic effective against a wide range of bacterial infections.[1][2] It functions by inhibiting the synthesis of the bacterial cell wall. Accurate and reliable quantification of Cefadroxil is essential for ensuring the quality, safety, and efficacy of pharmaceutical products. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of drug substances. This application note details a validated reverse-phase HPLC (RP-HPLC) method for the determination of Cefadroxil.

Principle of the Method

The analytical method is based on reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with UV detection.[1] In this technique, the stationary phase is non-polar (typically a C8 or C18 column), while the mobile phase is a more polar solvent mixture. Cefadroxil, a moderately polar compound, is injected into the HPLC system and travels through the column. Its interaction with the stationary and mobile phases leads to its separation from other components. The eluted Cefadroxil is then detected by a UV detector at a specific wavelength, and the resulting peak area is proportional to its concentration.[1] Quantification is achieved by comparing the peak area of the sample with that of a known concentration of a Cefadroxil reference standard.

Materials and Reagents

  • Cefadroxil Reference Standard: USP or equivalent.

  • Cefadroxil Tablets/Capsules: Commercially available.

  • Methanol: HPLC grade.

  • Acetonitrile: HPLC grade.

  • Potassium Dihydrogen Phosphate (KH2PO4): Analytical grade.

  • Disodium Hydrogen Orthophosphate: Analytical grade.

  • Orthophosphoric Acid: Analytical grade.

  • Water: HPLC grade or double distilled water.

  • Membrane Filters: 0.45 µm or 0.22 µm, nylon or PTFE.

Instrumentation and Chromatographic Conditions

This section summarizes various reported chromatographic conditions for Cefadroxil analysis. A common and reliable method is highlighted in Method 1 . Researchers can select the most suitable method based on available resources and specific analytical needs.

ParameterMethod 1[2]Method 2Method 3[3]Method 4[4]
HPLC System HPLC with UV/PDA DetectorGradient HPLC (Shimadzu, class VP-Series)Waters 2690 series with PDA detectorHPLC with UV-Visible Detector
Column Hypersil C8, (dimensions not specified)Supelco RP C-18 (250 mm x 4.6 mm, 5 µm)Hypersil ODS C18 (250 x 4.6 mm, 5µ)C-18 ODS (4.60mm x 250mm)
Mobile Phase KH2PO4 buffer:Methanol (65:35 v/v), pH 3.5 with orthophosphoric acid0.05M Disodium hydrogen orthophosphate buffer:Methanol (40:60 v/v), pH 3.0 with orthophosphoric acidKH2PO4:Acetonitrile (65:35 v/v), pH 3.5 with 0.2% orthophosphoric acidPhosphate buffer (pH 4.8):Methanol:Acetonitrile (95:3:2 v/v)
Flow Rate 1.0 mL/min0.75 mL/min1.0 mL/min1.0 mL/min
Detection Wavelength 250 nm264 nm220 nm230 nm
Injection Volume Not specifiedNot specified10 µL20 µL
Column Temperature Ambient25°CAmbientAmbient
Retention Time ~3.157 min~4.108 min~3.257 min~4.17 min

Experimental Protocols

Preparation of Mobile Phase (Method 1)
  • Prepare the Potassium Dihydrogen Phosphate (KH2PO4) buffer: Dissolve an appropriate amount of KH2PO4 in HPLC grade water to achieve the desired concentration (e.g., 20 mM).

  • Adjust pH: Adjust the pH of the buffer solution to 3.5 using orthophosphoric acid.

  • Mix Mobile Phase: Mix the prepared KH2PO4 buffer and methanol in a ratio of 65:35 (v/v).

  • Degas: Degas the mobile phase using a vacuum filtration system with a 0.45 µm membrane filter or by sonication for at least 15-20 minutes.[3]

Preparation of Standard Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of Cefadroxil reference standard and transfer it to a 100 mL volumetric flask. Dissolve the standard in a small amount of mobile phase and then dilute to the mark with the mobile phase.[1]

  • Working Standard Solutions: Prepare a series of working standard solutions by appropriately diluting the stock solution with the mobile phase to obtain concentrations within the expected linear range (e.g., 10-100 µg/mL).[4]

Preparation of Sample Solutions (from Tablets)
  • Weigh and Powder: Weigh and finely powder at least 20 Cefadroxil tablets to ensure homogeneity.[1]

  • Extract Cefadroxil: Accurately weigh a portion of the powdered tablets equivalent to 100 mg of Cefadroxil and transfer it to a 100 mL volumetric flask.

  • Dissolve and Sonicate: Add approximately 70 mL of the mobile phase to the volumetric flask and sonicate for 15-20 minutes to ensure complete dissolution of the Cefadroxil.[1]

  • Dilute to Volume: Allow the solution to cool to room temperature and then dilute to the mark with the mobile phase. Mix well.

  • Filter: Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.[1]

  • Final Dilution: Further dilute the filtered solution with the mobile phase to obtain a final concentration within the linear range of the method.

HPLC Analysis Workflow
  • System Equilibration: Set up the HPLC system with the chosen column and mobile phase. Equilibrate the column by pumping the mobile phase at the set flow rate until a stable baseline is achieved.

  • Injection: Inject equal volumes (e.g., 20 µL) of the standard and sample solutions into the chromatograph.

  • Data Acquisition: Record the chromatograms and the peak areas for each injection.

  • Analysis: The retention time of the peak in the sample chromatogram should match that of the standard chromatogram.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification MobilePhase Mobile Phase Preparation SystemEquilibration System Equilibration MobilePhase->SystemEquilibration StandardPrep Standard Solution Preparation Injection Injection StandardPrep->Injection SamplePrep Sample Solution Preparation SamplePrep->Injection SystemEquilibration->Injection DataAcquisition Data Acquisition (Chromatogram) Injection->DataAcquisition PeakIntegration Peak Area Integration DataAcquisition->PeakIntegration Calibration Calibration Curve Construction PeakIntegration->Calibration Concentration Concentration Calculation Calibration->Concentration

Caption: Experimental workflow for Cefadroxil quantification by HPLC.

Data Analysis and Calculations

  • Calibration Curve: Construct a calibration curve by plotting the mean peak area of the standard solutions against their corresponding concentrations.

  • Linear Regression: Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). The r² value should ideally be ≥ 0.999.

  • Concentration Calculation: Calculate the concentration of Cefadroxil in the sample solution using the regression equation derived from the calibration curve.

  • Assay Calculation: Determine the amount of Cefadroxil in the pharmaceutical dosage form and express it as a percentage of the labeled claim.

Method Validation Summary

The described HPLC methods have been validated according to International Council for Harmonisation (ICH) guidelines. The following table summarizes typical validation parameters from various studies.

Validation ParameterMethod 1[2]Method 2Method 3[3]Method 4[4]
Linearity Range (µg/mL) 0.2 - 1.020 - 10020 - 8010 - 100
Correlation Coefficient (r²) 0.9993> 0.9991> 0.999
Accuracy (% Recovery) Not specifiedValidatedValidated98.8 - 101.2
Precision (%RSD) < 2%< 2%Validated1.01
Limit of Detection (LOD) CalculatedNot specifiedNot specifiedNot specified
Limit of Quantification (LOQ) CalculatedNot specifiedNot specifiedNot specified
Specificity DemonstratedValidatedValidatedValidated
Robustness DemonstratedValidatedValidatedNot specified

System Suitability

Before starting the analysis, the suitability of the HPLC system should be verified. This is typically done by injecting a standard solution multiple times. The system is deemed suitable if the relative standard deviation (%RSD) of the peak areas and retention times are within acceptable limits (e.g., < 2%). Other parameters like theoretical plates, tailing factor, and resolution are also considered.

HPLC_System MobilePhase Mobile Phase Reservoir Pump HPLC Pump MobilePhase->Pump Solvent Delivery Injector Autosampler/ Manual Injector Pump->Injector Column HPLC Column Injector->Column Sample Introduction Detector UV/PDA Detector Column->Detector Separation & Elution DataSystem Data Acquisition System Detector->DataSystem Signal Processing

Caption: Logical relationship of the HPLC system components.

Conclusion

The HPLC methods described in this application note are demonstrated to be simple, rapid, accurate, precise, and reliable for the quantification of Cefadroxil in bulk and pharmaceutical dosage forms.[2][3] These protocols can be readily implemented in quality control laboratories for routine analysis and in research settings for various applications. The provided data and workflows offer a comprehensive guide for researchers and scientists in the field of pharmaceutical analysis.

References

Cefadroxil stock solution preparation and storage for in vitro experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, storage, and use of Cefadroxil stock solutions for in vitro experiments, such as Minimum Inhibitory Concentration (MIC) assays.

Introduction

Cefadroxil is a first-generation cephalosporin antibiotic that is effective against a range of Gram-positive and some Gram-negative bacteria.[1][2][3] Its bactericidal action is achieved through the inhibition of bacterial cell wall synthesis.[1] Accurate and reproducible in vitro experiments are crucial for determining its efficacy against specific bacterial strains. This document outlines the standardized procedures for handling Cefadroxil in a laboratory setting.

Physicochemical Properties

Cefadroxil is a white to yellowish-white crystalline solid.[2][4] It is important to understand its solubility in various solvents to prepare appropriate stock solutions for experimental use.

Table 1: Solubility of Cefadroxil
SolventSolubilityNotes
WaterSparingly soluble / Low solubility[4][5]The pH of a 1.0 g in 200 mL water solution is between 4.0 and 6.0.[5]
MethanolFreely solubleA suitable solvent for preparing high-concentration stock solutions.
EthanolVery slightly soluble[4]Not recommended as a primary solvent for stock solutions.
DMSOSolubleA 10 mM stock solution in DMSO is commercially available.[6]
ChloroformPractically insoluble[4]---
Ethyl EtherPractically insoluble[4]---

Preparation of Cefadroxil Stock Solution

This protocol is based on established methods for preparing antibiotic stock solutions for MIC testing.[1][2][7]

Materials:
  • Cefadroxil powder (analytical standard)

  • Sterile, distilled water or a suitable solvent (e.g., Methanol, DMSO)

  • Sterile conical tubes (e.g., 50 mL)

  • Sterile syringe filters (0.22 µm pore size)

  • Sterile microcentrifuge tubes (e.g., 1.5 mL) for aliquots

  • Vortex mixer

  • Analytical balance

Protocol:
  • Calculate the required mass of Cefadroxil powder. Use the following formula to account for the potency of the antibiotic powder: Weight (mg) = (Desired Concentration (mg/L) x Desired Volume (L)) / (Potency (µg/mg) / 1000)

    • Example: To prepare 10 mL of a 1000 µg/mL (1000 mg/L) stock solution from a powder with a potency of 950 µg/mg: Weight (mg) = (1000 mg/L * 0.01 L) / (950 µg/mg / 1000) = 10.53 mg

  • Weigh the calculated amount of Cefadroxil powder using an analytical balance and transfer it to a sterile conical tube.

  • Add the desired volume of the chosen solvent (e.g., sterile distilled water, methanol, or DMSO) to the conical tube.

  • Dissolve the powder completely by vortexing the tube. Ensure no visible particles remain.

  • Sterilize the stock solution. If an aqueous solvent is used, filter-sterilize the solution using a 0.22 µm syringe filter into a new sterile conical tube. Solutions prepared in solvents like DMSO or methanol generally do not require filter sterilization.[8]

  • Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.[6]

  • Label all aliquots clearly with the name of the antibiotic, concentration, solvent, and date of preparation.

Storage of Cefadroxil Stock Solution

Proper storage is critical to maintain the stability and efficacy of the Cefadroxil stock solution.

Table 2: Storage Conditions for Cefadroxil Stock Solutions
Storage TemperatureDurationNotes
-20°CUp to 4-6 months[8]Recommended for long-term storage.
4°CUp to 2 weeks[8]Suitable for short-term storage.

Note: Reconstituted oral suspensions of Cefadroxil have shown stability for 3 to 7 days at room temperature (25-29°C) and up to 14 days under refrigeration (2-8°C).[9][10] However, for in vitro experimental stock solutions, colder storage is recommended to ensure potency.

In Vitro Experimental Protocols

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This protocol provides a general framework for determining the MIC of Cefadroxil against a bacterial isolate.[1][2]

Materials:

  • Cefadroxil stock solution

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to a 0.5 McFarland turbidity

  • Incubator (35°C ± 2°C)

Procedure:

  • Prepare serial dilutions of Cefadroxil in CAMHB in a 96-well microtiter plate. A typical concentration range for testing is 0.25 to 256 µg/mL.[2][11]

  • Prepare the bacterial inoculum. From a fresh culture, suspend colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[1]

  • Inoculate the microtiter plate. Add the standardized bacterial suspension to each well containing the Cefadroxil dilutions. Include a positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only).

  • Incubate the plate at 35°C ± 2°C for 16-20 hours.[1]

  • Determine the MIC. The MIC is the lowest concentration of Cefadroxil that completely inhibits visible bacterial growth.

Table 3: Minimum Inhibitory Concentration (MIC) of Cefadroxil against Various Bacteria
Bacterial SpeciesMIC50 (µg/mL)MIC90 (µg/mL)Notes
Staphylococcus aureus (MSSA)24Based on clinical isolates from pediatric musculoskeletal infections.[1][12]
Staphylococcus aureus (ATCC 25923)-4Reference strain.[11]
Escherichia coli (ATCC 25922)-16Reference strain.[11]
Escherichia coli (Clinical Isolates)-8-256A wide range of MICs observed in clinical isolates.[11]
Streptococcus pneumoniae--Cefadroxil is active against this species.[13]
Klebsiella pneumoniae--Cefadroxil is active against this species.[13]
Proteus mirabilis--Cefadroxil is active against this species.[13]

MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Diagrams

G cluster_prep Stock Solution Preparation cluster_storage Storage cluster_use In Vitro Use (MIC Assay) weigh Weigh Cefadroxil Powder dissolve Dissolve in Appropriate Solvent weigh->dissolve Add Solvent sterilize Filter Sterilize (if aqueous) dissolve->sterilize aliquot Aliquot into Sterile Tubes sterilize->aliquot store Store at -20°C or 4°C aliquot->store serial_dilute Prepare Serial Dilutions store->serial_dilute inoculate Inoculate with Bacterial Suspension serial_dilute->inoculate incubate Incubate at 35°C for 16-20h inoculate->incubate read Read MIC incubate->read G cefadroxil Cefadroxil pbp Penicillin-Binding Proteins (PBPs) cefadroxil->pbp Binds to and Inactivates cross_linking Peptidoglycan Cross-Linking pbp->cross_linking cell_wall Bacterial Cell Wall Synthesis cross_linking->cell_wall weak_wall Weakened Cell Wall cell_wall->weak_wall Inhibition lysis Cell Lysis and Bacterial Death weak_wall->lysis

References

Application of Cefadroxil in Antibiotic Synergy and Combination Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefadroxil, a first-generation cephalosporin, has long been a staple in the treatment of various bacterial infections. Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to cell lysis.[1] However, the rise of antibiotic resistance necessitates the exploration of combination therapies to enhance efficacy, broaden the spectrum of activity, and overcome resistance mechanisms. This document provides detailed application notes and protocols for studying the synergistic potential of cefadroxil with other antimicrobial agents, including other β-lactams, β-lactamase inhibitors, and natural compounds.

The primary methods for evaluating antibiotic synergy are the checkerboard assay, which determines the Fractional Inhibitory Concentration (FIC) Index, and the time-kill assay, which assesses the rate of bacterial killing over time.[2] Synergy is generally defined as a four-fold or greater decrease in the minimum inhibitory concentration (MIC) of each drug when used in combination, with a Fractional Inhibitory Concentration (FIC) Index of ≤ 0.5. A time-kill assay demonstrating a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent also indicates synergy.[2]

Signaling and Action Pathways

The synergistic application of cefadroxil often involves overcoming bacterial resistance mechanisms or targeting multiple cellular pathways.

cluster_0 Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) CellWall Peptidoglycan Cell Wall Synthesis PBP->CellWall Catalyzes Lysis Cell Lysis & Death CellWall->Lysis Disruption leads to Cefadroxil Cefadroxil Cefadroxil->PBP Inhibits BetaLactamase β-lactamase Enzyme BetaLactamase->Cefadroxil Inactivates Clavulanate β-lactamase Inhibitor (e.g., Clavulanate) Clavulanate->BetaLactamase Inhibits

Mechanism of Cefadroxil and β-lactamase Inhibitor Action.

Cefadroxil in Combination with Other β-lactams and β-lactamase Inhibitors

The combination of cefadroxil with other β-lactam antibiotics or with β-lactamase inhibitors can restore its activity against resistant bacteria, particularly those producing β-lactamase enzymes.

Quantitative Data Summary

The following table summarizes the synergistic activity of cefadroxil in combination with other antimicrobial agents against Mycobacterium abscessus.

CombinationOrganismMIC Alone (µg/mL)MIC in Combination (µg/mL)FICIInterpretation
Cefadroxil / TebipenemM. abscessus256 / 25640 / 480.34Synergy
Cefadroxil / RifabutinM. abscessus256 / 3248 / 60.38Synergy
Cefadroxil / RifapentineM. abscessus256 / 12864 / 160.38Synergy
Cefadroxil / RifampinM. abscessus256 / 12864 / 320.50Synergy

Data sourced from a study on in vitro synergy against M. abscessus reference strain ATCC 19977.[1]

While specific quantitative data for cefadroxil with β-lactamase inhibitors against common pathogens like S. aureus and E. coli are not extensively detailed in the provided search results, studies on other first-generation cephalosporins suggest significant synergistic potential. For instance, the combination of cefazolin and clavulanic acid has demonstrated effectiveness against methicillin-sensitive Staphylococcus aureus (MSSA) strains that exhibit a cefazolin inoculum effect. Furthermore, cefadroxil combined with amoxicillin-clavulanic acid has shown similar bactericidal effects against Staphylococcus aureus as amoxicillin-clavulanic acid alone.[3]

Cefadroxil and Natural Compounds

The exploration of natural compounds as adjuvants to conventional antibiotics is a promising area of research to combat antimicrobial resistance. While specific quantitative data on the synergy between cefadroxil and natural products like curcumin or essential oils is limited in the provided search results, the general principle of this approach is well-established for other antibiotics. Natural compounds can enhance the efficacy of antibiotics through various mechanisms, including inhibition of bacterial efflux pumps, disruption of the cell membrane, and interference with quorum sensing. For example, curcumin has been shown to have a synergistic effect with third-generation cephalosporins against bacteria associated with infectious diarrhea.[4][5]

Experimental Protocols

Checkerboard Assay Protocol

The checkerboard assay is a widely used in vitro method to assess the synergistic, additive, indifferent, or antagonistic effects of antibiotic combinations.

start Start prep_media Prepare Mueller-Hinton Broth (MHB) and Bacterial Inoculum (0.5 McFarland) start->prep_media prep_plates Prepare 96-well plates with serial dilutions of Drug A (Cefadroxil) and Drug B prep_media->prep_plates inoculate Inoculate plates with bacterial suspension prep_plates->inoculate incubate Incubate at 35°C for 16-24 hours inoculate->incubate read_mic Determine MIC of each drug alone and in combination incubate->read_mic calc_fic Calculate Fractional Inhibitory Concentration (FIC) Index read_mic->calc_fic interpret Interpret Results: Synergy (≤0.5) Additive (>0.5 to 1) Indifference (>1 to 4) Antagonism (>4) calc_fic->interpret end End interpret->end

Workflow for the Checkerboard Assay.

Materials:

  • Cefadroxil powder (analytical grade)

  • Second antimicrobial agent (e.g., clavulanic acid, tebipenem, natural compound)

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB), cation-adjusted

  • Bacterial strain of interest

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Prepare Stock Solutions: Prepare stock solutions of cefadroxil and the second agent in an appropriate solvent at a concentration at least 10 times the expected MIC.

  • Prepare Bacterial Inoculum: Culture the bacterial strain overnight on an appropriate agar medium. Suspend several colonies in sterile saline or MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Dilute this suspension in MHB to obtain a final inoculum of approximately 5 x 10^5 CFU/mL.[6]

  • Plate Setup:

    • Dispense 50 µL of MHB into each well of a 96-well plate.

    • Along the x-axis (e.g., columns 1-10), create a two-fold serial dilution of cefadroxil.

    • Along the y-axis (e.g., rows A-G), create a two-fold serial dilution of the second agent.

    • This creates a matrix of varying concentrations of both drugs.

    • Include control wells with each drug alone (e.g., row H for cefadroxil, column 11 for the second agent), and a growth control well with no antibiotics.

  • Inoculation: Inoculate each well with 50 µL of the prepared bacterial suspension. The final volume in each well will be 100 µL.

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-24 hours.

  • Reading Results: Determine the MIC for each drug alone and for each combination by identifying the lowest concentration that completely inhibits visible growth.

  • Calculation of FIC Index:

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • FIC Index = FIC of Drug A + FIC of Drug B

  • Interpretation:

    • Synergy: FIC Index ≤ 0.5

    • Additive/Indifference: 0.5 < FIC Index ≤ 4

    • Antagonism: FIC Index > 4[6]

Time-Kill Assay Protocol

The time-kill assay provides dynamic information about the bactericidal or bacteriostatic activity of an antibiotic combination over time.

start Start prep_cultures Prepare overnight bacterial cultures and adjust to ~5 x 10^5 CFU/mL start->prep_cultures setup_tubes Set up test tubes with: - Growth Control (no drug) - Drug A (Cefadroxil) alone - Drug B alone - Drug A + Drug B prep_cultures->setup_tubes incubate Incubate at 35°C with shaking setup_tubes->incubate sample Collect aliquots at 0, 2, 4, 8, 12, 24 hours incubate->sample plate Perform serial dilutions and plate on agar sample->plate count Incubate plates and count Colony Forming Units (CFU) plate->count plot Plot log10 CFU/mL vs. time count->plot interpret Interpret Results: Synergy (≥2 log10 decrease) Indifference (<2 log10 change) Antagonism (≥2 log10 increase) plot->interpret end End interpret->end

Workflow for the Time-Kill Assay.

Materials:

  • Cefadroxil powder (analytical grade)

  • Second antimicrobial agent

  • Culture tubes or flasks

  • Mueller-Hinton Broth (MHB), cation-adjusted

  • Bacterial strain of interest

  • Sterile saline or PBS

  • Agar plates (e.g., Tryptic Soy Agar)

  • Incubator (35°C ± 2°C) with shaking capabilities

  • Spectrophotometer

Procedure:

  • Prepare Inoculum: Prepare a starting inoculum of approximately 5 x 10^5 CFU/mL in MHB as described for the checkerboard assay.

  • Assay Setup: Prepare culture tubes or flasks containing:

    • Growth control (inoculum in MHB, no antibiotic)

    • Cefadroxil alone (at a clinically relevant concentration, e.g., 1x or 4x MIC)

    • Second agent alone (at a clinically relevant concentration)

    • Cefadroxil and the second agent in combination

  • Incubation: Incubate all tubes at 35°C ± 2°C with constant agitation (e.g., 150 rpm).

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), remove an aliquot from each tube.

  • Quantification of Viable Bacteria:

    • Perform ten-fold serial dilutions of each aliquot in sterile saline or PBS.

    • Plate a known volume (e.g., 100 µL) of the appropriate dilutions onto agar plates.

    • Incubate the plates at 35°C ± 2°C for 18-24 hours.

  • Data Analysis:

    • Count the number of colonies on the plates and calculate the CFU/mL for each time point.

    • Convert the CFU/mL to log10 CFU/mL.

    • Plot the log10 CFU/mL versus time for each condition.

  • Interpretation:

    • Synergy: A ≥ 2-log10 decrease in CFU/mL at a specific time point for the combination compared to the most active single agent.

    • Indifference: A < 2-log10 change in CFU/mL between the combination and the most active single agent.

    • Antagonism: A ≥ 2-log10 increase in CFU/mL for the combination compared to the most active single agent.

Conclusion

The study of cefadroxil in antibiotic synergy and combination therapies holds significant promise for extending the utility of this established antibiotic in an era of increasing resistance. The protocols outlined here for checkerboard and time-kill assays provide a robust framework for researchers to quantitatively assess the potential of novel cefadroxil combinations. While quantitative data for some combinations, particularly with natural products, remains to be more thoroughly investigated, the existing evidence and established methodologies offer a clear path for future research and development in this critical area.

References

Application Notes and Protocols: Cefadroxil as a Tool for Studying Bacterial Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefadroxil, a first-generation cephalosporin, serves as a valuable tool in the study of bacterial resistance mechanisms.[1][2] Its mode of action, like other β-lactam antibiotics, involves the inhibition of bacterial cell wall synthesis by targeting and binding to penicillin-binding proteins (PBPs).[1][3][4] This interaction disrupts the final transpeptidation step of peptidoglycan synthesis, leading to a compromised cell wall and eventual cell lysis.[1] The well-understood mechanism of Cefadroxil makes it an excellent probe for investigating the primary modes of β-lactam resistance in various bacterial species.

Bacteria have evolved sophisticated strategies to counteract the effects of β-lactam antibiotics. The three principal mechanisms of resistance that can be effectively studied using Cefadroxil are:

  • Enzymatic Degradation: Production of β-lactamase enzymes that hydrolyze the amide bond in the β-lactam ring, inactivating the antibiotic.[5] Cefadroxil is susceptible to hydrolysis by certain β-lactamases, making it a suitable substrate for assays designed to detect and quantify this enzymatic activity.[1]

  • Target Modification: Alterations in the structure of penicillin-binding proteins (PBPs) reduce their affinity for β-lactam antibiotics.[6] Studying the interaction between Cefadroxil and various PBPs can elucidate the impact of these modifications on drug efficacy.

  • Reduced Drug Accumulation: Changes in bacterial membrane permeability, including the overexpression of efflux pumps, actively transport Cefadroxil out of the cell, preventing it from reaching its PBP targets.[7][8]

These application notes provide a framework and detailed protocols for utilizing Cefadroxil to investigate these fundamental resistance mechanisms.

Data Presentation: Cefadroxil Activity Against Susceptible and Resistant Bacteria

The following tables summarize the Minimum Inhibitory Concentrations (MICs) of Cefadroxil against a range of bacterial species, highlighting the differences in susceptibility that can be indicative of underlying resistance mechanisms.

Table 1: Cefadroxil MICs for Various Bacterial Species

Bacterial SpeciesResistance Mechanism(s)Cefadroxil MIC Range (µg/mL)Reference
Staphylococcus aureus (MSSA)Generally Susceptible2 - 12.8[9][10]
Staphylococcus aureus (MRSA)Altered PBPs (PBP2a)>32[1]
Escherichia coliβ-lactamase production, Efflux pumps8 - >256[10]
Pseudomonas aeruginosaIntrinsic resistance, Efflux pumps, β-lactamases6.4 - >256[10]
Bacillus subtilisGenerally Susceptible6.4[10]
Bacillus cereusPotential β-lactamase production25.6[10]
Serratia marcescensChromosomal β-lactamase (AmpC)25.6[10]

Table 2: Comparative MIC₅₀ and MIC₉₀ Values for Cefadroxil

OrganismMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Staphylococcus aureus (MSSA)24[9][11][12]
Escherichia coli832
Klebsiella pneumoniae8>64
Proteus mirabilis416

Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Data for E. coli, K. pneumoniae, and P. mirabilis are representative values and can vary significantly based on the prevalence of resistance determinants in the tested isolates.

Experimental Protocols

Herein are detailed methodologies for key experiments to investigate bacterial resistance mechanisms using Cefadroxil.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method, a standard procedure for determining the quantitative susceptibility of a bacterial isolate to Cefadroxil.

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Prepare Cefadroxil Stock Solution p3 Prepare Serial Dilutions of Cefadroxil in Microtiter Plate p1->p3 p2 Prepare 0.5 McFarland Standard of Bacterial Culture e1 Inoculate Microtiter Plate with Bacterial Suspension p2->e1 p3->e1 e2 Incubate at 35-37°C for 16-20 hours e1->e2 a1 Visually Inspect for Bacterial Growth e2->a1 a2 Determine MIC (Lowest Concentration with No Visible Growth) a1->a2

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.

Materials:

  • Cefadroxil powder

  • Appropriate solvent (e.g., sterile distilled water or DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial isolate to be tested

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator (35-37°C)

  • Micropipettes and sterile tips

Procedure:

  • Preparation of Cefadroxil Stock Solution:

    • Prepare a stock solution of Cefadroxil at a concentration of 1280 µg/mL in a suitable solvent. Ensure the powder is completely dissolved. Filter-sterilize the stock solution.

  • Preparation of Microtiter Plates:

    • Dispense 50 µL of sterile CAMHB into each well of a 96-well microtiter plate.

    • Add 50 µL of the Cefadroxil stock solution to the first well of each row to be tested.

    • Perform serial two-fold dilutions by transferring 50 µL from the first well to the second, and so on, down each row. Discard the final 50 µL from the last well. This will create a range of Cefadroxil concentrations (e.g., from 64 µg/mL down to 0.06 µg/mL).

    • Include a growth control well (containing only CAMHB and inoculum) and a sterility control well (containing only CAMHB).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select several morphologically similar colonies of the test organism.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with 50 µL of the standardized bacterial suspension.

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • The MIC is the lowest concentration of Cefadroxil that completely inhibits visible growth of the organism as detected by the unaided eye.

Protocol 2: β-Lactamase Activity Assay using Nitrocefin

This protocol describes a colorimetric assay to quantify the activity of β-lactamase enzymes, which can confer resistance to Cefadroxil. The assay utilizes nitrocefin, a chromogenic cephalosporin that changes color from yellow to red upon hydrolysis by β-lactamases.

Workflow for β-Lactamase Activity Assay

Beta_Lactamase_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Prepare Bacterial Lysate or Purified Enzyme e1 Add Bacterial Lysate/Enzyme to Microplate Well p1->e1 p2 Prepare Nitrocefin Solution e2 Add Nitrocefin Solution to Initiate Reaction p2->e2 e1->e2 a1 Monitor Absorbance Change at 486 nm over Time e2->a1 a2 Calculate Rate of Hydrolysis (β-Lactamase Activity) a1->a2

Caption: Workflow for β-Lactamase Activity Assay.

Materials:

  • Nitrocefin

  • DMSO

  • Phosphate buffer (e.g., 50 mM sodium phosphate, pH 7.0)

  • Bacterial cell lysate (from susceptible and resistant strains) or purified β-lactamase

  • Spectrophotometer or microplate reader capable of measuring absorbance at 486 nm

  • 96-well UV-transparent microtiter plates

  • Cefadroxil (for inhibition studies)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of nitrocefin (e.g., 1 mg/mL) in DMSO. Store protected from light at -20°C.

    • Prepare a working solution of nitrocefin (e.g., 100 µM) in phosphate buffer immediately before use.

  • Preparation of Bacterial Lysate:

    • Grow bacterial cultures to mid-log phase.

    • Harvest cells by centrifugation and wash with phosphate buffer.

    • Resuspend the cell pellet in phosphate buffer and lyse the cells using sonication or a chemical lysis reagent.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the enzymes.

    • Determine the total protein concentration of the lysate.

  • Assay Performance:

    • In a 96-well plate, add a defined amount of bacterial lysate or purified enzyme to each well.

    • To test for inhibition by Cefadroxil, pre-incubate the lysate/enzyme with varying concentrations of Cefadroxil for a specified time (e.g., 10 minutes) at room temperature.

    • Initiate the reaction by adding the nitrocefin working solution to each well.

    • Immediately begin monitoring the change in absorbance at 486 nm over time using a plate reader.

  • Data Analysis:

    • Calculate the initial rate of nitrocefin hydrolysis from the linear portion of the absorbance vs. time plot.

    • One unit of β-lactamase activity is typically defined as the amount of enzyme that hydrolyzes 1.0 µmole of nitrocefin per minute.

    • Compare the β-lactamase activity in resistant and susceptible strains.

    • If inhibition is being studied, calculate the IC₅₀ value for Cefadroxil.

Protocol 3: Penicillin-Binding Protein (PBP) Competition Assay

This protocol is designed to assess the affinity of Cefadroxil for bacterial PBPs by measuring its ability to compete with a fluorescently labeled β-lactam probe for binding to these target proteins.

Workflow for PBP Competition Assay

PBP_Competition_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Isolate Bacterial Membranes e1 Incubate Membranes with Cefadroxil p1->e1 p2 Prepare Serial Dilutions of Cefadroxil p2->e1 e2 Add Fluorescent β-Lactam Probe (e.g., BOCILLIN FL) e1->e2 e3 Separate Proteins by SDS-PAGE e2->e3 a1 Visualize Fluorescently Labeled PBPs e3->a1 a2 Quantify Band Intensity a1->a2 a3 Determine IC₅₀ of Cefadroxil for each PBP a2->a3

Caption: Workflow for Penicillin-Binding Protein (PBP) Competition Assay.

Materials:

  • Bacterial cultures (wild-type and potentially resistant strains)

  • Lysis buffer

  • Ultracentrifuge

  • Cefadroxil

  • Fluorescent β-lactam probe (e.g., BOCILLIN™ FL Penicillin, Fluorescent)

  • SDS-PAGE equipment and reagents

  • Fluorescence gel imager

Procedure:

  • Preparation of Bacterial Membranes:

    • Grow bacteria to the mid-logarithmic phase.

    • Harvest cells and resuspend in lysis buffer.

    • Lyse cells (e.g., by sonication or French press).

    • Remove unbroken cells by low-speed centrifugation.

    • Isolate the membrane fraction from the supernatant by ultracentrifugation.

    • Resuspend the membrane pellet in a suitable buffer and determine the protein concentration.

  • Competitive Binding:

    • Aliquots of the membrane preparation are incubated with increasing concentrations of Cefadroxil for a set time (e.g., 30 minutes) at 37°C. This allows Cefadroxil to bind to the PBPs.

    • After incubation, add a fixed, saturating concentration of the fluorescent β-lactam probe to the mixture. This probe will bind to any PBPs not occupied by Cefadroxil.

  • Detection and Analysis:

    • Terminate the labeling reaction by adding SDS-PAGE sample buffer.

    • Separate the membrane proteins by SDS-PAGE.

    • Visualize the fluorescently labeled PBPs in the gel using a fluorescence imager. The intensity of each PBP band will be inversely proportional to the binding affinity of Cefadroxil.

    • Quantify the fluorescence intensity of each PBP band using densitometry software.

    • Plot the relative fluorescence intensity for each PBP against the concentration of Cefadroxil and calculate the IC₅₀ value, which is the concentration of Cefadroxil required to inhibit 50% of the fluorescent probe binding.

Protocol 4: Efflux Pump Activity Assay (Ethidium Bromide Accumulation)

This protocol measures the activity of efflux pumps by monitoring the intracellular accumulation of a fluorescent substrate, ethidium bromide (EtBr). Active efflux will result in lower intracellular fluorescence. Cefadroxil can be used to investigate if it is a substrate or inducer of these pumps.

Workflow for Efflux Pump Activity Assay

Efflux_Pump_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Grow and Wash Bacterial Cells p2 Resuspend Cells in Buffer p1->p2 e1 Add Cells to Microplate with Ethidium Bromide p2->e1 e2 Add Cefadroxil (as inducer/substrate) or Efflux Pump Inhibitor (as control) e1->e2 a1 Monitor Fluorescence over Time e2->a1 a2 Compare EtBr Accumulation between Conditions a1->a2

Caption: Workflow for Efflux Pump Activity Assay.

Materials:

  • Bacterial cultures (wild-type and suspected efflux pump overexpressing strains)

  • Phosphate-buffered saline (PBS) or similar buffer

  • Ethidium bromide (EtBr)

  • Glucose (as an energy source for the pumps)

  • A known efflux pump inhibitor (EPI), such as carbonyl cyanide m-chlorophenylhydrazone (CCCP) or phenylalanine-arginine β-naphthylamide (PAβN), as a positive control.

  • Cefadroxil

  • Fluorometer or fluorescence plate reader

  • Black, clear-bottom 96-well plates

Procedure:

  • Cell Preparation:

    • Grow bacterial cells to the mid-log phase. To study induction, you may pre-expose a sub-culture to a sub-inhibitory concentration of Cefadroxil.

    • Harvest the cells by centrifugation, wash twice with PBS, and resuspend in PBS to a specific optical density (e.g., OD₆₀₀ of 0.4).

  • Assay Setup:

    • In a 96-well plate, add the bacterial cell suspension to each well.

    • Add EtBr to a final concentration that is non-lethal but sufficient for fluorescence detection (e.g., 1-2 µg/mL).

    • Set up different conditions:

      • Cells + EtBr (basal efflux)

      • Cells + EtBr + Glucose (energized efflux)

      • Cells + EtBr + Glucose + EPI (inhibited efflux, positive control for accumulation)

      • Cells + EtBr + Glucose + Cefadroxil (to test if Cefadroxil is effluxed or affects efflux)

  • Fluorescence Measurement:

    • Place the plate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths for EtBr (e.g., ~530 nm excitation, ~600 nm emission).

    • Monitor the fluorescence in real-time over a period (e.g., 60 minutes).

  • Data Analysis:

    • Plot fluorescence intensity versus time for each condition.

    • A lower level of fluorescence compared to the EPI control indicates active efflux.

    • If the addition of Cefadroxil results in a fluorescence curve similar to the energized control, it suggests Cefadroxil does not significantly compete with EtBr for efflux. If fluorescence increases, it may indicate that Cefadroxil is also a substrate and competes with EtBr, leading to higher EtBr accumulation.

Protocol 5: Gene Expression Analysis by qRT-PCR

This protocol allows for the quantification of the expression of specific genes known to be involved in resistance (e.g., genes encoding β-lactamases, PBPs, or efflux pumps) in response to exposure to Cefadroxil.

Workflow for Gene Expression Analysis by qRT-PCR

qRT_PCR_Workflow cluster_exp Experiment cluster_analysis Analysis e1 Expose Bacteria to Sub-inhibitory Cefadroxil e2 Isolate Total RNA e1->e2 e3 Synthesize cDNA e2->e3 a1 Perform qRT-PCR with Gene-Specific Primers e3->a1 a2 Analyze Gene Expression Levels (e.g., ΔΔCt method) a1->a2

Caption: Workflow for Gene Expression Analysis by qRT-PCR.

Materials:

  • Bacterial cultures

  • Cefadroxil

  • RNA extraction kit

  • DNase I

  • Reverse transcriptase and reagents for cDNA synthesis

  • qPCR master mix (e.g., containing SYBR Green or for use with TaqMan probes)

  • Primers specific for target genes (e.g., bla genes, pbp genes, efflux pump component genes) and a housekeeping gene (for normalization)

  • qRT-PCR instrument

Procedure:

  • Bacterial Treatment and RNA Extraction:

    • Grow bacterial cultures to mid-log phase.

    • Expose the experimental culture to a sub-inhibitory concentration of Cefadroxil for a defined period (e.g., 30-60 minutes). A control culture should be left untreated.

    • Harvest the cells and immediately stabilize the RNA (e.g., using an RNA stabilization reagent).

    • Extract total RNA from both treated and untreated cells using a commercial kit, including a DNase I treatment step to remove contaminating genomic DNA.

  • cDNA Synthesis:

    • Quantify the extracted RNA and assess its purity.

    • Synthesize first-strand cDNA from an equal amount of RNA from each sample using a reverse transcriptase kit.

  • qRT-PCR:

    • Set up qRT-PCR reactions using the synthesized cDNA, a qPCR master mix, and primers for your target resistance genes and a housekeeping gene (e.g., 16S rRNA gene).

    • Run the reactions in a real-time PCR cycler.

  • Data Analysis:

    • Determine the cycle threshold (Ct) for each gene in each condition.

    • Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).

    • Calculate the fold change in gene expression in the Cefadroxil-treated sample relative to the untreated control using the ΔΔCt method.

Signaling Pathways in Cephalosporin Resistance

The AmpG-AmpR-AmpC β-Lactamase Induction Pathway

A classic example of a signaling pathway leading to cephalosporin resistance is the induction of the AmpC β-lactamase in many Gram-negative bacteria. This pathway is intricately linked to peptidoglycan recycling.

AmpC_Induction cluster_cell Bacterial Cell cluster_periplasm Periplasm cluster_cytoplasm Cytoplasm PBP PBP PG Peptidoglycan Cefadroxil Cefadroxil Cefadroxil->PBP Inhibits Muropeptides Muropeptides PG->Muropeptides Degradation (due to cell wall stress) AmpG AmpG (Permease) Muropeptides->AmpG Transport AmpD AmpD Muropeptides->AmpD Processed by AnhydroMuropeptides 1,6-anhydro- Muropeptides AmpG->AnhydroMuropeptides Processed by NagZ UDP_MurNAc_peptide UDP-MurNAc-peptide AmpD->UDP_MurNAc_peptide Recycled into AmpR_repressor AmpR (Repressor) AmpC_gene ampC gene AmpR_repressor->AmpC_gene Represses Transcription AmpR_activator AmpR (Activator) AmpR_activator->AmpC_gene Promotes Transcription UDP_MurNAc_peptide->AmpR_repressor Binds and Stabilizes Repressor State AnhydroMuropeptides->AmpR_activator Binds and Activates AmpC_protein AmpC β-lactamase AmpC_gene->AmpC_protein Expression AmpC_protein->Cefadroxil Hydrolyzes

Caption: AmpC β-Lactamase Induction Pathway.

In the absence of a β-lactam, peptidoglycan turnover products are transported into the cytoplasm by AmpG and processed by AmpD, leading to the formation of UDP-MurNAc-pentapeptide, which acts as a co-repressor for the transcriptional regulator AmpR.[13] This keeps the expression of the ampC β-lactamase gene at a low, basal level.[14] When Cefadroxil inhibits PBPs, it disrupts cell wall synthesis, leading to an accumulation of muropeptides in the periplasm.[14] These are transported into the cytoplasm by AmpG. The increased concentration of these muropeptides overwhelms AmpD, leading to the accumulation of 1,6-anhydromuropeptides, which bind to AmpR and convert it into a transcriptional activator.[13][14] Activated AmpR then promotes the high-level expression of the ampC gene, resulting in the production of AmpC β-lactamase, which can then hydrolyze Cefadroxil, conferring resistance.[14][15]

References

Experimental Design for In Vivo Efficacy Testing of Oracefal (Cefadroxil)

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Oracefal, the brand name for cefadroxil, is a first-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and some Gram-negative bacteria. It is indicated for the treatment of infections such as pharyngitis and/or tonsillitis caused by Streptococcus pyogenes, skin and skin structure infections caused by staphylococci and/or streptococci, and urinary tract infections caused by Escherichia coli, Proteus mirabilis, and Klebsiella species. The bactericidal action of this compound results from the inhibition of cell wall synthesis in bacteria. Like other β-lactam antibiotics, cefadroxil binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, which inhibits the final stage of bacterial cell wall synthesis.[1][2] This document provides detailed protocols for preclinical in vivo efficacy testing of this compound in murine models of these key indications.

Mechanism of Action Signaling Pathway

The diagram below illustrates the mechanism of action of this compound (Cefadroxil).

cluster_this compound This compound (Cefadroxil) cluster_bacterium Bacterial Cell This compound This compound pbp Penicillin-Binding Proteins (PBPs) This compound->pbp Binds to and inhibits cell_wall Cell Wall Synthesis lysis Cell Lysis cell_wall->lysis Leads to pbp->cell_wall Catalyzes pbp->lysis Inhibition leads to

This compound's mechanism of action.

Experimental Protocols

The following protocols describe murine models for assessing the in vivo efficacy of this compound against common susceptible pathogens. Dose ranges for this compound should be determined based on pharmacokinetic studies in mice and allometric scaling from human pediatric doses (e.g., starting from a range around 30 mg/kg/day).[3]

Murine Model of Staphylococcus aureus Skin and Soft Tissue Infection (SSTI)

This model evaluates the efficacy of this compound in a localized skin infection.

Materials:

  • This compound (Cefadroxil) for oral administration

  • Staphylococcus aureus (e.g., ATCC 29213)

  • Female BALB/c mice (6-8 weeks old)

  • Tryptic Soy Broth (TSB) and Agar (TSA)

  • Phosphate-buffered saline (PBS), sterile

  • Electric shaver and depilatory cream

  • Syringes and needles (27G)

  • Calipers for lesion measurement

  • Tissue homogenizer

Protocol:

  • Bacterial Preparation: Culture S. aureus in TSB overnight at 37°C. Subculture into fresh TSB and grow to mid-logarithmic phase. Wash the bacterial cells with sterile PBS and resuspend to a final concentration of approximately 1 x 10⁸ CFU/mL.

  • Animal Preparation: Anesthetize the mice. Shave a small area on the dorsum of each mouse and apply a chemical depilatory agent to remove remaining fur.

  • Infection: Subcutaneously inject 100 µL of the S. aureus suspension (containing 1 x 10⁷ CFU) into the shaved dorsal area.

  • Treatment: Begin oral administration of this compound (e.g., once or twice daily) 24 hours post-infection. A vehicle control group (e.g., water or saline) and a positive control group with a known effective antibiotic can be included.

  • Monitoring and Endpoints:

    • Measure the size of the skin lesion (abscess) daily using calipers.

    • At the end of the treatment period (e.g., 3-7 days), euthanize the mice.

    • Aseptically excise the lesion and a surrounding margin of tissue.

    • Homogenize the tissue in sterile PBS.

    • Perform serial dilutions of the homogenate and plate on TSA to determine the bacterial load (CFU/g of tissue).

Murine Model of Escherichia coli Urinary Tract Infection (UTI)

This model assesses this compound's efficacy in an ascending urinary tract infection.

Materials:

  • This compound (Cefadroxil) for oral administration

  • Uropathogenic Escherichia coli (UPEC) (e.g., CFT073)

  • Female C3H/HeN mice (7-8 weeks old)

  • Luria-Bertani (LB) broth and agar

  • PBS, sterile

  • Anesthetic (e.g., ketamine/xylazine)

  • Sterile polyethylene tubing for catheterization

Protocol:

  • Bacterial Preparation: Grow UPEC in LB broth overnight at 37°C without shaking to induce type 1 pili expression. Centrifuge the culture, wash the pellet with sterile PBS, and resuspend to a concentration of 1-3 x 10⁸ CFU/mL.

  • Infection: Anesthetize the mice. Introduce 50 µL of the bacterial suspension (containing 1-3 x 10⁷ CFU) directly into the bladder via transurethral catheterization.

  • Treatment: Initiate oral this compound treatment 24 hours after infection. Include a vehicle control group.

  • Monitoring and Endpoints:

    • At designated time points (e.g., 48-72 hours post-treatment), euthanize the mice.

    • Aseptically collect urine from the bladder.

    • Harvest the bladder and both kidneys.

    • Homogenize the bladder and kidneys separately in sterile PBS.

    • Serially dilute and plate the urine and tissue homogenates on LB agar to determine bacterial counts (CFU/mL for urine, CFU/g for tissue).

Murine Model of Streptococcus pyogenes Pharyngitis

This model evaluates the ability of this compound to clear S. pyogenes colonization from the nasopharynx.

Materials:

  • This compound (Cefadroxil) for oral administration

  • Streptococcus pyogenes (e.g., a mouse-passaged strain)

  • Female BALB/c mice (6-8 weeks old)

  • Todd-Hewitt broth (THB) and agar (THA) supplemented with yeast extract

  • PBS, sterile

  • Anesthetic

Protocol:

  • Bacterial Preparation: Culture S. pyogenes in THB to mid-log phase. Wash the bacteria with sterile PBS and resuspend to a concentration of approximately 1 x 10⁹ CFU/mL.

  • Infection: Lightly anesthetize the mice. Inoculate intranasally with 20 µL of the bacterial suspension (~2 x 10⁷ CFU).[2]

  • Treatment: Begin oral this compound treatment 24 hours post-infection. Include a vehicle control group.

  • Monitoring and Endpoints:

    • At various time points post-infection (e.g., daily for 5 days), monitor bacterial colonization. This can be done by gently swabbing the oropharynx of anesthetized mice or by a nare-shedding method where the mouse's nose is tapped on an agar plate.[4]

    • At the end of the study, euthanize the mice and harvest the nasopharyngeal-associated lymphoid tissue (NALT) for bacterial load determination by homogenization and plating on THA.

Data Presentation

Quantitative data from these studies should be summarized in tables for clear comparison between treatment groups.

Table 1: Efficacy of this compound in Murine SSTI Model

Treatment GroupDose (mg/kg/day)Mean Lesion Size (mm²) ± SDMean Bacterial Load (log₁₀ CFU/g) ± SD
Vehicle Control-
This compoundLow Dose
This compoundMid Dose
This compoundHigh Dose
Positive ControlTBD

Table 2: Efficacy of this compound in Murine UTI Model

Treatment GroupDose (mg/kg/day)Bladder (log₁₀ CFU/g) ± SDKidneys (log₁₀ CFU/g) ± SDUrine (log₁₀ CFU/mL) ± SD
Vehicle Control-
This compoundLow Dose
This compoundMid Dose
This compoundHigh Dose

Table 3: Efficacy of this compound in Murine Pharyngitis Model

Treatment GroupDose (mg/kg/day)Mean Bacterial Load (log₁₀ CFU/NALT) ± SD
Vehicle Control-
This compoundLow Dose
This compoundMid Dose
This compoundHigh Dose

Experimental Workflow Diagrams

The following diagrams illustrate the workflows for the described in vivo efficacy studies.

SSTI Experimental Workflow

prep Bacterial & Animal Preparation infect Subcutaneous S. aureus Infection prep->infect treat Oral this compound Treatment infect->treat monitor Daily Lesion Measurement treat->monitor endpoint Endpoint Analysis: Bacterial Load (CFU/g) monitor->endpoint prep Bacterial & Animal Preparation infect Transurethral E. coli Infection prep->infect treat Oral this compound Treatment infect->treat endpoint Endpoint Analysis: Bacterial Load in Bladder, Kidneys, and Urine treat->endpoint prep Bacterial & Animal Preparation infect Intranasal S. pyogenes Infection prep->infect treat Oral this compound Treatment infect->treat monitor Monitor Colonization (Swabs/Nare Taps) treat->monitor endpoint Endpoint Analysis: Bacterial Load (CFU/NALT) monitor->endpoint

References

Analytical Techniques for Detecting Cefadroxil in Biological Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefadroxil is a first-generation cephalosporin antibiotic widely employed for the treatment of various bacterial infections, including those of the urinary tract, skin, and respiratory system.[1][2] Accurate quantification of cefadroxil in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This document provides detailed application notes and protocols for the analysis of cefadroxil in biological samples, primarily focusing on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods.

Metabolism of Cefadroxil

Cefadroxil undergoes minimal metabolism in the human body. It is primarily excreted unchanged in the urine, with over 90% of an administered dose being eliminated within 24 hours through glomerular filtration and tubular secretion.[2][3][4] Consequently, the analytical focus for bioanalysis is predominantly on the parent compound, cefadroxil. While true metabolites are not a significant concern, the detection of related impurities or degradation products, such as the isomer Δ²-Cefadroxil, can be important for quality control and stability studies.[5]

Application Note 1: Quantification of Cefadroxil in Human Plasma and Urine by LC-MS/MS

This method provides a sensitive and selective approach for the determination of cefadroxil in human plasma and urine, suitable for pharmacokinetic and bioequivalence studies.[6]

1. Principle

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and specificity for the quantification of drugs in complex biological matrices. The method involves sample preparation to remove proteins and other interfering substances, followed by chromatographic separation and detection using a mass spectrometer.

2. Materials and Reagents

  • Cefadroxil reference standard

  • Cefaclor (Internal Standard, IS)

  • LC-MS grade methanol

  • LC-MS grade formic acid

  • Human plasma (blank)

  • Human urine (blank)

  • Deionized water

3. Instrumentation

  • HPLC system coupled with a triple quadrupole mass spectrometer

  • Reversed-phase C18 column (e.g., Synergi™ 4 μm Polar-RP 80A, 150 mm × 2.0 mm)[3]

4. Experimental Protocol

4.1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma or urine sample in a microcentrifuge tube, add 200 µL of methanol containing the internal standard (cefaclor).

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge at 12,000 rpm for 5 minutes.

  • Transfer the supernatant to a clean tube and inject a 5 µL aliquot into the LC-MS/MS system.

4.2. LC-MS/MS Conditions

ParameterCondition
Column Synergi™ 4 μm Polar-RP 80A (150 mm × 2.0 mm)[3]
Mobile Phase 0.1% Formic acid in water and Methanol (62:38, v/v)[3]
Flow Rate 0.2 mL/min[3]
Ionization Mode Electrospray Ionization (ESI), Positive[3]
Detection Mode Multiple Reaction Monitoring (MRM)[3]
MRM Transitions Cefadroxil: m/z 364.1 → 208.1[3]
Cefaclor (IS): m/z 368.1 → 174.2[3]

5. Data Presentation: Method Validation Parameters

ParameterResult
Linearity Range 10 - 10,000 ng/mL[6]
Correlation Coefficient (r²) > 0.99[6]
Accuracy Within acceptable limits of FDA guidelines[6]
Precision Within acceptable limits of FDA guidelines[6]
Matrix Effect Acceptable according to FDA guidelines[6]
Stability Acceptable under various storage conditions[6]

Experimental Workflow for Cefadroxil Analysis by LC-MS/MS

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Plasma or Urine Sample (100 µL) Add_IS Add Methanol with Internal Standard (200 µL) Sample->Add_IS Vortex Vortex (30s) Add_IS->Vortex Centrifuge Centrifuge (12,000 rpm, 5 min) Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Injection Inject 5 µL into LC-MS/MS Supernatant->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Mass Spectrometric Detection (MRM) Separation->Detection Data Data Detection->Data Quantification

Caption: Workflow for LC-MS/MS analysis of cefadroxil.

Application Note 2: Quantification of Δ²-Cefadroxil in Human Plasma by LC-MS/MS

This method is designed for the sensitive and selective quantification of Δ²-Cefadroxil, an isomer and potential impurity/degradation product of cefadroxil, in human plasma.[5]

1. Principle

Similar to the parent drug analysis, LC-MS/MS provides the necessary sensitivity and specificity to quantify low levels of Δ²-Cefadroxil in plasma.

2. Materials and Reagents

  • Δ²-Cefadroxil reference standard

  • Cefadroxil-d4 (Internal Standard, IS)

  • LC-MS grade acetonitrile

  • LC-MS grade formic acid

  • Human plasma (blank)

3. Instrumentation

  • HPLC system coupled with a triple quadrupole mass spectrometer

  • Reversed-phase C18 column

4. Experimental Protocol

4.1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add 5 µL of the internal standard working solution (Cefadroxil-d4, 1 µg/mL).

  • Vortex briefly.

  • Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex thoroughly and then centrifuge.

  • Transfer the supernatant for injection into the LC-MS/MS system.

4.2. LC-MS/MS Conditions

ParameterCondition
Column C18 reversed-phase column
Mobile Phase Gradient of acetonitrile and water with 0.1% formic acid
Ionization Mode Electrospray Ionization (ESI), Positive
Detection Mode Multiple Reaction Monitoring (MRM)

5. Data Presentation: Method Validation Parameters

ParameterResult
Linearity Range 0.5 - 500 ng/mL[5]
Correlation Coefficient (r²) > 0.99[5]
Lower Limit of Quantification (LLOQ) 0.5 ng/mL[5]
Lower Limit of Detection (LOD) 0.15 ng/mL[5]
Recovery > 85%[5]
Accuracy and Precision Within acceptable bioanalytical method validation limits[5]

Experimental Workflow for Δ²-Cefadroxil Analysis

G cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis Plasma Human Plasma (100 µL) Add_IS_d4 Add Cefadroxil-d4 IS (5 µL) Plasma->Add_IS_d4 Vortex1 Vortex Add_IS_d4->Vortex1 Precipitate Add Cold Acetonitrile with Formic Acid (300 µL) Vortex1->Precipitate Vortex2 Vortex & Centrifuge Precipitate->Vortex2 Extract Collect Supernatant Vortex2->Extract Inject Inject into LC-MS/MS Extract->Inject Separate C18 Column Separation Inject->Separate Detect MRM Detection Separate->Detect Result Result Detect->Result Quantify Δ²-Cefadroxil

Caption: Workflow for Δ²-Cefadroxil analysis in plasma.

Application Note 3: HPLC-UV Method for Cefadroxil in Biological Fluids

1. Principle

This method involves the separation of cefadroxil from endogenous components in biological fluids using reversed-phase HPLC, followed by detection using a UV spectrophotometer at a wavelength where cefadroxil exhibits maximum absorbance.

2. Materials and Reagents

  • Cefadroxil reference standard

  • HPLC grade acetonitrile

  • HPLC grade methanol

  • Potassium dihydrogen phosphate

  • Phosphoric acid

  • Hexanesulphonic acid sodium salt (for urine analysis)[8]

3. Instrumentation

  • HPLC system with a UV-Vis detector

  • Reversed-phase C18 column (e.g., LiChrospher 100 RP-18, 5 µm)[8]

4. Experimental Protocol

4.1. Sample Preparation (for Urine)

  • Centrifuge the urine sample to remove any particulate matter.

  • Dilute the supernatant with the mobile phase to bring the cefadroxil concentration within the calibration range.

  • Filter the diluted sample through a 0.45 µm filter before injection.

4.2. HPLC-UV Conditions

ParameterCondition for Urine Analysis[8]
Column LiChrospher 100 RP-18 (5 µm)
Mobile Phase 0.02 M Potassium dihydrogen phosphate-acetonitrile (95:5 v/v) containing 0.003% (w/v) hexanesulphonic acid sodium salt, adjusted to pH 3 with phosphoric acid
Flow Rate 2 mL/min
Detection Wavelength 260 nm
Column Temperature 35 °C

5. Data Presentation: Method Validation Parameters

ParameterResult for Urine Analysis[8]
Linearity Range 5 - 20 µg/mL
Correlation Coefficient (r²) > 0.99

Logical Relationship of Analytical Method Selection

G cluster_choices Method Selection Criteria Analyte Analyte of Interest Sensitivity Required Sensitivity & Specificity Analyte->Sensitivity Matrix Biological Matrix (Plasma, Urine) Matrix->Sensitivity LCMS LC-MS/MS Sensitivity->LCMS High HPLCUV HPLC-UV Sensitivity->HPLCUV Moderate Availability Instrument Availability Availability->LCMS Specialized Availability->HPLCUV Common

Caption: Factors influencing the choice of analytical method.

References

Troubleshooting & Optimization

Troubleshooting poor solubility of cefadroxil in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the poor aqueous solubility of cefadroxil.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for cefadroxil's poor solubility in aqueous solutions?

A1: Cefadroxil's limited aqueous solubility is primarily due to its chemical structure, which contains both acidic (carboxylic acid) and basic (amino) functional groups.[1] This makes it a zwitterionic compound. Its solubility is lowest at its isoelectric point (the pH at which the net charge is zero) and increases in more acidic or basic conditions.[1] It is classified as a Biopharmaceutics Classification System (BCS) Class II drug, which means it has high permeability but low solubility.[1]

Q2: I'm observing precipitation when I add my cefadroxil stock solution to my aqueous assay buffer. What can I do?

A2: Precipitation upon dilution is a common issue with poorly soluble compounds like cefadroxil. Here are several troubleshooting steps:

  • Lower the final concentration: The final concentration in your assay may be exceeding cefadroxil's solubility limit in the specific buffer and pH.

  • Optimize the pH of your buffer: Cefadroxil's solubility is pH-dependent. Adjusting the pH of your final assay buffer away from its isoelectric point can significantly increase its solubility.[1]

  • Use a co-solvent: A small percentage of a water-miscible organic solvent, such as Dimethyl Sulfoxide (DMSO) or ethanol, in your final assay buffer can help maintain cefadroxil's solubility.[1] Ensure the final solvent concentration is compatible with your experimental system (e.g., cells, enzymes), typically below 0.5% for cell-based assays.[1]

  • Consider a different solubilization strategy: If simple dilution and pH adjustment are insufficient, you may need to explore more advanced techniques like using cyclodextrins to form inclusion complexes or creating a solid dispersion.[1]

Q3: Can I use DMSO to dissolve cefadroxil for my cell culture experiments? What is the maximum recommended concentration?

A3: Yes, DMSO is a commonly used solvent for preparing cefadroxil stock solutions for cell-based assays.[1] It is crucial to keep the final concentration of DMSO in the cell culture medium low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[1] Always include a vehicle control (medium with the same concentration of DMSO without cefadroxil) in your experiments to account for any potential effects of the solvent itself.[1]

Q4: How does temperature affect the solubility of cefadroxil?

A4: Generally, for most solid solutes, solubility increases with temperature. However, the effect of temperature on cefadroxil solubility in aqueous buffers is not extensively documented in readily available literature. It is advisable to conduct solubility studies at the specific temperature of your experiment.

Troubleshooting Poor Cefadroxil Solubility

This section provides a logical workflow for troubleshooting and resolving common issues related to cefadroxil's poor solubility in aqueous buffers.

Troubleshooting_Workflow start Start: Poor Cefadroxil Solubility Observed check_concentration Is the final concentration too high? start->check_concentration lower_concentration Action: Lower the final concentration check_concentration->lower_concentration Yes check_ph Is the buffer pH near the isoelectric point? check_concentration->check_ph No end_success End: Cefadroxil Solubilized lower_concentration->end_success adjust_ph Action: Adjust buffer pH (more acidic or basic) check_ph->adjust_ph Yes use_cosolvent Consider using a co-solvent (e.g., DMSO, Ethanol) check_ph->use_cosolvent No adjust_ph->end_success check_cosolvent_compatibility Is the co-solvent concentration compatible with the assay? use_cosolvent->check_cosolvent_compatibility optimize_cosolvent Action: Optimize co-solvent percentage (<0.5% for cell assays) check_cosolvent_compatibility->optimize_cosolvent Yes advanced_methods Explore advanced solubilization methods check_cosolvent_compatibility->advanced_methods No optimize_cosolvent->end_success cyclodextrin Cyclodextrin Complexation advanced_methods->cyclodextrin solid_dispersion Solid Dispersion advanced_methods->solid_dispersion end_fail End: Consult further literature or a formulation specialist advanced_methods->end_fail cyclodextrin->end_success solid_dispersion->end_success

A troubleshooting workflow for addressing poor cefadroxil solubility.

Quantitative Data Summary

The solubility of cefadroxil is highly dependent on the pH of the aqueous buffer. As a zwitterionic compound with pKa values of approximately 3.45 (acidic) and 7.43 (basic), its solubility is minimal around its isoelectric point and increases as the pH moves further into the acidic or alkaline range.[2]

PropertyValueReference
Molecular FormulaC₁₆H₁₇N₃O₅S[2]
Molecular Weight363.4 g/mol (anhydrous)[2]
Melting Point197 °C[2]
logP-0.4[2]
pKa (acidic)3.45[2]
pKa (basic)7.43[2]
Water Solubility (BCS)0.399 mg/mL[3]

Note: Specific solubility values in different buffers at various pH points are not consistently reported across the literature. The provided water solubility is a general value. Researchers should determine the solubility in their specific buffer system and experimental conditions.

Experimental Protocols

Protocol 1: Preparation of a Cefadroxil Stock Solution in DMSO

This protocol describes the preparation of a 10 mg/mL stock solution of cefadroxil in DMSO, suitable for further dilution in aqueous buffers for in vitro assays.[1]

Materials:

  • Cefadroxil powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath (optional)

  • 0.22 µm syringe filter (optional)

Procedure:

  • Weigh out 10 mg of cefadroxil powder and transfer it to a sterile microcentrifuge tube.

  • Add 1 mL of sterile DMSO to the tube.

  • Vortex the tube until the cefadroxil is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.[1]

  • If required for your application, filter-sterilize the stock solution using a 0.22 µm syringe filter.[1]

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.[1]

Protocol 2: Equilibrium Solubility Determination

This protocol outlines a general procedure to determine the equilibrium solubility of cefadroxil in a specific aqueous buffer.

Equilibrium_Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_buffer Prepare aqueous buffer at desired pH add_cef Add excess cefadroxil to the buffer prep_buffer->add_cef agitate Agitate at a constant temperature (e.g., 25°C or 37°C) add_cef->agitate time_points Take samples at various time points (e.g., 24, 48, 72h) agitate->time_points separate Separate undissolved solid (centrifuge/filter) time_points->separate quantify Quantify cefadroxil concentration in the supernatant (HPLC/UV-Vis) separate->quantify

Workflow for determining the equilibrium solubility of cefadroxil.

Materials:

  • Cefadroxil powder

  • Aqueous buffer of choice (e.g., phosphate, citrate, acetate)

  • Vials with screw caps

  • Orbital shaker or magnetic stirrer

  • Centrifuge or filtration apparatus (e.g., syringe filters)

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Prepare the desired aqueous buffer at the target pH.

  • Add an excess amount of cefadroxil powder to a known volume of the buffer in a sealed vial. "Excess" means that undissolved solid should be visible.

  • Place the vial in an orbital shaker or on a magnetic stirrer and agitate at a constant temperature (e.g., 25°C or 37°C).

  • At predetermined time points (e.g., 24, 48, and 72 hours), withdraw an aliquot of the suspension.

  • Immediately separate the undissolved solid from the solution by centrifugation or filtration.

  • Dilute the clear supernatant with an appropriate solvent (e.g., the mobile phase for HPLC).

  • Quantify the concentration of dissolved cefadroxil using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

  • Equilibrium is reached when the concentration of cefadroxil in the supernatant does not significantly change between consecutive time points.

Protocol 3: Solubility Enhancement using β-Cyclodextrin Inclusion Complexation (Kneading Method)

This protocol describes a laboratory-scale method to prepare a cefadroxil-β-cyclodextrin inclusion complex to enhance its aqueous solubility.

Materials:

  • Cefadroxil powder

  • β-Cyclodextrin

  • Deionized water

  • Mortar and pestle

  • Oven

Procedure:

  • Calculate the required amounts of cefadroxil and β-cyclodextrin for a specific molar ratio (e.g., 1:1 or 1:2).

  • Place the β-cyclodextrin in a mortar and add a small amount of deionized water to form a paste.

  • Gradually add the cefadroxil powder to the paste while continuously triturating in the mortar.

  • Knead the mixture for a specified time (e.g., 45-60 minutes) to facilitate the formation of the inclusion complex.

  • Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Pulverize the dried complex into a fine powder using the mortar and pestle.

  • The resulting powder can be used for solubility and dissolution studies.

Analytical Methods for Quantification

Accurate quantification of dissolved cefadroxil is crucial for solubility studies. High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry are the most common analytical techniques.

High-Performance Liquid Chromatography (HPLC)

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is common. The pH of the mobile phase is often adjusted to the acidic range (e.g., pH 3.5-5.0) for optimal peak shape and retention.[4][5][6][7]

  • Detection: UV detection at a wavelength of approximately 230 nm or 264 nm is suitable for cefadroxil.[2][7]

UV-Vis Spectrophotometry

  • This method is simpler and faster than HPLC but may be less specific if degradation products or other excipients absorb at the same wavelength.

  • The maximum absorbance (λmax) of cefadroxil in aqueous solutions is typically around 263-264 nm.[8]

  • A calibration curve should be prepared using standard solutions of known cefadroxil concentrations in the same buffer as the samples to ensure accurate quantification.

References

Technical Support Center: Optimizing Oracefal (Cefadroxil) Dosage and Administration in Murine Infection Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Oracefal (cefadroxil) in murine infection models.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose of this compound for a murine infection model?

A1: The optimal dose of this compound (cefadroxil) will depend on the specific murine infection model, the pathogen being studied, and the desired therapeutic effect. However, based on available literature, oral doses in mice have ranged from 25 to 200 mg/kg.[1] For systemic infections, it is crucial to consider the pharmacokinetic and pharmacodynamic (PK/PD) properties of the drug to ensure that plasma concentrations remain above the minimum inhibitory concentration (MIC) for the target pathogen.[2] It is recommended to perform a pilot dose-ranging study to determine the most effective dose for your specific experimental conditions.

Q2: What is the most appropriate administration route for this compound in mice?

A2: Oral gavage is the most common and clinically relevant administration route for this compound, as it is an orally administered antibiotic in humans.[3] Cefadroxil is rapidly absorbed after oral administration.[4][5] Subcutaneous or intraperitoneal injections are alternative routes that can be used to bypass potential issues with oral absorption or to achieve more consistent plasma concentrations. However, the choice of administration route should be justified based on the experimental goals. For studies aiming to mimic clinical use, oral administration is preferred.

Q3: How should I prepare an this compound solution for oral gavage in mice?

A3: Cefadroxil has low solubility in water.[5] To prepare a solution for oral gavage, cefadroxil powder can be suspended in a suitable vehicle. For experimental purposes, a suspension can be made in sterile water or a vehicle like Ora-Plus.[6] It is important to ensure the suspension is homogenous before each administration by thorough vortexing or shaking. The pH of a 50 mg/mL aqueous suspension of cefadroxil is between 4.0 and 6.0.[6]

Q4: How stable is a reconstituted this compound suspension?

A4: Reconstituted cefadroxil oral suspension is generally stable for up to 14 days when stored in a refrigerator (2-8°C).[7] At room temperature, the stability may be reduced. It is recommended to prepare fresh suspensions for each experiment or to validate the stability of the suspension under your specific storage conditions.

Q5: What are the potential adverse effects of this compound in mice?

A5: Common side effects of cefadroxil in humans include gastrointestinal issues like diarrhea, nausea, and vomiting.[8][9] While specific adverse events in mice at various dosages are not extensively detailed in the available literature, it is important to monitor the animals for any signs of distress, such as weight loss, changes in behavior, or altered fecal consistency. High doses of any antibiotic can disrupt the gut microbiota.

Troubleshooting Guides

Issue 1: Inconsistent results or lack of efficacy after oral administration.
Possible Cause Troubleshooting Step
Improper oral gavage technique Ensure proper restraint and technique to avoid accidental administration into the trachea. The gavage needle should be inserted gently into the esophagus.[10]
Inconsistent drug absorption Cefadroxil absorption can be influenced by the presence of food. While it can be administered without regard to meals, for experimental consistency, it is advisable to standardize the fasting state of the mice before dosing.[3]
Degradation of this compound in suspension Prepare fresh suspensions regularly and store them refrigerated. Validate the stability of your formulation if used over an extended period.[7]
Low bioavailability While cefadroxil generally has good oral bioavailability, consider a pilot study to compare oral administration with a parenteral route (e.g., subcutaneous) to assess if absorption is a limiting factor in your model.
Issue 2: Animal distress or injury during oral gavage.
Possible Cause Troubleshooting Step
Stress from handling and restraint Handle the mice gently and acclimatize them to the procedure. Proper scruffing technique is crucial for safe and effective gavage.[10]
Esophageal or tracheal injury Use an appropriately sized and flexible gavage needle. If resistance is felt, do not force the needle.[10] Ensure the mouse's head and neck are properly aligned to straighten the esophagus.[2]
Aspiration of the dosing solution If fluid bubbles from the nose, stop administration immediately. Monitor the animal for any respiratory distress.[10] Administer the solution slowly to allow the mouse to swallow.

Data Presentation

Table 1: Pharmacokinetic Parameters of Cefadroxil in Mice Following a Single Oral Dose

Dose (mg/kg)Cmax (µg/mL)Tmax (hours)AUC (µg·h/mL)Reference
500~161-3Not Reported[4]
1000~281-3Not Reported[4]
23.2 (puree)4.817.81 ± 1.11[11]
23.2 (wafer)2.92Not Reported[11]

Table 2: Efficacy of Oral Cephalosporins in a Murine Thigh Infection Model against S. aureus

CephalosporinPK/PD Target for Stasis (% T > MIC)PK/PD Target for 1-log Kill (% T > MIC)Reference
Cephalexin (1st Gen)25-35%35-45%[2]
Cefuroxime (2nd Gen)Not ReportedNot Reported[2]
Cefpodoxime (3rd Gen)Not ReportedNot Reported[2]

Note: T > MIC refers to the percentage of the dosing interval during which the free drug concentration remains above the Minimum Inhibitory Concentration.

Experimental Protocols

Protocol 1: Murine Thigh Infection Model

This protocol is adapted from established neutropenic thigh infection models.[12][13]

  • Induction of Neutropenia:

    • Administer cyclophosphamide intraperitoneally at a dose of 150 mg/kg four days prior to infection.

    • Administer a second dose of cyclophosphamide at 100 mg/kg one day before infection to induce neutropenia.

  • Bacterial Inoculum Preparation:

    • Culture the desired bacterial strain (e.g., Staphylococcus aureus or Streptococcus pyogenes) overnight in an appropriate broth medium.

    • Subculture the bacteria and grow to the mid-logarithmic phase.

    • Wash the bacterial cells with sterile phosphate-buffered saline (PBS) and resuspend to the target concentration (e.g., 1 x 10^6 CFU/0.1 mL).

  • Infection:

    • Anesthetize the mice using an appropriate anesthetic agent.

    • Inject 0.1 mL of the bacterial inoculum into the thigh muscle of each mouse.

  • This compound Administration:

    • At a predetermined time post-infection (e.g., 2 hours), begin treatment with this compound.

    • Administer the prepared this compound suspension via oral gavage at the desired dosage.

    • Continue treatment at specified intervals (e.g., every 12 or 24 hours) for the duration of the study.

  • Endpoint Analysis:

    • At the end of the treatment period, euthanize the mice.

    • Aseptically dissect the infected thigh muscle.

    • Homogenize the tissue in sterile PBS.

    • Perform serial dilutions of the homogenate and plate on appropriate agar plates to determine the bacterial load (CFU/gram of tissue).

Protocol 2: Murine Skin and Soft Tissue Infection (SSTI) Model

This protocol is based on established models of staphylococcal skin infection.[14][15]

  • Animal Preparation:

    • Anesthetize the mice.

    • Shave a small area on the dorsum of each mouse.

  • Bacterial Inoculum Preparation:

    • Prepare the bacterial inoculum as described in the thigh infection model protocol (e.g., Staphylococcus aureus at 1 x 10^8 CFU/mL).

  • Infection:

    • Inject a small volume (e.g., 50-100 µL) of the bacterial suspension subcutaneously into the shaved area.

  • This compound Administration:

    • Initiate this compound treatment at a specified time post-infection (e.g., 24 hours).

    • Administer the drug orally as described in the previous protocol.

  • Monitoring and Endpoints:

    • Monitor the mice daily for lesion development and overall health.

    • Measure the lesion size (e.g., diameter or area) at regular intervals.

    • At the end of the study, euthanize the animals and collect the infected skin tissue.

    • Determine the bacterial burden in the tissue by homogenizing and plating as described above.

    • Histopathological analysis of the skin tissue can also be performed to assess inflammation and tissue damage.

Visualizations

Experimental_Workflow_Thigh_Infection_Model cluster_pre_infection Pre-Infection Phase cluster_infection_treatment Infection and Treatment Phase cluster_analysis Analysis Phase Induce Neutropenia Induce Neutropenia Prepare Bacterial Inoculum Prepare Bacterial Inoculum Induce Neutropenia->Prepare Bacterial Inoculum Infect Thigh Muscle Infect Thigh Muscle Prepare Bacterial Inoculum->Infect Thigh Muscle Administer this compound (Oral) Administer this compound (Oral) Infect Thigh Muscle->Administer this compound (Oral) 2h post-infection Continued Dosing Continued Dosing Administer this compound (Oral)->Continued Dosing q12h or q24h Euthanize and Dissect Euthanize and Dissect Continued Dosing->Euthanize and Dissect Homogenize Tissue Homogenize Tissue Euthanize and Dissect->Homogenize Tissue Determine Bacterial Load (CFU) Determine Bacterial Load (CFU) Homogenize Tissue->Determine Bacterial Load (CFU) Experimental_Workflow_SSTI_Model cluster_setup Setup Phase cluster_infection_and_treatment Infection & Treatment cluster_endpoint Endpoint Analysis Anesthetize and Shave Anesthetize and Shave Prepare Inoculum Prepare Inoculum Anesthetize and Shave->Prepare Inoculum Subcutaneous Injection Subcutaneous Injection Prepare Inoculum->Subcutaneous Injection Monitor Lesion Development Monitor Lesion Development Subcutaneous Injection->Monitor Lesion Development Administer this compound (Oral) Administer this compound (Oral) Monitor Lesion Development->Administer this compound (Oral) e.g., 24h post-infection Collect Skin Tissue Collect Skin Tissue Administer this compound (Oral)->Collect Skin Tissue Bacterial Load Analysis Bacterial Load Analysis Collect Skin Tissue->Bacterial Load Analysis Histopathology Histopathology Collect Skin Tissue->Histopathology Troubleshooting_Oral_Gavage Inconsistent Efficacy Inconsistent Efficacy Improper Gavage Technique Improper Gavage Technique Inconsistent Efficacy->Improper Gavage Technique Variable Drug Absorption Variable Drug Absorption Inconsistent Efficacy->Variable Drug Absorption Drug Degradation Drug Degradation Inconsistent Efficacy->Drug Degradation Animal Distress Animal Distress Handling Stress Handling Stress Animal Distress->Handling Stress Esophageal/Tracheal Injury Esophageal/Tracheal Injury Animal Distress->Esophageal/Tracheal Injury Aspiration Aspiration Animal Distress->Aspiration Solution: Review and refine technique Solution: Review and refine technique Improper Gavage Technique->Solution: Review and refine technique Solution: Standardize fasting Solution: Standardize fasting Variable Drug Absorption->Solution: Standardize fasting Solution: Prepare fresh, store properly Solution: Prepare fresh, store properly Drug Degradation->Solution: Prepare fresh, store properly Solution: Acclimatize animals Solution: Acclimatize animals Handling Stress->Solution: Acclimatize animals Solution: Use appropriate gavage needle Solution: Use appropriate gavage needle Esophageal/Tracheal Injury->Solution: Use appropriate gavage needle Solution: Administer slowly, monitor breathing Solution: Administer slowly, monitor breathing Aspiration->Solution: Administer slowly, monitor breathing

References

Technical Support Center: Overcoming Cefadroxil Interference in Colorimetric and Fluorescent Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome interference caused by the cephalosporin antibiotic, cefadroxil, in colorimetric and fluorescent assays.

Troubleshooting Guides

This section provides detailed guidance and protocols to address specific issues encountered during experiments involving cefadroxil.

Issue 1: Inaccurate results in colorimetric protein assays (Bradford, BCA, Lowry) in the presence of cefadroxil.

Question: My protein quantification results are inconsistent and appear inaccurate when my samples contain cefadroxil. What could be the cause and how can I resolve this?

Answer:

Cefadroxil can interfere with common colorimetric protein assays. The interference can be due to its chemical structure, which includes a β-lactam ring and an amino group. These reactive groups can interact with assay reagents, leading to inaccurate measurements. The Bradford assay may be less susceptible to interference from some compounds compared to copper-based assays like the BCA and Lowry methods. However, penicillins, which are structurally related to cephalosporins, have been shown to cause interference in the BCA assay.

To mitigate this interference, you can either remove cefadroxil from your sample before the assay or use an alternative protein quantification method that is less susceptible to interference.

A common and effective method to remove small molecule interferents like cefadroxil from protein samples is through precipitation.

Experimental Protocol: Trichloroacetic Acid (TCA) Precipitation

This protocol describes the precipitation of proteins from a sample using trichloroacetic acid, effectively separating them from soluble interfering substances like cefadroxil.

Materials:

  • Trichloroacetic acid (TCA), 100% (w/v) stock solution

  • Acetone, ice-cold

  • Microcentrifuge tubes

  • Microcentrifuge

  • Buffer for resuspension (compatible with your downstream application and protein assay)

Procedure:

  • To your protein sample in a microcentrifuge tube, add 100% TCA to a final concentration of 10-20%. For example, add 1 volume of 100% TCA to 4 volumes of your protein sample.

  • Vortex the mixture gently.

  • Incubate the tube on ice for 30 minutes to allow the protein to precipitate.

  • Centrifuge the sample at 14,000 x g for 10-15 minutes at 4°C to pellet the precipitated protein.

  • Carefully decant the supernatant, which contains the cefadroxil and other soluble components.

  • Wash the protein pellet by adding 200 µL of ice-cold acetone. This helps to remove any remaining TCA.

  • Centrifuge at 14,000 x g for 5 minutes at 4°C.

  • Carefully decant the acetone. Repeat the acetone wash (steps 6-8) for a total of two washes.

  • Air-dry the pellet for 5-10 minutes to evaporate the residual acetone. Do not over-dry the pellet as it may be difficult to resuspend.

  • Resuspend the protein pellet in a buffer that is compatible with your chosen protein assay.

Some commercially available protein assays are designed to be more resistant to interfering substances.

Recommendation: Consider using a non-interfering protein assay, such as the NI™ (Non-Interfering™) Protein Assay Kit, which is compatible with a wide range of compounds including some drugs and antibiotics.[1] Always consult the manufacturer's instructions for a list of compatible substances.

AssayInterfering SubstancesGeneral Observations
Bradford Generally tolerant to reducing agents. Can be incompatible with detergents like SDS.May be a better initial choice if sample cleanup is not possible, but compatibility with cefadroxil should be validated.
BCA Sensitive to reducing agents (e.g., DTT), chelating agents (e.g., EDTA), and some amino acids. Penicillins have been reported to interfere.[2]Due to structural similarities, cefadroxil is likely to interfere. Sample cleanup is recommended.
Lowry Sensitive to a wide range of substances including reducing agents, detergents, and certain amino acids.Prone to interference from many compounds, making it less suitable for samples containing cefadroxil without prior cleanup.[3]
Issue 2: Reduced or unstable signal in fluorescent assays when cefadroxil is present.

Question: I am observing a decrease in fluorescence intensity in my assay when my samples contain cefadroxil. Why is this happening and what can I do?

Answer:

Cefadroxil, like other cephalosporins, has been shown to cause fluorescence quenching.[4] This phenomenon occurs when a substance reduces the fluorescence intensity of a fluorophore. The mechanism can involve various processes, including energy transfer or complex formation between the fluorophore and the quenching agent (in this case, cefadroxil).

For samples where protein precipitation is not feasible or desirable, solid-phase extraction can be used to remove cefadroxil.

Experimental Protocol: Solid-Phase Extraction (SPE) for Cephalosporin Removal

This protocol provides a general guideline for removing cephalosporins from aqueous samples using a C18 SPE cartridge. Optimization may be required for specific sample matrices.

Materials:

  • C18 Solid-Phase Extraction (SPE) cartridges

  • Methanol

  • Deionized water

  • SPE vacuum manifold (optional)

Procedure:

  • Cartridge Conditioning: Condition the C18 SPE cartridge by passing 2 mL of methanol through it, followed by 2 mL of deionized water. Do not allow the cartridge to dry.

  • Sample Loading: Load your aqueous sample containing cefadroxil onto the conditioned cartridge. The flow rate should be slow and steady (approximately 1-2 mL/minute).

  • Washing: Wash the cartridge with a small volume of deionized water to remove any unbound interfering substances. The optimal volume should be determined empirically to ensure the analyte of interest is not eluted.

  • Elution (of analyte of interest): If your analyte of interest was retained on the cartridge along with cefadroxil, you will need to develop a selective elution method. This typically involves using a solvent or buffer that elutes your analyte while leaving cefadroxil bound, or vice versa. This step is highly dependent on the properties of your analyte and may require significant optimization.

  • Analyte Collection: Collect the fractions containing your purified analyte for use in the fluorescent assay.

If removing cefadroxil is not practical, consider using a fluorophore that is less susceptible to quenching by cefadroxil. This will likely require empirical testing.

Direct quantitative data on the quenching of common fluorophores like fluorescein and rhodamine by cefadroxil is limited. However, studies have demonstrated the quenching effect of cephalosporins on fluorescein derivatives. The extent of quenching is dependent on the concentration of both the fluorophore and the cephalosporin.

FluorophoreQuenching by CephalosporinsGeneral Observations
Fluorescein and derivatives Cephalosporins have been shown to quench the fluorescence of fluorescein mercury.[4]The quenching effect is concentration-dependent. It is advisable to perform a preliminary experiment to assess the degree of quenching at the concentrations used in your assay.
Rhodamine B The fluorescence of Rhodamine B can be quenched by various molecules, including those with amine groups.[5]Given that cefadroxil contains an amino group, it has the potential to quench Rhodamine B fluorescence. This should be experimentally verified.

Frequently Asked Questions (FAQs)

Q1: At what concentration does cefadroxil start to interfere with colorimetric assays?

A1: The exact concentration at which cefadroxil begins to interfere is not well-documented for specific protein assays. It is recommended to run a control with cefadroxil alone at the concentration present in your samples to determine if it produces a signal or interferes with the assay background.

Q2: Are there any protein assays that are completely immune to interference from antibiotics?

A2: While some commercial kits are marketed as "non-interfering," it is always best practice to validate the compatibility of your specific sample matrix with the chosen assay. The NI™ (Non-Interfering™) Protein Assay is a good candidate to test as it is designed to be compatible with a range of substances, including some drugs and antibiotics.[1]

Q3: Can I just use a standard curve prepared in the same buffer containing cefadroxil to correct for the interference?

A3: While this approach might partially correct for the interference, it is not ideal. The interaction between cefadroxil and the assay reagents might not be linear across the concentration range of your protein standards. Furthermore, if cefadroxil's interference is subtractive (i.e., it lowers the signal), this method may not be accurate. The most reliable approach is to remove the interfering substance.

Q4: How can I tell if my fluorescent signal is being quenched by cefadroxil?

A4: To test for quenching, you can perform a simple experiment. Prepare a solution of your fluorophore at the concentration used in your assay. Measure its fluorescence intensity. Then, add cefadroxil at the concentration present in your samples and measure the fluorescence again. A significant decrease in intensity suggests quenching.

Visualizations

Decision Tree for Troubleshooting Assay Interference

The following diagram illustrates a logical workflow for identifying and resolving assay interference.

AssayTroubleshooting cluster_start cluster_check cluster_interference cluster_mitigation cluster_end start Inaccurate Assay Results check_interference Run Control: Assay with Cefadroxil Alone start->check_interference interference_present Interference Confirmed check_interference->interference_present Signal Change no_interference No Interference (Check other variables) check_interference->no_interference No Signal Change remove_interferent Remove Cefadroxil (e.g., Precipitation, SPE) interference_present->remove_interferent alternative_assay Use Alternative Assay (e.g., Non-Interfering Kit) interference_present->alternative_assay end_assay Perform Assay remove_interferent->end_assay alternative_assay->end_assay

Caption: Troubleshooting workflow for assay interference.

Experimental Workflow for Sample Cleanup and Analysis

This diagram outlines the general steps for processing a sample containing cefadroxil before performing a colorimetric or fluorescent assay.

ExperimentalWorkflow cluster_sample cluster_cleanup Sample Cleanup cluster_analysis Analysis cluster_result sample Sample Containing Protein and Cefadroxil precipitation Protein Precipitation (e.g., TCA) sample->precipitation spe Solid-Phase Extraction (e.g., C18) sample->spe colorimetric Colorimetric Assay (Bradford, BCA, Lowry) precipitation->colorimetric fluorescent Fluorescent Assay precipitation->fluorescent spe->colorimetric spe->fluorescent result Accurate Quantification colorimetric->result fluorescent->result

Caption: Sample preparation and analysis workflow.

References

Oracefal (Cefadroxil) Stability: A Technical Guide to Minimizing Degradation During Long-Term Incubation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive resource for maintaining the integrity of Oracefal (Cefadroxil) in experimental settings. This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address challenges related to the degradation of this compound during long-term incubation.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific problems that may arise during the long-term incubation of this compound, providing actionable steps to mitigate degradation.

Issue Potential Cause(s) Recommended Action(s)
Loss of Potency in Solution - Hydrolysis: The β-lactam ring of Cefadroxil is susceptible to cleavage by water, a process accelerated by non-optimal pH and higher temperatures.[1] - Photodegradation: Exposure to light, particularly UV, can induce degradation.- Maintain solution pH between 4 and 5 for optimal stability.[2] - Store solutions at refrigerated temperatures (2-8°C) or frozen if the experimental protocol allows. - Protect solutions from light by using amber vials or covering containers with aluminum foil.
Unexpected Peaks in HPLC Analysis - Degradation Products: The appearance of new peaks suggests the formation of degradation products such as piperazine-2,5-diones.[1] - Contamination: Impurities in solvents or reagents.- Confirm the identity of new peaks by comparing with forced degradation samples. - Use high-purity solvents and reagents for all experiments. - Perform a blank run with only the solvent to rule out contamination.
Variability in Experimental Results - Inconsistent Storage Conditions: Fluctuations in temperature or light exposure between experiments. - Inconsistent Sample Preparation: Differences in pH adjustment or handling of stock solutions.- Utilize calibrated temperature-controlled incubators and light-protected containers. - Prepare fresh stock solutions for each experiment and ensure consistent pH measurement and adjustment.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound (Cefadroxil)?

A1: The primary degradation pathway for Cefadroxil in aqueous solutions is hydrolysis, which involves the cleavage of the β-lactam ring.[3] This can occur through two main mechanisms:

  • Water-catalyzed hydrolysis: Direct attack of water on the β-lactam ring.

  • Intramolecular aminolysis: The amino group on the C-7 side chain acts as an internal nucleophile, attacking the β-lactam ring, which is significant in neutral to alkaline conditions and leads to the formation of piperazine-2,5-diones.[1]

Oxidation and photodegradation can also contribute to the degradation of Cefadroxil.

Q2: What is the optimal pH for storing Cefadroxil solutions?

A2: Cefadroxil exhibits maximum stability in the pH range of 4 to 5.[2] Deviation from this pH range, especially towards alkaline conditions, significantly accelerates the rate of degradation.

Q3: How does temperature affect the stability of Cefadroxil?

A3: Increased temperature accelerates the degradation of Cefadroxil. For long-term storage of solutions, refrigeration (2-8°C) is recommended to minimize degradation. Studies on reconstituted oral suspensions have shown significantly less degradation when stored in a refrigerator compared to room temperature.[4][5]

Q4: Is Cefadroxil sensitive to light?

A4: Yes, Cefadroxil is photosensitive. Exposure to light, particularly ultraviolet (UV) light, can lead to degradation. Therefore, it is crucial to protect Cefadroxil solutions from light by using opaque or amber containers.

Quantitative Data on this compound (Cefadroxil) Degradation

The following tables summarize the degradation of Cefadroxil under different storage conditions based on long-term stability studies.

Table 1: Degradation of Reconstituted Cefadroxil Oral Suspension Over 14 Days [6]

Storage ConditionDay 0Day 3Day 7Day 10Day 12Day 14
Refrigerator (2-8°C) 100%~98%~96%~94%~92%~90%
Room Temperature (25-29°C) 100%~95%~90%~85%~82%~78%

Table 2: Long-Term Stability of Cefadroxil Powder for Oral Suspension at 25°C [2]

Time (Months)Cefadroxil Content (% of initial)
0100%
397.9%
697.1%
995.5%
1295.1%

Experimental Protocols

Protocol 1: Forced Degradation Study of Cefadroxil

This protocol outlines the conditions for inducing degradation to identify potential degradation products and to establish the stability-indicating nature of an analytical method.

1. Acidic Degradation:

  • Dissolve Cefadroxil in 0.1 M HCl to a concentration of 1 mg/mL.

  • Incubate the solution at 60°C for 2 hours.

  • Neutralize the solution with 0.1 M NaOH.

  • Dilute to a suitable concentration for analysis.

2. Alkaline Degradation:

  • Dissolve Cefadroxil in 0.1 M NaOH to a concentration of 1 mg/mL.

  • Keep the solution at room temperature for 30 minutes.

  • Neutralize the solution with 0.1 M HCl.

  • Dilute to a suitable concentration for analysis.

3. Oxidative Degradation:

  • Dissolve Cefadroxil in 3% hydrogen peroxide to a concentration of 1 mg/mL.

  • Keep the solution at room temperature for 15 minutes.

  • Dilute to a suitable concentration for analysis.

4. Thermal Degradation:

  • Store the solid Cefadroxil powder in an oven at 70°C for 48 hours.

  • Dissolve the powder in a suitable solvent to a known concentration for analysis.

Protocol 2: Stability-Indicating RP-HPLC Method for Cefadroxil

This method is suitable for separating Cefadroxil from its degradation products.

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A mixture of a phosphate buffer (e.g., 0.05 M potassium dihydrogen phosphate, pH adjusted to 5.0) and acetonitrile (e.g., 96:4 v/v).[5]

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 230 nm

  • Injection Volume: 20 µL

  • Column Temperature: Ambient or controlled at 30°C

Visualizing Degradation Pathways and Workflows

Cefadroxil Degradation Pathway

G cluster_hydrolysis Hydrolysis (pH, Temperature) cluster_products Degradation Products Cefadroxil This compound (Cefadroxil) BetaLactam_Cleavage β-Lactam Ring Cleavage Cefadroxil->BetaLactam_Cleavage H₂O Intramolecular_Aminolysis Intramolecular Aminolysis (Neutral/Alkaline pH) Cefadroxil->Intramolecular_Aminolysis Side-chain NH₂ attack Inactive_Metabolites Inactive Open-Ring Products BetaLactam_Cleavage->Inactive_Metabolites PiperazineDiones Piperazine-2,5-diones Intramolecular_Aminolysis->PiperazineDiones G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare this compound Solution B Adjust pH A->B C Incubate under Controlled Conditions (Temp, Light) B->C D Sample at Time Points C->D E HPLC Analysis D->E F Quantify Degradation E->F

References

Addressing variability in cefadroxil MIC results between experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address variability in cefadroxil Minimum Inhibitory Concentration (MIC) results.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of variability in cefadroxil MIC results between experiments?

Variability in cefadroxil MIC results can stem from several factors, much like other antimicrobial susceptibility tests. Key sources of inconsistency include deviations in the inoculum size, with concentrations higher or lower than the standard 5 x 10^5 CFU/mL potentially altering the MIC value.[1] The composition and pH of the Mueller-Hinton Broth (MHB) are also critical; variations in cation concentration or a pH outside the recommended range can affect the antibiotic's activity.[1][2] Additionally, errors in the preparation of cefadroxil stock solutions, incorrect incubation temperature or duration, and reader variability in determining visible growth can all contribute to disparate results.[2]

Q2: My MIC results for Quality Control (QC) strains are out of range. What should I do?

If your QC strain results fall outside the expected range, it is crucial to halt testing and troubleshoot the entire experimental setup. First, verify the identity and purity of the QC strain. Then, re-examine the preparation of the cefadroxil stock solution and the serial dilutions. Ensure the Mueller-Hinton Broth is prepared correctly and its pH is within the appropriate range.[1] Confirm that the inoculum density matches a 0.5 McFarland standard.[3] Lastly, check the incubator's temperature and the incubation time.[2] Repeating the test with fresh reagents and a newly prepared inoculum is recommended after verifying these parameters.[2]

Q3: Why can't I find official CLSI or EUCAST clinical breakpoints for cefadroxil?

Neither the Clinical and Laboratory Standards Institute (CLSI) nor the European Committee on Antimicrobial Susceptibility Testing (EUCAST) has established official clinical breakpoints for cefadroxil. This lack of defined breakpoints complicates the clinical interpretation of MIC data.[3] Previously, it was suggested that cefazolin susceptibility could be used as a surrogate for Enterobacteriaceae, but this is no longer recommended due to the potential for inaccurate predictions.[3]

Q4: What are "skipped wells" and how do I interpret them in my broth microdilution assay?

"Skipped wells" refer to a phenomenon in broth microdilution where a well shows no visible growth at a lower antibiotic concentration, while growth is observed in wells with higher concentrations.[4][5] This can be caused by contamination, inadequate mixing of the inoculum, or errors in the drug dilution.[1] If skipped wells are observed, the results should be considered invalid, and the test should be repeated with careful attention to aseptic technique and proper preparation of reagents.[5]

Data Presentation

Table 1: Cefadroxil MIC Distribution for Key Bacterial Isolates
OrganismNumber of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
Staphylococcus aureus (MSSA)48-24[6]
Staphylococcus aureus352 - 128--[7]
Escherichia coli358 - 256->256[7]

Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Dashes indicate that the data was not specified in the cited sources.

Table 2: Quality Control Parameters for Antimicrobial Susceptibility Testing
QC StrainTest MethodAntimicrobial AgentAcceptable QC RangeReference(s)
Staphylococcus aureus ATCC 25923Disk DiffusionCephalothin (30 µg)29 - 37 mm[8]
Escherichia coli ATCC 25922Disk DiffusionCephalothin (30 µg)15 - 21 mm[8]
Staphylococcus aureus ATCC 29213Broth MicrodilutionCefadroxilIn-house determined[6][9]
Escherichia coli ATCC 25922Broth MicrodilutionCefadroxilIn-house determined[3]

Note: As official CLSI MIC ranges for cefadroxil are not provided, laboratories should establish their own internal quality control ranges based on reference methods.

Experimental Protocols

Broth Microdilution Method for MIC Determination (Based on CLSI Guidelines)
  • Preparation of Antimicrobial Stock Solution :

    • Prepare a stock solution of cefadroxil powder in a suitable solvent at a concentration of 1280 µg/mL.

    • Filter-sterilize the stock solution.[3]

  • Preparation of Microtiter Plates :

    • Dispense 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into each well of a 96-well microtiter plate.

    • Add 50 µL of the cefadroxil stock solution to the first well of each row to be tested.

    • Perform serial two-fold dilutions by transferring 50 µL from the first well to the second, and so on, creating a range of concentrations (e.g., 64 µg/mL down to 0.125 µg/mL).[3]

    • Include a growth control well (broth and inoculum only) and a sterility control well (broth only).[3]

  • Inoculum Preparation :

    • From a fresh (18-24 hour) culture plate, select several colonies of the test organism.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).[3]

    • Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.[3]

  • Inoculation and Incubation :

    • Inoculate each well (except the sterility control) with 50 µL of the standardized bacterial suspension.

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.[3]

  • Interpretation of Results :

    • The MIC is the lowest concentration of cefadroxil that completely inhibits visible growth of the organism as detected by the unaided eye.[3]

Mandatory Visualizations

Cefadroxil Mechanism of Action

cluster_0 Bacterial Cell Cefadroxil Cefadroxil PBP Penicillin-Binding Proteins (PBPs) Cefadroxil->PBP Binds to Peptidoglycan Peptidoglycan Cross-linking PBP->Peptidoglycan Inhibits CellWall Cell Wall Synthesis Peptidoglycan->CellWall Disrupts Lysis Cell Lysis CellWall->Lysis Leads to

Caption: Cefadroxil's mechanism of action targeting bacterial cell wall synthesis.

Bacterial Resistance to Cefadroxil

cluster_1 Resistant Bacterial Cell Cefadroxil Cefadroxil BetaLactamase β-Lactamase Enzyme Cefadroxil->BetaLactamase Targeted by Hydrolysis Hydrolysis of β-Lactam Ring BetaLactamase->Hydrolysis Catalyzes InactiveCefadroxil Inactive Cefadroxil Hydrolysis->InactiveCefadroxil Results in PBP Penicillin-Binding Proteins (PBPs) InactiveCefadroxil->PBP Unable to bind

Caption: β-lactamase mediated resistance to cefadroxil.

Experimental Workflow for MIC Determination

A Prepare Cefadroxil Stock Solution B Perform Serial Dilutions in Microtiter Plate A->B D Inoculate Microtiter Plate B->D C Prepare Standardized Bacterial Inoculum (0.5 McFarland) C->D E Incubate at 35°C for 16-20 hours D->E F Read and Record MIC (Lowest concentration with no visible growth) E->F

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Troubleshooting Logic for Variable MIC Results

rect_node rect_node Start Variable MIC Results QC_Check QC Strain In Range? Start->QC_Check Inoculum_Check Inoculum Density Correct? QC_Check->Inoculum_Check Yes Review_Protocol Review Protocol & Reagents QC_Check->Review_Protocol No Media_Check Media pH and Composition OK? Inoculum_Check->Media_Check Yes Inoculum_Check->Review_Protocol No Incubation_Check Incubation Temp/Time Correct? Media_Check->Incubation_Check Yes Media_Check->Review_Protocol No Dilution_Check Drug Dilutions Accurate? Incubation_Check->Dilution_Check Yes Incubation_Check->Review_Protocol No Repeat_Test Repeat Test Dilution_Check->Repeat_Test Yes Dilution_Check->Review_Protocol No Review_Protocol->Repeat_Test

Caption: A logical approach to troubleshooting inconsistent MIC results.

References

Technical Support Center: Refinement of Cefadroxil Extraction Protocols from Tissue Homogenates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the refinement of cefadroxil extraction protocols. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during the experimental process.

Troubleshooting Guides

This section provides solutions to common problems that may arise during the extraction and analysis of cefadroxil from tissue homogenates.

ProblemPossible Cause(s)Suggested Solution(s)
Low Recovery of Cefadroxil 1. Incomplete Tissue Homogenization: Especially for dense tissues like bone, inefficient homogenization can trap the analyte within the tissue matrix. 2. Inefficient Protein Precipitation: The choice of precipitating agent or the ratio of solvent to homogenate may not be optimal, leading to incomplete protein removal and co-precipitation of cefadroxil. 3. Drug Degradation: Cefadroxil can degrade in aqueous solutions, and the stability is pH and temperature-dependent.[1] Prolonged processing times or inappropriate pH can lead to loss of the analyte. 4. Binding to Cellular Debris: Cefadroxil may adsorb to improperly removed cellular components.1. Optimize Homogenization: For soft tissues, use a high-speed mechanical homogenizer. For hard tissues like bone, pulverize samples under cryogenic conditions before homogenization. 2. Refine Precipitation: Test different protein precipitating agents such as acetonitrile or methanol. Optimize the solvent-to-homogenate ratio (e.g., 2:1 or 3:1) to maximize protein removal while minimizing cefadroxil loss. Ensure thorough vortexing and adequate centrifugation time and speed. 3. Control Experimental Conditions: Keep samples on ice throughout the extraction process to minimize enzymatic degradation. Process samples in a timely manner. Ensure the pH of buffers is maintained within a stable range for cefadroxil. 4. Improve Post-Precipitation Steps: After adding the precipitation solvent, vortex vigorously and centrifuge at a high speed (e.g., >10,000 x g) to ensure a compact pellet of protein and debris.
High Background Noise or Interfering Peaks in Chromatogram 1. Matrix Effects: Co-elution of endogenous components from the tissue matrix (e.g., phospholipids, lipids) can interfere with the cefadroxil peak, especially in LC-MS/MS analysis.[2] 2. Contaminated Solvents or Reagents: Impurities in solvents or reagents can introduce background noise.[3] 3. Dirty HPLC/LC-MS System: Contamination in the injector, column, or detector can lead to a noisy baseline.[3] 4. Inadequate Sample Cleanup: Protein precipitation alone may not be sufficient to remove all interfering substances from complex tissue matrices.1. Enhance Sample Cleanup: Incorporate a Solid-Phase Extraction (SPE) step after protein precipitation for a cleaner sample. For LC-MS/MS, phospholipid removal strategies can be employed. 2. Use High-Purity Reagents: Always use HPLC or LC-MS grade solvents and freshly prepared buffers. 3. System Maintenance: Regularly flush the HPLC/LC-MS system and regenerate or replace the column as needed. 4. Method Optimization: Adjust the chromatographic conditions (e.g., mobile phase composition, gradient) to better separate cefadroxil from interfering peaks.
Inconsistent and Irreproducible Results 1. Variability in Tissue Homogenization: Inconsistent homogenization can lead to variable extraction efficiency between samples. 2. Inconsistent Pipetting or Sample Handling: Small variations in technique can lead to significant differences in results. 3. Sample Degradation over Time: If samples are processed in large batches, those processed later may show lower cefadroxil concentrations due to degradation. 4. Freeze-Thaw Cycles: Repeated freezing and thawing of tissue samples can lead to degradation of the analyte.1. Standardize Homogenization Protocol: Use a consistent method, duration, and intensity for homogenization for all samples. 2. Ensure Proper Technique: Use calibrated pipettes and maintain a consistent workflow for all samples. 3. Process Samples Promptly and Consistently: If possible, process all samples in a single run. If not, process them in smaller, manageable batches and keep all samples on ice. 4. Minimize Freeze-Thaw Cycles: Aliquot tissue homogenates into smaller volumes before freezing to avoid the need for repeated thawing of the entire sample.

Frequently Asked Questions (FAQs)

Q1: What is the most common initial step for extracting cefadroxil from tissue?

The most common initial step is the thorough homogenization of the tissue in a suitable buffer, such as phosphate-buffered saline, to create a uniform suspension.

Q2: Which protein precipitation solvent is best for cefadroxil extraction?

Both acetonitrile and methanol are commonly used for protein precipitation when extracting cefadroxil. The choice may depend on the specific tissue type and the subsequent analytical method. It is recommended to test both to determine the optimal solvent for your specific application.

Q3: Is a Solid-Phase Extraction (SPE) step always necessary?

An SPE step is not always necessary but is highly recommended for complex tissue matrices or when high sensitivity and low background are required, particularly for LC-MS/MS analysis. It provides a cleaner sample compared to protein precipitation alone.

Q4: How should I store tissue samples before extraction?

Tissue samples should be frozen, preferably at -80°C, immediately after collection to minimize degradation of cefadroxil. Avoid repeated freeze-thaw cycles.[4]

Q5: What are the typical concentrations of cefadroxil found in tissues?

Cefadroxil concentrations can vary significantly depending on the tissue type, dosage, and time of measurement. For example, after a single 500-mg oral dose in humans, mean peak concentrations have been reported to be around 6.50 µg/g in gingiva and 2.67 µg/g in mandibular bone.

Q6: Can the type of tissue affect the extraction efficiency?

Yes, the composition of the tissue can significantly impact extraction efficiency. For instance, fatty tissues may require an additional defatting step, and hard tissues like bone require more rigorous homogenization techniques.[5]

Data Presentation

The following tables summarize quantitative data for cefadroxil concentrations in various human tissues and analytical method parameters.

Table 1: Cefadroxil Concentrations in Human Tissues After a Single 500-mg Oral Dose

TissueMean Peak ConcentrationTime to Peak Concentration
Serum12.92 µg/mL3 hours
Gingiva6.50 µg/g3 hours
Mandibular Bone2.67 µg/g3 hours

Table 2: Cefadroxil Concentration Ratios in Human Tissues

RatioMean Value at Peak Time
Gingiva/Serum0.54
Mandibular Bone/Serum0.21

Table 3: Analytical Method Parameters for Cefadroxil Quantification

Analytical MethodMatrixLinearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
LC-MS/MSRat Plasma10-10,000 ng/mLNot Reported10 ng/mL[6]
LC-MS/MSRat Urine10-10,000 ng/mLNot Reported10 ng/mL[6]

Experimental Protocols

Protocol 1: Protein Precipitation for Cefadroxil Extraction from Soft Tissues
  • Homogenization: Homogenize 1 gram of soft tissue (e.g., muscle, liver) in 3 mL of cold phosphate-buffered saline (PBS).

  • Precipitation: To 1 mL of the tissue homogenate, add 2 mL of cold acetonitrile.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing cefadroxil for analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Enhanced Cleanup

This protocol is adapted for cefadroxil based on general procedures for cephalosporins.

  • Sample Pre-treatment: Perform protein precipitation as described in Protocol 1. Take the resulting supernatant for the SPE procedure.

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 2 mL of methanol followed by 2 mL of deionized water.

  • Sample Loading: Load the supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute cefadroxil from the cartridge with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable volume of the mobile phase for HPLC or LC-MS/MS analysis.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_cleanup Optional Cleanup tissue_sample Tissue Sample (e.g., muscle, bone) homogenization Homogenization (in cold buffer) tissue_sample->homogenization protein_precipitation Protein Precipitation (e.g., with Acetonitrile) homogenization->protein_precipitation centrifugation Centrifugation (10,000 x g, 10 min, 4°C) protein_precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant hplc_analysis HPLC-UV Analysis supernatant->hplc_analysis Direct Injection lcms_analysis LC-MS/MS Analysis supernatant->lcms_analysis Direct Injection (if sufficient cleanup) spe Solid-Phase Extraction (SPE) supernatant->spe For cleaner sample spe->lcms_analysis

Caption: Experimental workflow for cefadroxil extraction.

troubleshooting_workflow cluster_solutions_recovery Low Recovery Solutions cluster_solutions_noise High Noise Solutions cluster_solutions_inconsistent Inconsistent Results Solutions start Problem Encountered low_recovery Low Recovery? start->low_recovery high_noise High Background Noise? start->high_noise inconsistent_results Inconsistent Results? start->inconsistent_results optimize_homogenization Optimize Homogenization low_recovery->optimize_homogenization Yes refine_precipitation Refine Protein Precipitation low_recovery->refine_precipitation Yes control_conditions Control pH and Temperature low_recovery->control_conditions Yes enhance_cleanup Enhance Sample Cleanup (SPE) high_noise->enhance_cleanup Yes use_high_purity_solvents Use High-Purity Solvents high_noise->use_high_purity_solvents Yes system_maintenance Perform System Maintenance high_noise->system_maintenance Yes standardize_protocol Standardize Protocol inconsistent_results->standardize_protocol Yes check_pipetting Check Pipetting Technique inconsistent_results->check_pipetting Yes minimize_degradation Minimize Sample Degradation inconsistent_results->minimize_degradation Yes

Caption: Troubleshooting workflow for cefadroxil extraction.

References

Technical Support Center: Managing Potential Off-Target Effects of Cefadroxil in Eukaryotic Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to manage the potential off-target effects of cefadroxil in eukaryotic cell lines.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of cefadroxil, and why should I be concerned about off-target effects in eukaryotic cells?

A1: Cefadroxil is a first-generation cephalosporin antibiotic. Its primary mechanism of action is the inhibition of bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs), which are enzymes essential for the formation of the peptidoglycan layer in bacteria.[1][2] This process is specific to bacteria, as eukaryotic cells do not have a cell wall.

However, researchers should be aware of potential off-target effects in eukaryotic cells for several reasons:

  • Mitochondrial Effects: Due to the endosymbiotic origin of mitochondria from bacteria, some antibiotics can interfere with mitochondrial function. This can lead to decreased cell respiration, increased production of reactive oxygen species (ROS), and subsequent cellular stress or apoptosis.

  • Alterations in Gene Expression: Antibiotics have been shown to alter gene expression in mammalian cells, which could confound experimental results.

  • Impact on Signaling Pathways: Even at sub-lethal concentrations, antibiotics can potentially modulate cellular signaling pathways, leading to unintended biological consequences.

Q2: At what concentration should I use cefadroxil in my cell culture experiments to minimize off-target effects?

A2: The optimal, non-cytotoxic concentration of cefadroxil should be empirically determined for each specific cell line and experimental condition. It is crucial to perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) for your cells. As a starting point, you can test a range of concentrations based on those used for other first-generation cephalosporins in similar studies, but this must be validated in your system.

Q3: What are the common signs of cefadroxil-induced off-target effects in my cell cultures?

A3: Common indicators of off-target effects include:

  • Reduced Cell Viability and Proliferation: A noticeable decrease in the number of viable cells or a slower growth rate compared to untreated control cells.

  • Morphological Changes: Alterations in cell shape, size, or adherence.

  • Increased Cellular Stress: Elevated levels of reactive oxygen species (ROS) and signs of oxidative stress.

  • Apoptosis: An increase in programmed cell death.

  • Altered Gene or Protein Expression: Changes in the expression levels of genes or proteins of interest that are unrelated to the intended experimental manipulation.

Q4: How can I control for potential off-target effects of cefadroxil in my experiments?

A4: To ensure the validity of your experimental results, it is essential to include proper controls:

  • Vehicle Control: Treat cells with the same solvent used to dissolve the cefadroxil at the same final concentration.

  • Untreated Control: A population of cells that does not receive any treatment.

  • Dose-Response Analysis: Test a range of cefadroxil concentrations to identify a potential dose-dependent off-target effect.

  • Alternative Antibiotic: If feasible, compare the effects of cefadroxil with another antibiotic that has a different mechanism of action.

Section 2: Troubleshooting Guides

This section provides guidance on how to address specific issues that may arise when using cefadroxil in eukaryotic cell culture.

Observed Problem Potential Cause Troubleshooting Steps
Unexpected decrease in cell viability or proliferation. Cefadroxil concentration is too high and causing cytotoxicity.1. Perform a dose-response curve using a cell viability assay (e.g., MTT or Trypan Blue exclusion) to determine the IC50 of cefadroxil for your specific cell line. 2. Use the lowest effective concentration of cefadroxil that does not significantly impact cell viability. 3. Reduce the duration of exposure to cefadroxil if possible.
Inconsistent experimental results between batches. 1. Variability in cefadroxil stock solution. 2. Cell culture conditions are not standardized.1. Prepare a large batch of cefadroxil stock solution , aliquot, and store at -20°C to ensure consistency. Avoid repeated freeze-thaw cycles. 2. Standardize all cell culture parameters , including cell passage number, seeding density, and media composition.
Changes in the expression of genes or proteins unrelated to the experiment. Cefadroxil is inducing off-target changes in gene expression or signaling pathways.1. Validate key findings in the absence of cefadroxil if your experimental design allows. 2. Perform control experiments to assess the effect of cefadroxil alone on the expression of your genes/proteins of interest using techniques like qPCR or Western blotting. 3. Investigate potential pathway perturbations (e.g., MAPK, PI3K/Akt, NF-κB) that might be influenced by cellular stress.
Increased signs of cellular stress (e.g., ROS production, mitochondrial dysfunction). Cefadroxil is impacting mitochondrial health.1. Assess mitochondrial membrane potential using a fluorescent probe like JC-1. 2. Measure cellular ROS levels using an assay such as the DCFDA assay. 3. Consider co-treatment with an antioxidant (e.g., N-acetylcysteine) as a control to see if it rescues the phenotype, which would suggest an oxidative stress-mediated effect.

Section 3: Quantitative Data Summary

Direct quantitative data on the off-target effects of cefadroxil in a wide range of eukaryotic cell lines is limited in publicly available literature. Therefore, it is highly recommended that researchers empirically determine the cytotoxic profile of cefadroxil for their specific cell line. The following table provides a general overview of the known and potential effects of first-generation cephalosporins on eukaryotic cells.

Parameter Cell Line(s) Observed Effect Concentration Range Reference
Cell Viability/Proliferation Various Cancer Cell LinesCephalexin (a related first-generation cephalosporin) was found to increase cancer cell viability and proliferation in some contexts.Not specified[3]
Signaling Pathway Modulation In silico and in vitro modelsCephalexin has been shown to interact with and potentially modulate the NF-κB and Wnt/PKC signaling pathways.Not specified[3][4]
Mitochondrial Respiration MacrophagesCephalexin did not show significant cytotoxicity to macrophages at concentrations up to 128 µg/mL.0 - 128 µg/mL[5]

Note: The IC50 value is highly dependent on the cell line, assay method, and exposure time. The data presented here for related compounds should be used as a general guide for designing initial range-finding experiments for cefadroxil.

Section 4: Experimental Protocols

4.1 Cell Viability Assessment: MTT Assay

This protocol is used to assess cell metabolic activity as an indicator of cell viability.

Materials:

  • 96-well cell culture plates

  • Cefadroxil stock solution

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of cefadroxil in complete cell culture medium.

  • Remove the old medium from the cells and replace it with the medium containing different concentrations of cefadroxil. Include vehicle-only and untreated controls.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

4.2 Assessment of Mitochondrial Membrane Potential: JC-1 Assay

This assay uses the fluorescent dye JC-1 to determine the mitochondrial membrane potential, an indicator of mitochondrial health.

Materials:

  • 6-well or 12-well cell culture plates

  • Cefadroxil stock solution

  • Complete cell culture medium

  • JC-1 staining solution

  • FCCP or CCCP (positive control for mitochondrial depolarization)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Seed cells and treat with cefadroxil (and controls) as described for the MTT assay.

  • For a positive control, treat a set of cells with FCCP or CCCP (e.g., 5-50 µM for 15-30 minutes).

  • Remove the treatment medium and wash the cells with PBS.

  • Add the JC-1 staining solution to the cells and incubate for 15-30 minutes at 37°C in the dark.

  • Wash the cells with assay buffer.

  • Analyze the cells using a fluorescence microscope or flow cytometer. Healthy cells with high mitochondrial membrane potential will exhibit red fluorescence (J-aggregates), while apoptotic or unhealthy cells with low potential will show green fluorescence (JC-1 monomers).

4.3 Measurement of Cellular Reactive Oxygen Species (ROS): DCFDA Assay

This assay utilizes the probe 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) to measure intracellular ROS levels.

Materials:

  • 96-well black, clear-bottom cell culture plates

  • Cefadroxil stock solution

  • Complete cell culture medium

  • DCFDA solution

  • Tert-butyl hydroperoxide (TBHP) or H₂O₂ (positive control for ROS induction)

  • Fluorescence microplate reader

Procedure:

  • Seed cells in a 96-well black, clear-bottom plate and allow them to adhere.

  • Treat cells with cefadroxil and controls for the desired time.

  • Remove the treatment medium and wash the cells with PBS.

  • Load the cells with DCFDA solution and incubate for 30-60 minutes at 37°C in the dark.

  • Wash the cells to remove the excess probe.

  • Add PBS or a suitable buffer to the wells.

  • Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a fluorescence microplate reader.

4.4 Analysis of Signaling Pathway Activation: Western Blotting

This protocol allows for the detection of changes in the protein levels and activation states (via phosphorylation) of key signaling molecules.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membrane (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against total and phosphorylated forms of ERK, Akt, p65)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • After treatment with cefadroxil, wash cells with cold PBS and lyse them.

  • Quantify the protein concentration in the lysates.

  • Denature protein samples and separate them by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Detect the signal using an imaging system.

4.5 Analysis of Gene Expression Changes: Quantitative PCR (qPCR)

This protocol is used to measure changes in the mRNA levels of specific genes.

Materials:

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix (e.g., SYBR Green)

  • Gene-specific primers

  • qPCR instrument

Procedure:

  • Treat cells with cefadroxil and extract total RNA.

  • Synthesize cDNA from the RNA using reverse transcriptase.

  • Set up the qPCR reaction with the cDNA, qPCR master mix, and gene-specific primers.

  • Run the qPCR reaction in a real-time PCR instrument.

  • Analyze the data using the comparative Cq (ΔΔCq) method, normalizing the expression of the gene of interest to a stable housekeeping gene.

Section 5: Visualizations

Experimental_Workflow_for_Assessing_Off_Target_Effects cluster_setup Experiment Setup cluster_assays Downstream Assays cluster_analysis Data Analysis start Seed Eukaryotic Cells treatment Treat with Cefadroxil (Dose-Response) start->treatment controls Include Controls (Untreated, Vehicle) start->controls viability Cell Viability (MTT Assay) treatment->viability mito Mitochondrial Health (JC-1, ROS Assays) treatment->mito signal Signaling Pathways (Western Blot) treatment->signal gene Gene Expression (qPCR) treatment->gene controls->viability controls->mito controls->signal controls->gene ic50 Determine IC50 viability->ic50 pathway_analysis Analyze Pathway Perturbation signal->pathway_analysis expression_analysis Quantify Gene Expression Changes gene->expression_analysis conclusion Draw Conclusions on Off-Target Effects ic50->conclusion pathway_analysis->conclusion expression_analysis->conclusion Signaling_Pathways cluster_stress Cellular Stressors cluster_mapk MAPK Pathway cluster_pi3k PI3K/Akt Pathway cluster_nfkb NF-κB Pathway cluster_response Cellular Response cefadroxil Cefadroxil (Potential Off-Target Effect) ros Increased ROS cefadroxil->ros ras Ras ros->ras pi3k PI3K ros->pi3k ikk IKK ros->ikk raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk response Altered Gene Expression, Cell Proliferation, Apoptosis erk->response pip3 PIP3 pi3k->pip3 pip2 PIP2 pip2->pip3 akt Akt pip3->akt akt->response ikb IκB ikk->ikb nfkb NF-κB ikb->nfkb nucleus Nucleus nfkb->nucleus nucleus->response Troubleshooting_Logic node_rect node_rect start Unexpected Experimental Outcome with Cefadroxil check_viability Is Cell Viability Affected? start->check_viability dose_response Perform Dose-Response (MTT Assay) check_viability->dose_response Yes check_gene_exp Are Gene/Protein Expression Levels Altered? check_viability->check_gene_exp No yes_viability Yes no_viability No dose_response->check_gene_exp validate_controls Validate with Cefadroxil-only Controls (qPCR/Western) check_gene_exp->validate_controls Yes check_stress Are there signs of Cellular Stress? check_gene_exp->check_stress No yes_gene_exp Yes no_gene_exp No validate_controls->check_stress assess_mito Assess Mitochondrial Health (JC-1, DCFDA Assays) check_stress->assess_mito Yes re_evaluate Re-evaluate Experimental Design and Other Variables check_stress->re_evaluate No yes_stress Yes no_stress No assess_mito->re_evaluate

References

How to account for cefadroxil protein binding in in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately accounting for cefadroxil protein binding in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the extent of cefadroxil's binding to plasma proteins?

A1: Cefadroxil exhibits low to moderate binding to human plasma proteins. The reported protein binding percentage varies depending on the analytical method used, but it generally falls in the range of 15-28%.[1][2][3][4][5] It is crucial to consider that only the unbound (free) fraction of the drug is pharmacologically active.[6][7]

Q2: Why is it important to account for protein binding in my in vitro assays for cefadroxil?

A2: Accounting for protein binding is critical because it is the unbound fraction of cefadroxil that is available to exert its antibacterial effect.[6][7] In standard protein-free media like Mueller-Hinton Broth (MHB), the entire drug concentration is active. However, in in vivo environments or in vitro systems supplemented with serum or albumin, a portion of cefadroxil will bind to these proteins, reducing the free concentration available to act on bacteria.[6][8] Failure to account for this can lead to a misinterpretation of the drug's potency, such as inaccurate Minimum Inhibitory Concentration (MIC) values.[9]

Q3: I am observing a higher MIC for cefadroxil in media containing serum compared to standard broth. Is this expected?

A3: Yes, this is an expected outcome. The presence of serum proteins, primarily albumin, binds a fraction of the cefadroxil, reducing the free drug concentration.[7][9] Consequently, a higher total concentration of cefadroxil is required to achieve the same inhibitory effect as in a protein-free medium. This demonstrates the impact of protein binding on the apparent antimicrobial activity.[8][10]

Q4: What are the standard methods to determine the unbound fraction of cefadroxil?

A4: The most commonly accepted methods for determining the unbound fraction of a drug are equilibrium dialysis, ultrafiltration, and ultracentrifugation.[6][11][12][13][14][15] Equilibrium dialysis is often considered the "gold standard" due to its accuracy, while ultrafiltration is faster and more suitable for high-throughput applications.[16][17] Ultracentrifugation is particularly useful for lipophilic compounds or drugs that may non-specifically bind to dialysis membranes or ultrafiltration devices.[11][13][18]

Q5: Can I use animal serum (e.g., Fetal Bovine Serum) instead of human serum in my assays?

A5: While animal serum is sometimes used, it is important to be aware that protein binding characteristics can differ between species.[8] For instance, the binding of ceftriaxone, another cephalosporin, differs significantly between human plasma and media supplemented with bovine serum albumin.[10] Whenever possible, using human serum or purified human serum albumin (HSA) is recommended to most accurately mimic the in vivo conditions in humans.[8]

Q6: My results from ultrafiltration seem inconsistent. What could be the cause?

A6: Inconsistent results with ultrafiltration can arise from several factors. Non-specific binding of cefadroxil to the filter membrane or device can lead to an overestimation of protein binding (underestimation of the free fraction).[12] Experimental conditions such as temperature, pH, centrifugation speed, and the volume of ultrafiltrate collected can also significantly impact the results.[17][19][20] It is crucial to standardize these parameters and perform appropriate controls, such as determining non-specific binding in a protein-free buffer.

Quantitative Data Summary

The following table summarizes the reported protein binding percentages for cefadroxil from various sources.

Method UsedProtein Binding (%)Source
Centrifugal Ultrafiltration28.1%[1]
Equilibrium Dialysis3.8% - 11.6%[1]
Not Specified15% - 20%[2]
Not Specified~20%[3][5]

Note: The variability in reported values highlights the influence of the chosen experimental method.

Experimental Protocols

Protocol 1: Determination of Unbound Cefadroxil by Equilibrium Dialysis (ED)

This protocol is considered a reference method for determining drug-protein binding.

  • Apparatus Preparation: Assemble equilibrium dialysis cells, which consist of two chambers separated by a semi-permeable membrane (e.g., with a molecular weight cutoff of 10-12 kDa).

  • Sample Preparation:

    • In one chamber (the "plasma chamber"), add a known concentration of cefadroxil to human plasma or a solution of human serum albumin (HSA) at a physiological concentration (e.g., 4.5 g/dL).

    • In the other chamber (the "buffer chamber"), add a protein-free buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: Incubate the dialysis cells in a temperature-controlled water bath at 37°C with gentle shaking. Allow sufficient time for the unbound drug to reach equilibrium across the membrane (typically 4-24 hours).

  • Sampling: After equilibration, carefully collect samples from both the plasma and buffer chambers.

  • Analysis: Quantify the concentration of cefadroxil in both samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC). The concentration in the buffer chamber represents the unbound (free) drug concentration.

  • Calculation:

    • Fraction unbound (fu) = (Concentration in buffer chamber) / (Concentration in plasma chamber)

    • Percent bound = (1 - fu) * 100

Protocol 2: Determination of Unbound Cefadroxil by Ultrafiltration (UF)

This is a rapid method suitable for higher throughput analysis.

  • Sample Preparation: Prepare a solution of cefadroxil in human plasma or HSA solution at the desired concentration.

  • Device Setup: Pre-condition the ultrafiltration device (containing a semi-permeable membrane with a specific molecular weight cutoff, e.g., 30 kDa) according to the manufacturer's instructions to minimize non-specific binding.

  • Centrifugation: Add the cefadroxil-protein solution to the upper chamber of the ultrafiltration device. Centrifuge at a specified speed and temperature (e.g., 2000 x g at 37°C) for a set time to collect a small volume of protein-free ultrafiltrate in the lower chamber. It is important to minimize the volume of filtrate to avoid disturbing the binding equilibrium.[16]

  • Analysis: Measure the concentration of cefadroxil in the ultrafiltrate. This concentration represents the unbound drug.

  • Control for Non-Specific Binding (NSB): Perform the same procedure using a protein-free buffer instead of plasma to determine the extent of cefadroxil binding to the device.

  • Calculation:

    • Corrected unbound concentration = Concentration in ultrafiltrate / (1 - Fraction bound to device)

    • Fraction unbound (fu) = (Corrected unbound concentration) / (Total initial concentration)

    • Percent bound = (1 - fu) * 100

Protocol 3: Antimicrobial Susceptibility Testing (MIC) in the Presence of Protein

This protocol adapts the standard broth microdilution method to account for protein binding.

  • Media Preparation: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) supplemented with a physiological concentration of human serum albumin (e.g., 4.5 g/dL). Also, prepare a control set of CAMHB without protein.

  • Cefadroxil Dilution: Create a series of two-fold dilutions of cefadroxil in both the protein-supplemented and protein-free CAMHB within a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., Staphylococcus aureus or Escherichia coli) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[21]

  • Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plates. Include a growth control well (broth with inoculum, no drug) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.[21]

  • MIC Determination: The MIC is the lowest concentration of cefadroxil that completely inhibits visible bacterial growth.[21] Compare the MIC value obtained in the protein-supplemented media to the MIC from the standard protein-free media to quantify the effect of protein binding.

Visualizations

G cluster_0 Drug-Protein Binding Equilibrium TotalDrug Total Cefadroxil in Plasma/Assay Medium UnboundDrug Unbound (Free) Cefadroxil (Pharmacologically Active) BoundDrug Protein-Bound Cefadroxil (Inactive Reservoir) UnboundDrug->BoundDrug Binding/Dissociation PlasmaProtein Plasma Proteins (e.g., Albumin)

Caption: Relationship between total, unbound, and protein-bound cefadroxil.

G cluster_1 Workflow for Determining Protein-Corrected MIC start Start prep_media Prepare Media: 1. Standard Broth (MHB) 2. Broth + Human Serum Albumin start->prep_media prep_drug Prepare Serial Dilutions of Cefadroxil in Both Media Types prep_media->prep_drug prep_inoculum Standardize Bacterial Inoculum (0.5 McFarland) prep_drug->prep_inoculum inoculate Inoculate Microtiter Plates prep_inoculum->inoculate incubate Incubate Plates (35°C, 16-20h) inoculate->incubate read_mic Determine MIC for Both Conditions (Protein-Free vs. Protein-Rich) incubate->read_mic compare Compare MICs to Assess Impact of Protein Binding read_mic->compare end End compare->end

Caption: Workflow for assessing the impact of protein binding on MIC.

References

Improving the reproducibility of cefadroxil susceptibility testing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to improve the reproducibility of cefadroxil susceptibility testing. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during cefadroxil susceptibility testing experiments.

Issue Potential Cause Recommended Solution
High variability in Minimum Inhibitory Concentration (MIC) results between experiments. Inconsistent inoculum preparation.Ensure the bacterial inoculum is standardized to a 0.5 McFarland turbidity standard for every experiment. This corresponds to approximately 1-2 x 10^8 CFU/mL.[1]
Degradation of cefadroxil stock solution.Prepare fresh cefadroxil stock solutions regularly and store them at the recommended temperature. Avoid repeated freeze-thaw cycles.
Variations in incubation time or temperature.Strictly adhere to the recommended incubation conditions of 35°C ± 2°C for 16-20 hours.[1][2]
Inconsistent zone diameters in disk diffusion tests. Improper agar depth.Use Mueller-Hinton Agar (MHA) plates with a consistent depth of 4 mm.[1]
Non-confluent bacterial lawn.Streak the inoculum evenly over the entire surface of the MHA plate in three directions to ensure a uniform lawn of growth.[1]
Incorrect disk placement.Ensure antibiotic disks are in firm contact with the agar surface and are spaced at least 24 mm apart from center to center to prevent overlapping zones of inhibition.[1]
No zone of inhibition or growth in all wells of a broth microdilution plate. Inactive cefadroxil.Verify the potency of the cefadroxil powder or disks. Use quality control strains to confirm the antibiotic's activity.
Resistant bacterial strain.The isolate may be genuinely resistant to cefadroxil.
Contamination of the medium.Use sterile techniques throughout the procedure to prevent contamination. Include a sterility control (broth only, no inoculum) in broth microdilution assays.[1]
Difficulty in interpreting results due to a lack of established breakpoints. Cefadroxil lacks specific clinical breakpoints from major regulatory bodies like CLSI and EUCAST.[2]It is not straightforward to classify an isolate as "susceptible," "intermediate," or "resistant."[2] The FDA has also cautioned against using surrogate breakpoints, such as those for cefazolin, due to a high rate of false-susceptible results.[2][3] Therefore, results should be reported as quantitative values (MIC in µg/mL or zone diameter in mm) rather than categorical interpretations.

Frequently Asked Questions (FAQs)

1. What are the standard methods for cefadroxil susceptibility testing?

The two most common methods are broth microdilution and disk diffusion (Kirby-Bauer test).[1][2] Broth microdilution determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.[2] The disk diffusion method is a qualitative test that measures the diameter of the zone of growth inhibition around a disk impregnated with the antibiotic.[1]

2. Why are there no official clinical breakpoints for cefadroxil from CLSI or EUCAST?

As of the latest guidelines, neither the Clinical and Laboratory Standards Institute (CLSI) nor the European Committee on Antimicrobial Susceptibility Testing (EUCAST) have established specific clinical breakpoints for cefadroxil.[2] This is a critical consideration, and the FDA has advised against using surrogate breakpoints due to the potential for inaccurate results.[2][3]

3. What quality control (QC) strains should be used for cefadroxil susceptibility testing?

Standard QC strains such as Staphylococcus aureus ATCC 25923 and Escherichia coli ATCC 25922 should be used to ensure the accuracy and reproducibility of the testing method.[4] The observed MIC values or zone diameters for these strains should fall within the expected ranges.

4. How can I prepare the cefadroxil stock solution?

A stock solution of cefadroxil can be prepared at a concentration of 1000 µg/mL in a suitable solvent.[5] Subsequent dilutions should be made in cation-adjusted Mueller-Hinton Broth (CAMHB) for broth microdilution assays.[5]

5. What is the correct procedure for inoculum preparation?

From a pure culture grown on an agar plate for 18-24 hours, select 3-5 colonies and suspend them in sterile saline or broth.[1] Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which is equivalent to approximately 1-2 x 10^8 CFU/mL.[1]

Quantitative Data Summary

The following tables summarize quantitative data for cefadroxil against various bacterial species.

Table 1: Minimum Inhibitory Concentration (MIC) Data for Cefadroxil

OrganismMethodMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
Staphylococcus aureus (MSSA)Broth Microdilution0.125 - 1624[5]
Staphylococcus aureusBroth Dilution2 - 128--[4]
Escherichia coliBroth Dilution8 - 256--[4]
Pseudomonas aeruginosaBroth Dilution-6.4-[6]
Bacillus subtilisBroth Dilution-6.4-[6]
Bacillus cereusBroth Dilution-25.6-[6]
Serratia marcescensBroth Dilution-25.6-[6]

MIC₅₀ and MIC₉₀ represent the MIC values at which 50% and 90% of the isolates are inhibited, respectively.[1]

Table 2: Disk Diffusion Zone Diameter Data for Cefadroxil (30 µg disk)

OrganismZone Diameter Range (mm)Median Zone Diameter (mm)Reference(s)
Methicillin-sensitive S. aureus22 - 3528[7]

Experimental Protocols

Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of cefadroxil.

  • Preparation of Cefadroxil Dilutions: Prepare a stock solution of cefadroxil. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) to obtain a range of concentrations (e.g., 0.25 to 256 µg/mL) in the wells of a microtiter plate.[1] Include a growth control well (broth only, no antibiotic) and a sterility control well (broth only, no inoculum).[1]

  • Inoculum Preparation: From a pure culture of the clinical isolate grown for 18-24 hours, suspend 3-5 colonies in sterile saline or broth.[1] Adjust the turbidity to match a 0.5 McFarland standard.[1]

  • Inoculation: Add the standardized inoculum to each well (except the sterility control).[1]

  • Incubation: Incubate the microtiter plates at 35°C ± 2°C in ambient air for 16-20 hours.[1]

  • Reading and Interpretation: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of cefadroxil that completely inhibits visible growth.[1] The growth control well should show clear turbidity, and the sterility control well should remain clear.[1]

Disk Diffusion (Kirby-Bauer) Method

This method assesses the susceptibility of a bacterial isolate to cefadroxil by measuring the zone of growth inhibition.

  • Inoculum Preparation: Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard as described for the broth microdilution method.[1]

  • Inoculation of Agar Plate: Within 15 minutes of standardization, dip a sterile cotton swab into the adjusted inoculum suspension and streak it evenly over the entire surface of a Mueller-Hinton Agar (MHA) plate.[1]

  • Application of Antibiotic Disks: Aseptically apply a cefadroxil (30 µg) disk to the surface of the inoculated agar plate.[1]

  • Incubation: Invert the plates and incubate at 35°C ± 2°C in ambient air for 16-20 hours.[1]

  • Reading and Interpretation: After incubation, measure the diameter of the zone of complete growth inhibition in millimeters (mm), including the diameter of the disk.[1]

Visualizations

Experimental_Workflow_Broth_Microdilution cluster_prep Preparation cluster_assay Assay cluster_results Results prep_cefadroxil Prepare Cefadroxil Dilutions inoculate Inoculate Microtiter Plate prep_cefadroxil->inoculate prep_inoculum Prepare Standardized Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Visually Read MIC incubate->read_mic

Caption: Workflow for the broth microdilution susceptibility test.

Experimental_Workflow_Disk_Diffusion cluster_prep Preparation cluster_assay Assay cluster_results Results prep_inoculum Prepare Standardized Inoculum (0.5 McFarland) prep_plate Inoculate MHA Plate prep_inoculum->prep_plate apply_disk Apply Cefadroxil Disk prep_plate->apply_disk incubate Incubate at 35°C for 16-20 hours apply_disk->incubate measure_zone Measure Zone of Inhibition incubate->measure_zone

Caption: Workflow for the Kirby-Bauer disk diffusion susceptibility test.

Troubleshooting_Logic start Inconsistent Results? mic_issue MIC Variability start->mic_issue Yes disk_issue Zone Diameter Variability start->disk_issue Yes check_inoculum Check Inoculum Standardization mic_issue->check_inoculum check_media Verify Media (Agar Depth/Broth) mic_issue->check_media check_antibiotic Confirm Antibiotic Potency/Storage mic_issue->check_antibiotic check_incubation Validate Incubation Time/Temperature mic_issue->check_incubation check_technique Review Aseptic Technique mic_issue->check_technique disk_issue->check_inoculum disk_issue->check_media disk_issue->check_antibiotic disk_issue->check_incubation disk_issue->check_technique solution Improved Reproducibility check_inoculum->solution check_media->solution check_antibiotic->solution check_incubation->solution check_technique->solution

Caption: Logical workflow for troubleshooting inconsistent results.

References

Cefadroxil stability issues in different laboratory media formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of Cefadroxil in various laboratory media formulations. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your work with Cefadroxil.

1. Issue: Rapid degradation of Cefadroxil in my aqueous solution.

  • Question: I've prepared an aqueous solution of Cefadroxil, but it seems to be degrading much faster than expected. What could be the cause?

  • Answer: The stability of Cefadroxil in aqueous solutions is highly dependent on the pH of the medium. Cefadroxil's degradation follows first-order kinetics, and the rate of degradation is significantly influenced by the pH.[1] The β-lactam ring of Cefadroxil is susceptible to hydrolysis, a reaction catalyzed by both acids and bases.[1] Therefore, the pH of your laboratory media is a critical factor to control. Degradation is also accelerated by certain buffer components like citrate and phosphate, which can act as general acid-base catalysts.[1]

2. Issue: Unexpected peaks appearing in my HPLC chromatogram.

  • Question: I'm analyzing my Cefadroxil sample using HPLC and observing unexpected peaks that are not present in my standard. What are these peaks?

  • Answer: These unexpected peaks are likely degradation products of Cefadroxil. The main degradation pathways include:

    • Intramolecular aminolysis: The amino group in the C-7 side chain can attack the β-lactam ring.[1]

    • Hydrolysis: This can be water-catalyzed or spontaneous cleavage of the β-lactam ring.[1]

    • Hydroxide ion-catalyzed cleavage: At higher pH, hydroxide ions directly attack the β-lactam ring.[1]

    • Isomerization: Formation of the biologically inactive Δ²-isomer can occur.[2]

    Common degradation products include piperazine-2,5-diones and 3-hydroxy-4-methyl-2(5H)-thiophenone.[1] A variety of other impurities and related compounds may also be present from the synthesis process or storage.[3][4][5]

3. Issue: My Cefadroxil solution has changed color.

  • Question: After storing my Cefadroxil solution, I've noticed a change in its color. Is this an indication of degradation?

  • Answer: Yes, a change in color can be an indicator of chemical degradation. While physical changes like color alteration are more commonly monitored in suspension stability, they can also signify degradation in solutions.[6] It is recommended to perform an analytical assessment, such as HPLC, to confirm the integrity of the Cefadroxil and quantify any degradation products.

4. Issue: Cefadroxil seems to be degrading under light exposure.

  • Question: I've been working with Cefadroxil solutions on the benchtop and suspect that light exposure is causing degradation. Is Cefadroxil light-sensitive?

  • Answer: Yes, Cefadroxil can undergo photodegradation.[7][8] Exposure to light, especially in the presence of photosensitizers like riboflavin, can lead to the generation of reactive oxygen species that degrade the Cefadroxil molecule.[7][8] This photodegradation can result in a loss of antimicrobial activity.[7][8] It is advisable to protect Cefadroxil solutions from light by using amber vials or covering the containers with aluminum foil.

Frequently Asked Questions (FAQs)

1. What is the optimal pH for Cefadroxil stability in aqueous solutions?

  • The stability of Cefadroxil is pH-dependent. While a specific optimal pH is not definitively stated across all conditions, reconstituted Cefadroxil suspensions are typically formulated to a pH range of 4.0-6.0.[6] The degradation rate is shown to increase at more alkaline pH values.[7][8][9]

2. What are the primary degradation pathways for Cefadroxil?

  • Cefadroxil primarily degrades in aqueous solution through three parallel reactions:

    • Intramolecular aminolysis by the C-7 side-chain amino group on the β-lactam moiety.[1]

    • Water-catalyzed or spontaneous hydrolysis of the β-lactam ring.[1]

    • Cleavage of the β-lactam ring through nucleophilic attack by hydroxide ions, particularly in neutral to alkaline conditions.[1]

3. What are the common degradation products of Cefadroxil?

  • In neutral and weakly alkaline solutions, the main degradation products are two piperazine-2,5-diones and 3-hydroxy-4-methyl-2(5H)-thiophenone.[1] Other potential impurities and degradation products that may be monitored include Cefadroxil EP Impurity A, Cefadroxil EP Impurity B (7-ADCA), and the Cefadroxil Δ²-isomer.[2][3][5]

4. How does temperature affect the stability of Cefadroxil?

  • Higher temperatures accelerate the degradation of Cefadroxil. Studies on reconstituted oral suspensions have shown that storage under refrigeration (e.g., 2-8°C) leads to a lower rate of degradation compared to storage at room temperature.[10][11][12][13]

5. Does the type of water used for reconstitution affect Cefadroxil's stability?

  • Yes, the type of water can influence stability. One study found that distilled water was the best for reconstituting Cefadroxil oral suspensions compared to boiled or ozone-treated water.[10] It is recommended to use high-purity water (e.g., distilled or HPLC grade) for preparing solutions in a laboratory setting to minimize potential contaminants that could affect stability.[6]

Data on Cefadroxil Stability

Table 1: Influence of Storage Temperature on Cefadroxil Concentration in Reconstituted Oral Suspensions

TimeBrand A (% of initial)Brand B (% of initial)Brand C (% of initial)Brand D (% of initial)
0 months 100.0100.0100.0100.0
6 months (Natural Aging) 98.297.499.198.7
6 months (Accelerated Aging) 96.595.897.396.9
12 months (Natural Aging) 95.194.796.295.5

Data adapted from a study on the chemical stability of reconstituted suspensions and presented as a percentage of the initial concentration. "Natural aging" refers to storage at 25°C/60% RH, while "accelerated aging" refers to 40°C/75% RH.[6][14]

Table 2: pH of Reconstituted Cefadroxil Suspensions Over Time

TimeBrand A (pH)Brand B (pH)Brand C (pH)Brand D (pH)
0 months 4.84.94.74.8
6 months (Natural Aging) 4.74.84.64.7
6 months (Accelerated Aging) 4.64.74.54.6
12 months (Natural Aging) 4.54.64.44.5

This table shows that the pH of the reconstituted suspensions remained within the 4.0-6.0 range throughout the stability study under both natural and accelerated aging conditions.[6]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Cefadroxil

This protocol provides a general framework for a stability-indicating HPLC method. Specific parameters may need to be optimized for your equipment and specific media.

  • Chromatographic System:

    • HPLC system with a UV detector.[2]

    • Column: A suitable C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

    • Detector Wavelength: 230 nm.[6]

  • Mobile Phase Preparation:

    • Prepare a 0.05 M solution of monobasic potassium phosphate.[2][6]

    • Adjust the pH to 5.0 with a dilute potassium hydroxide solution.[6]

    • Mix the buffer with acetonitrile in a ratio of approximately 960:40 (v/v).[6]

    • Filter and degas the mobile phase before use.

  • Standard Solution Preparation:

    • Accurately weigh and dissolve approximately 25 mg of Cefadroxil reference standard in the mobile phase in a 25 mL volumetric flask to obtain a stock solution of 1000 µg/mL.[2]

    • Prepare working standard solutions by diluting the stock solution with the mobile phase to the desired concentrations (e.g., 25-30 µg/mL).[6]

  • Sample Preparation:

    • For a powder sample, accurately weigh a portion equivalent to 25 mg of Cefadroxil and transfer it to a 25 mL volumetric flask.[2]

    • Add approximately 15 mL of the mobile phase, sonicate for 15 minutes to dissolve, and then dilute to volume with the mobile phase.[2]

    • For a liquid sample, dilute it with the mobile phase to a final theoretical concentration of 25-30 µg/mL.[6]

    • Filter all sample solutions through a 0.45 µm syringe filter before injection.[2]

  • Analysis:

    • Inject the standard and sample solutions into the HPLC system.

    • Record the chromatograms and determine the peak areas for Cefadroxil and any degradation products.

    • Calculate the concentration of Cefadroxil in the samples by comparing the peak areas with those of the standard solutions.

Protocol 2: Forced Degradation Study of Cefadroxil

Forced degradation studies are essential to demonstrate the stability-indicating nature of an analytical method.[2]

  • Acidic Degradation:

    • To 1 mL of a Cefadroxil stock solution, add 1 mL of 0.1 N HCl.[2]

    • Keep the solution at room temperature for a specified period (e.g., 2 hours).

    • Neutralize the solution with 0.1 N NaOH and dilute with the mobile phase to a suitable concentration for HPLC analysis.[2]

  • Alkaline Degradation:

    • To 1 mL of the Cefadroxil stock solution, add 1 mL of 0.1 N NaOH.[2]

    • Keep the solution at room temperature for a specified period (e.g., 30 minutes).[2]

    • Neutralize the solution with 0.1 N HCl and dilute with the mobile phase for analysis.[2]

  • Oxidative Degradation:

    • To 1 mL of the Cefadroxil stock solution, add 1 mL of 3% H₂O₂.[2]

    • Keep the solution at room temperature for a specified period (e.g., 1 hour).[2]

    • Dilute with the mobile phase for analysis.[2]

  • Thermal Degradation:

    • Expose a solid sample of Cefadroxil to dry heat (e.g., 105°C) for a specified period.

    • Alternatively, heat a solution of Cefadroxil at a specified temperature (e.g., 60°C) for a set time.

    • Prepare a sample for HPLC analysis from the stressed material.

  • Photolytic Degradation:

    • Expose a solution of Cefadroxil to a light source (e.g., UV or fluorescent lamp) for a specified duration.

    • Prepare a sample for HPLC analysis.

Visualizations

Cefadroxil_Degradation_Pathway cluster_degradation Degradation Pathways cluster_products Degradation Products Cefadroxil Cefadroxil Intramolecular_Aminolysis Intramolecular Aminolysis Cefadroxil->Intramolecular_Aminolysis Hydrolysis Hydrolysis (Water/Acid/Base Catalyzed) Cefadroxil->Hydrolysis Isomerization Isomerization Cefadroxil->Isomerization Piperazine_diones Piperazine-2,5-diones Intramolecular_Aminolysis->Piperazine_diones Thiophenone_derivative 3-hydroxy-4-methyl- 2(5H)-thiophenone Hydrolysis->Thiophenone_derivative Delta2_Isomer Δ²-Isomer (Biologically Inactive) Isomerization->Delta2_Isomer

Caption: Cefadroxil degradation pathways and resulting products.

Stability_Testing_Workflow start Start: Prepare Cefadroxil Solution in Media stress Expose to Stress Conditions (e.g., pH, Temp, Light) start->stress sampling Collect Samples at Timed Intervals stress->sampling analysis Analyze Samples (e.g., HPLC) sampling->analysis data Quantify Cefadroxil & Degradation Products analysis->data end End: Determine Degradation Kinetics data->end

Caption: General experimental workflow for Cefadroxil stability testing.

Troubleshooting_Tree start Problem: Cefadroxil Degradation Observed q1 Is the pH of the media controlled? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the solution protected from light? a1_yes->q2 s1 Adjust and buffer pH to a suitable range (e.g., 4.0-6.0) a1_no->s1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is the storage temperature controlled? a2_yes->q3 s2 Store solution in amber vials or protect from light a2_no->s2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Are incompatible buffer salts being used? a3_yes->q4 s3 Store solution at a lower temperature (e.g., 2-8°C) a3_no->s3 a4_yes Yes q4->a4_yes a4_no No q4->a4_no s4 Consider alternative buffer systems (avoid high concentrations of citrate/phosphate) a4_yes->s4 end Further investigation of media components needed a4_no->end

Caption: Troubleshooting decision tree for Cefadroxil stability issues.

References

Validation & Comparative

A Comparative In Vitro Analysis of Oracefal (Cefadroxil) and Cephalexin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the in vitro activity of Oracefal (cefadroxil) and cephalexin, two first-generation cephalosporin antibiotics. The data presented is compiled from multiple studies to offer a comprehensive overview of their respective antimicrobial profiles against a range of clinically relevant bacteria.

Executive Summary

This compound, with the active ingredient cefadroxil, and cephalexin are both first-generation cephalosporins that exhibit a similar spectrum of antimicrobial activity.[1] They are primarily effective against Gram-positive cocci and some Gram-negative bacilli.[2] While their overall in vitro activities are largely comparable, some studies suggest minor differences in potency against specific organisms. Notably, in certain experimental models, cefadroxil has demonstrated greater activity against Staphylococcus aureus, Streptococcus pneumoniae, Klebsiella pneumoniae, and Proteus mirabilis when compared to cephalexin.[1] Conversely, both antibiotics show equal susceptibility against Streptococcus pyogenes.[1] For methicillin-susceptible Staphylococcus aureus (MSSA), their in vitro activities are considered statistically equivalent.[3]

Data Presentation: Minimum Inhibitory Concentrations (MIC)

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for cefadroxil and cephalexin against various bacterial species. MIC values are presented as MIC₅₀ (the concentration required to inhibit the growth of 50% of isolates) and MIC₉₀ (the concentration required to inhibit the growth of 90% of isolates).

Gram-Positive Bacteria
OrganismAntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Staphylococcus aureus (MSSA)Cefadroxil24
Cephalexin24
Streptococcus pneumoniaeCefadroxil-4
Cephalexin-8
Streptococcus pyogenesCefadroxil--
Cephalexin--

Note: Specific MIC₅₀ and MIC₉₀ values for S. pyogenes were not detailed in the referenced studies, but the organisms were reported to be equally susceptible to both cefadroxil and cephalexin.[1]

Gram-Negative Bacteria
OrganismAntibioticMIC Range (µg/mL)MIC₉₀ (µg/mL)
Escherichia coliCefadroxil8 - 2568
Cephalexin-16
Klebsiella pneumoniaeCefadroxil-16
Cephalexin-8
Proteus mirabilisCefadroxil--
Cephalexin--

Note: One study indicated that cefadroxil was more active than cephalexin against one of two tested strains of E. coli, as well as against K. pneumoniae and P. mirabilis in an in vitro kinetic model.[1]

Experimental Protocols

The determination of in vitro antimicrobial activity, primarily through MIC values, is conducted using standardized laboratory procedures. The most common methods are broth microdilution and agar dilution, with protocols established by organizations such as the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method for MIC Determination

This method involves preparing serial dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized concentration of the test bacterium. The plates are incubated, and the MIC is determined as the lowest concentration of the antibiotic that prevents visible bacterial growth.

Detailed Steps:

  • Preparation of Antibiotic Stock Solution:

    • Accurately weigh a reference-grade powder of the antibiotic.

    • Dissolve the powder in a suitable sterile solvent (e.g., sterile deionized water) to create a high-concentration stock solution.

    • Sterilize the stock solution by filtration through a 0.22 µm filter.

  • Preparation of Microtiter Plates:

    • Dispense sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into all wells of a 96-well microtiter plate.

    • Perform serial two-fold dilutions of the antibiotic stock solution across the wells to achieve a range of concentrations.

  • Preparation of Bacterial Inoculum:

    • From a fresh culture (18-24 hours old) on a non-selective agar plate, select several colonies of the test bacterium.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with the prepared bacterial suspension.

    • Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • After incubation, visually inspect the wells for turbidity, which indicates bacterial growth.

    • The MIC is the lowest concentration of the antibiotic in a well with no visible growth.

Mandatory Visualization

Experimental_Workflow_for_MIC_Determination Broth Microdilution Workflow for MIC Determination cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis stock_solution Prepare Antibiotic Stock Solution serial_dilution Perform Serial Dilutions in 96-Well Plate stock_solution->serial_dilution bacterial_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculation Inoculate Wells with Bacterial Suspension bacterial_inoculum->inoculation serial_dilution->inoculation incubation Incubate Plate (16-20h at 35°C) inoculation->incubation read_results Read Results and Determine MIC incubation->read_results result MIC Value read_results->result

Caption: Workflow for MIC determination using broth microdilution.

Cephalosporin_Signaling_Pathway Mechanism of Action of Cephalosporins cephalosporin Cephalosporin (Cefadroxil/Cephalexin) pbp Penicillin-Binding Proteins (PBPs) cephalosporin->pbp Binds to transpeptidation Transpeptidation (Cross-linking of Peptidoglycan) pbp->transpeptidation Inhibits cell_wall Bacterial Cell Wall Synthesis transpeptidation->cell_wall is a key step in lysis Cell Lysis and Death cell_wall->lysis Inhibition leads to

Caption: Simplified signaling pathway for cephalosporin antibiotics.

References

Validating the efficacy of cefadroxil against beta-lactamase producing bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing battle against antimicrobial resistance, the performance of established antibiotics against evolving bacterial defense mechanisms is a critical area of investigation. This guide provides a detailed comparison of the in vitro efficacy of cefadroxil, a first-generation cephalosporin, against beta-lactamase producing bacteria. Through a review of experimental data, this report aims to offer researchers, scientists, and drug development professionals a clear perspective on cefadroxil's standing relative to other antimicrobial agents.

Introduction to Cefadroxil and Beta-Lactamase Resistance

Cefadroxil is an oral beta-lactam antibiotic that has been in clinical use for decades. Its mechanism of action involves the inhibition of bacterial cell wall synthesis. However, the emergence and proliferation of beta-lactamase enzymes, which inactivate beta-lactam antibiotics by hydrolyzing the amide bond in the beta-lactam ring, has significantly challenged the efficacy of many drugs in this class. This guide examines the performance of cefadroxil against bacteria that have acquired this resistance mechanism.

Comparative In Vitro Activity

The in vitro efficacy of an antibiotic is primarily determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. The following tables summarize the available MIC data for cefadroxil and comparator antibiotics against key beta-lactamase producing bacteria.

Methicillin-Susceptible Staphylococcus aureus (MSSA)

While many MSSA strains produce penicillinase, a type of beta-lactamase, first-generation cephalosporins are generally stable to this enzyme.

AntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Cefadroxil 24
Cephalexin24
Cefazolin0.50.5
Oxacillin≤0.25≤0.25

Data sourced from a study on 48 clinical MSSA isolates from pediatric patients with musculoskeletal infections.

Beta-Lactamase Producing Gram-Negative Bacteria

Data on the activity of cefadroxil against Gram-negative bacteria with more potent beta-lactamases, such as Extended-Spectrum Beta-Lactamases (ESBLs), is limited. However, some studies have provided insights into its relative stability. One study reported that cefadroxil is more resistant to the beta-lactamases produced by Klebsiella pneumoniae and Escherichia coli than cephalexin.[1] Another study provided MIC₉₀ values for cefadroxil and cephalexin against clinical isolates of E. coli.

AntibioticMIC₉₀ (µg/mL)
Cefadroxil 8
Cephalexin16

Data from a comparative study of cefadroxil and cephalexin.

A study assessing various brands of cefadroxil reported a wide range of MICs for clinical isolates of E. coli (8-256 µg/ml), with a mean MIC of 149.26 µg/ml, indicating significant resistance in the tested isolates.[2] For comparison, a separate study on ESBL-producing E. coli and K. pneumoniae bloodstream isolates found much lower MICs for cefotetan, a cephamycin with enhanced stability to some beta-lactamases.

AntibioticOrganismMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
CefotetanESBL-producing E. coli & K. pneumoniae0.252

Data from the MERINO trial isolates.

Furthermore, a comparative study on the bactericidal effect of cefadroxil and amoxicillin-clavulanate against beta-lactamase producing and non-producing strains of E. coli and K. pneumoniae found that cefadroxil exhibited a bactericidal effect against these organisms, whereas amoxicillin alone did not. The addition of clavulanic acid to amoxicillin did not consistently produce a bactericidal effect comparable to that of cefadroxil against K. pneumoniae.[3]

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a standardized laboratory procedure crucial for assessing antibiotic efficacy. The following is a detailed methodology for the broth microdilution method, a common technique used in the cited studies.

Broth Microdilution MIC Testing Protocol

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Bacterial Inoculum:

    • Isolate a pure culture of the test bacterium on an appropriate agar medium.

    • Select several morphologically similar colonies and suspend them in a sterile broth or saline solution.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this standardized suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microdilution plate.

  • Preparation of Antibiotic Dilutions:

    • Prepare stock solutions of the antibiotics to be tested in a suitable solvent.

    • Perform serial twofold dilutions of each antibiotic in CAMHB in a 96-well microtiter plate to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate containing the antibiotic dilutions with the prepared bacterial suspension.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • Following incubation, visually inspect the microtiter plates for bacterial growth (indicated by turbidity).

    • The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.

Visualizing Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

BetaLactamase_Mechanism cluster_bacterium Bacterial Cell PBP Penicillin-Binding Protein (PBP) CellWall Cell Wall Synthesis PBP->CellWall Catalyzes BetaLactamase Beta-Lactamase Enzyme Hydrolysis Hydrolysis Cefadroxil Cefadroxil Cefadroxil->PBP Binds to Cefadroxil->BetaLactamase Targeted by Inhibition Inhibition InactivatedCefadroxil Inactivated Cefadroxil Inhibition->CellWall Hydrolysis->InactivatedCefadroxil

Mechanism of Beta-Lactamase Action on Cefadroxil.

MIC_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Bacterial_Culture 1. Isolate and grow pure bacterial culture Inoculum_Prep 2. Prepare standardized inoculum (0.5 McFarland) Bacterial_Culture->Inoculum_Prep Inoculation 4. Inoculate microtiter plate with bacteria and antibiotics Inoculum_Prep->Inoculation Antibiotic_Dilution 3. Prepare serial dilutions of antibiotics Antibiotic_Dilution->Inoculation Incubation 5. Incubate at 35°C for 16-20 hours Inoculation->Incubation Reading 6. Visually read plates for turbidity Incubation->Reading MIC_Determination 7. Determine MIC (lowest concentration with no growth) Reading->MIC_Determination

References

A Comparative Analysis of Cefadroxil's Antibacterial Spectrum Against Other Cephalosporins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the antibacterial spectrum of cefadroxil, a first-generation cephalosporin, with other selected cephalosporins. By presenting quantitative in vitro data, detailed experimental methodologies, and visual representations of the underlying biochemical pathways, this document aims to be a valuable resource for researchers in antimicrobial drug development and evaluation.

Comparative In Vitro Susceptibility Data

The in vitro efficacy of cephalosporins is quantitatively determined by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antibiotic that prevents the visible growth of a microorganism. The following tables summarize the MIC values for cefadroxil and other cephalosporins against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The data presented are aggregated from various studies to provide a comparative overview.

Table 1: In Vitro Activity of Cefadroxil and Other Cephalosporins against Gram-Positive Bacteria (MIC in µg/mL)

Bacterial SpeciesCefadroxilCephalexinCefaclorCefazolin
Staphylococcus aureus (Methicillin-Susceptible)2 (4)2 (4)40.5
Streptococcus pyogenes0.50.510.12
Streptococcus pneumoniae4421

Values are presented as MIC₅₀ (MIC₉₀) where available. MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.[1]

Table 2: In Vitro Activity of Cefadroxil and Other Cephalosporins against Gram-Negative Bacteria (MIC in µg/mL)

Bacterial SpeciesCefadroxilCephalexinCefaclorCefazolin
Escherichia coli161682
Klebsiella pneumoniae>32>32162
Proteus mirabilis161684

Values are presented as MIC₅₀ (MIC₉₀) where available. MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.[2]

Experimental Protocols

The determination of the in vitro antibacterial spectrum of cephalosporins is conducted using standardized methods to ensure reproducibility and comparability of data. The broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI), is a widely accepted protocol.[3]

Broth Microdilution Method for MIC Determination

This method involves exposing a standardized bacterial inoculum to serial dilutions of an antimicrobial agent in a liquid growth medium.

1. Preparation of Antimicrobial Solutions:

  • A stock solution of the cephalosporin is prepared in a suitable solvent.

  • Serial two-fold dilutions of the stock solution are made in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

2. Inoculum Preparation:

  • Bacterial colonies are selected from a fresh agar plate (18-24 hours incubation).

  • A suspension of the colonies is prepared in a sterile saline solution and its turbidity is adjusted to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[1]

  • This suspension is further diluted in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[1]

3. Inoculation and Incubation:

  • Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension.

  • A growth control well (broth and inoculum without antibiotic) and a sterility control well (broth only) are included on each plate.

  • The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.[1]

4. MIC Determination:

  • Following incubation, the microtiter plates are visually inspected for bacterial growth.

  • The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[1]

Mechanism of Action and Resistance

Cephalosporins, like other β-lactam antibiotics, exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[3] The primary target of these antibiotics is a group of enzymes known as penicillin-binding proteins (PBPs), which are essential for the final steps of peptidoglycan synthesis.[3]

Peptidoglycan_Synthesis_Inhibition cluster_cytoplasm Cytoplasm cluster_periplasm Periplasm UDP_GlcNAc UDP-GlcNAc UDP_MurNAc_pentapeptide UDP-MurNAc-pentapeptide UDP_GlcNAc->UDP_MurNAc_pentapeptide MurA-F enzymes Lipid_I Lipid I UDP_MurNAc_pentapeptide->Lipid_I Lipid_II Lipid II Lipid_I->Lipid_II MurG Nascent_Peptidoglycan Nascent Peptidoglycan Lipid_II->Nascent_Peptidoglycan Cross_linked_Peptidoglycan Cross-linked Peptidoglycan Nascent_Peptidoglycan->Cross_linked_Peptidoglycan Transpeptidase (PBP) Cephalosporin Cephalosporin PBP_node Transpeptidase (PBP) Cephalosporin->PBP_node Inhibition

Caption: Inhibition of Peptidoglycan Synthesis by Cephalosporins.

A primary mechanism of resistance to cephalosporins is the production of β-lactamase enzymes, which hydrolyze the β-lactam ring, rendering the antibiotic inactive.

Beta_Lactamase_Resistance cluster_resistance Resistance Mechanism Cephalosporin Cephalosporin (Active) Beta_Lactamase β-Lactamase Enzyme Cephalosporin->Beta_Lactamase Hydrolysis of β-lactam ring PBP Penicillin-Binding Protein (PBP) Cephalosporin->PBP Inhibits Inactive_Cephalosporin Inactive Cephalosporin Beta_Lactamase->Inactive_Cephalosporin Cell_Wall_Synthesis Cell Wall Synthesis PBP->Cell_Wall_Synthesis Catalyzes

Caption: Mechanism of β-Lactamase Mediated Cephalosporin Resistance.

References

A Head-to-Head Preclinical Comparison of Oracefal (Cefadroxil) and Cefaclor in Infection Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of the preclinical performance of Oracefal (cefadroxil) and cefaclor, two widely recognized cephalosporin antibiotics. By examining their efficacy in established infection models and their in vitro activity, this document aims to equip researchers with the critical information needed for informed decision-making in drug development and infectious disease research.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Both this compound (cefadroxil) and cefaclor are members of the cephalosporin class of β-lactam antibiotics. Their bactericidal activity stems from the inhibition of bacterial cell wall synthesis. This process is initiated by the binding of the antibiotic to penicillin-binding proteins (PBPs), which are essential enzymes in the terminal stages of peptidoglycan synthesis. The peptidoglycan layer provides structural integrity to the bacterial cell wall. By inactivating PBPs, these cephalosporins disrupt the cross-linking of peptidoglycan chains, leading to a compromised cell wall and subsequent bacterial cell lysis and death.

Mechanism of Action of Cephalosporins cluster_inhibition Inhibition Pathway Cephalosporin This compound / Cefaclor (β-Lactam Antibiotic) PBP Penicillin-Binding Proteins (PBPs) (Transpeptidases) Cephalosporin->PBP Binds to and inhibits Lysis Cell Lysis and Bacterial Death Cephalosporin->Lysis Crosslinking Peptidoglycan Cross-linking PBP->Crosslinking Catalyzes PBP->Lysis Peptidoglycan Peptidoglycan Synthesis Peptidoglycan->Crosslinking CellWall Stable Bacterial Cell Wall Crosslinking->CellWall Forms Experimental Workflow: Rat Pneumonia Model Start Start Infection Induce Lung Infection (Intrabronchial Inoculation of S. pyogenes in Rats) Start->Infection Incubation 24-hour Incubation Infection->Incubation Treatment Oral Administration (Cefadroxil or Cephalexin) Incubation->Treatment Evaluation Efficacy Evaluation (Bacterial load in lungs, PD50 determination) Treatment->Evaluation End End Evaluation->End

Reproducibility of In Vivo Pharmacokinetic Profiles of Cefadroxil: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo pharmacokinetic profiles of cefadroxil, a first-generation cephalosporin antibiotic. The focus is on the reproducibility of its plasma concentration-time course, a critical factor for ensuring consistent therapeutic efficacy and safety. The data presented here is compiled from multiple bioequivalence studies, demonstrating the consistency of cefadroxil's pharmacokinetic behavior across different oral formulations.

I. Comparative Pharmacokinetic Data

The reproducibility of cefadroxil's pharmacokinetic profile is most evident when comparing key parameters from bioequivalence studies. These studies are designed to determine if a generic version of a drug performs in the same manner as the brand-name drug. The tables below summarize the primary pharmacokinetic parameters from several studies, illustrating the low variability between different cefadroxil formulations.

Table 1: Pharmacokinetic Parameters of Cefadroxil 500 mg Formulations in Healthy Volunteers

Study ReferenceFormulationCmax (µg/mL)Tmax (h)AUC (0-t) (µg·h/mL)AUC (0-∞) (µg·h/mL)
Oliveira et al.[1][2]Test16.04 ± 4.941.7548.94 ± 10.1852.38
Reference16.01 ± 4.022.1048.51 ± 9.0251.97
Al-Ghanana et al.[3]Test (Roxil)Not ReportedNot Reported0.94 (Ratio to Ref)Not Reported
Reference (Ultracef)Not ReportedNot Reported
Mohammed, F. A.Test (Droxil)Not ReportedNot ReportedNot ReportedNot Reported
Reference (Ultracef)Not ReportedNot Reported
Iqbal et al.[4]Test12.51.54Not ReportedNot Reported
Reference12.471.5Not ReportedNot Reported

Data are presented as mean ± standard deviation where available. AUC(0-t) is the area under the plasma concentration-time curve from time zero to the last measurable concentration. AUC(0-∞) is the area under the plasma concentration-time curve from time zero to infinity.

The data clearly show that for a 500 mg oral dose, the maximum plasma concentration (Cmax) and the extent of absorption (AUC) are highly similar across different formulations. For instance, in the study by Oliveira et al., the Cmax for the test and reference products were nearly identical at 16.04 µg/mL and 16.01 µg/mL, respectively[1][2]. Similarly, the AUC values were also very close, demonstrating bioequivalence and, by extension, the reproducibility of the pharmacokinetic profile[1][2]. The 90% confidence intervals for the ratio of these parameters between test and reference products in these studies fell within the standard bioequivalence range of 80-125%[1][2][5][6].

II. Experimental Protocols

The consistency in pharmacokinetic profiles is underpinned by standardized and rigorous experimental designs. Below are the typical methodologies employed in the cited bioequivalence studies.

A. Study Design

The majority of these studies utilize a single-dose, randomized, two-period, two-sequence, crossover design[1][2][7]. This design is the gold standard for bioequivalence assessment as it minimizes subject variability.

  • Randomization: Subjects are randomly assigned to receive either the test or reference formulation in the first period.

  • Crossover: After a washout period, subjects receive the alternate formulation in the second period.

  • Washout Period: A sufficient time, typically 7 days, is allowed between the two periods for the complete elimination of the drug from the body[1][2][7].

B. Subject Population

The studies are conducted in healthy adult volunteers, typically males, to reduce pharmacokinetic variability due to gender-related physiological differences[1][3][4]. Key inclusion criteria usually include:

  • Age between 18 and 50 years.

  • Body mass index (BMI) within a normal range.

  • No history of significant medical conditions, particularly renal, hepatic, or gastrointestinal diseases[7].

  • No use of other medications for a specified period before and during the study.

C. Dosing and Sample Collection
  • Dosing: A single oral dose of cefadroxil (e.g., 500 mg) is administered after an overnight fast[1][2].

  • Blood Sampling: Venous blood samples are collected at predetermined time points before and after drug administration. A typical sampling schedule includes a pre-dose sample (0 hours) and multiple samples up to 12 or 24 hours post-dose[7]. For example, samples might be taken at 0, 0.25, 0.5, 0.75, 1, 1.25, 1.5, 1.75, 2, 2.5, 3, 4, 6, 8, 10, and 12 hours after dosing[7].

D. Analytical Method

The concentration of cefadroxil in plasma samples is determined using a validated high-performance liquid chromatography (HPLC) method with ultraviolet (UV) detection[1][2][3][4]. This method is sensitive and specific for the quantification of cefadroxil.

III. Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow of a cefadroxil bioequivalence study, which is fundamental to demonstrating the reproducibility of its pharmacokinetic profile.

Bioequivalence_Study_Workflow cluster_screening Phase 1: Subject Screening cluster_period1 Phase 2: Period 1 cluster_washout Phase 3: Washout cluster_period2 Phase 4: Period 2 (Crossover) cluster_analysis Phase 5: Analysis Screening Healthy Volunteers Screening InclusionExclusion Inclusion/Exclusion Criteria Assessment Screening->InclusionExclusion InformedConsent Informed Consent InclusionExclusion->InformedConsent Randomization1 Randomization to Group A or B InformedConsent->Randomization1 Dosing1 Single Oral Dose Administration (Test or Reference Cefadroxil) Randomization1->Dosing1 Sampling1 Serial Blood Sampling Dosing1->Sampling1 Washout 7-Day Washout Period Sampling1->Washout Dosing2 Single Oral Dose Administration (Alternate Formulation) Washout->Dosing2 Sampling2 Serial Blood Sampling Dosing2->Sampling2 HPLC_Analysis Plasma Cefadroxil Concentration Measurement (HPLC-UV) Sampling2->HPLC_Analysis PK_Analysis Pharmacokinetic Parameter Calculation (Cmax, AUC, etc.) HPLC_Analysis->PK_Analysis Stat_Analysis Statistical Analysis (90% CI) PK_Analysis->Stat_Analysis Bioequivalence Bioequivalence Determination Stat_Analysis->Bioequivalence

Caption: Workflow of a typical crossover bioequivalence study for cefadroxil.

IV. Factors Influencing Cefadroxil Pharmacokinetics

While the pharmacokinetic profile of cefadroxil is highly reproducible between formulations, certain physiological and external factors can influence its absorption and disposition.

  • Dose: Cefadroxil exhibits dose-proportional pharmacokinetics at lower doses (250 mg and 500 mg)[8]. However, at higher doses (1000 mg), a non-linear decrease in clearance has been observed, potentially due to the saturation of active renal tubular secretion[8].

  • Renal Function: As cefadroxil is primarily eliminated unchanged in the urine, impaired renal function can significantly alter its pharmacokinetic profile, leading to a longer half-life and increased systemic exposure[9]. Dose adjustments are often necessary for patients with significant renal impairment[9].

  • Food: The presence of food can delay the rate of absorption (increase Tmax) but does not significantly affect the extent of absorption (AUC).

V. Conclusion

The available data from numerous bioequivalence studies strongly support the high reproducibility of the in vivo pharmacokinetic profiles of different cefadroxil oral formulations. When administered under the same conditions to similar subject populations, different products yield nearly identical plasma concentration-time curves. This consistency is a testament to the well-characterized and predictable nature of cefadroxil's absorption, distribution, metabolism, and excretion. For researchers and drug developers, this reproducibility provides a high degree of confidence in the therapeutic equivalence of various cefadroxil products and a solid foundation for further clinical investigation.

References

Validating Cefadroxil's Mechanism of Action: A Comparative Guide Through Genetic Manipulation of Penicillin-Binding Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of cefadroxil's performance with alternative first-generation cephalosporins, supported by experimental data. We delve into the validation of its mechanism of action by examining the effects of genetic manipulation of its primary targets, the Penicillin-Binding Proteins (PBPs).

Cefadroxil, a first-generation cephalosporin, exerts its bactericidal effects by inhibiting the synthesis of the bacterial cell wall.[1] Like other β-lactam antibiotics, its primary molecular targets are the Penicillin-Binding Proteins (PBPs), enzymes crucial for the final steps of peptidoglycan synthesis. By acylating the active site of these enzymes, cefadroxil halts the cross-linking of the peptidoglycan matrix, leading to a compromised cell wall and eventual cell lysis.

Comparative Performance of Cefadroxil and Alternatives

The in vitro efficacy of cefadroxil is often compared to other first-generation cephalosporins, such as cephalexin and cefazolin. The Minimum Inhibitory Concentration (MIC) is a key metric for this comparison.

AntibioticOrganismNumber of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)Reference
Cefadroxil Staphylococcus aureus (MSSA)4824[2]
Cephalexin Staphylococcus aureus (MSSA)4824[2]
Cefazolin Staphylococcus aureus (MSSA)480.50.5[2]
Cefadroxil Escherichia coli35->256
Cephalexin Escherichia coli---
Cefazolin Escherichia coli---

Validating the Mechanism of Action through Genetic Manipulation of PBPs

Direct experimental validation of an antibiotic's mechanism of action can be achieved by genetically manipulating its target. While studies specifically detailing the impact of PBP knockouts on cefadroxil susceptibility are limited, extensive research on other cephalosporins provides a strong basis for inference. The following data from studies on Staphylococcus aureus and Escherichia coli with manipulated PBPs demonstrate the critical role of these proteins in cephalosporin activity.

Staphylococcus aureus

In S. aureus, the primary targets of first-generation cephalosporins are PBP1, PBP2, and PBP3. PBP4 has also been implicated in resistance.

AntibioticStrainRelevant PBP GenotypeMIC (µg/mL)Fold Change in MICReference
NafcillinWild-Typepbp4 wild-type--[3]
NafcillinMutantΔpbp4-↓ (Susceptible)[3]
CefoxitinWild-Typepbp4 wild-type--[3]
CefoxitinMutantΔpbp4-↓ 2- to 4-fold[3]
CeftobiproleWild-Typepbp4 wild-type--[3]
CeftobiproleMutantΔpbp4-↓ (Susceptible)[3]
CeftarolineWild-Typepbp4 wild-type--[3]
CeftarolineMutantΔpbp4-↓ (Susceptible)[3]

The data above illustrates that the absence of PBP4 renders S. aureus more susceptible to various β-lactams, supporting the role of PBPs as the direct targets. A clinical isolate of S. aureus resistant to oral cephalosporins was found to be missing PBP3 or had a PBP3 with substantially reduced affinity for penicillin, further highlighting the importance of this specific PBP for the action of oral cephalosporins.

Escherichia coli

In E. coli, PBP3 is a primary target for many cephalosporins.

AntibioticStrainRelevant PBP GenotypeMIC (µg/mL)Fold Change in MICReference
CeftazidimeWild-Typepbp3 wild-type--[4]
CeftazidimeMutantpbp3 with YRIN insertion-[4]
AztreonamWild-Typepbp3 wild-type--[4]
AztreonamMutantpbp3 with YRIN insertion-[4]
CefepimeWild-Typepbp3 wild-type--[4]
CefadroxilWild-TypeblaCTX-M-15 positive>256-[2]
CefadroxilMutantΔblaCTX-M-1516↓ >16-fold[2]

While not a PBP knockout, the significant decrease in cefadroxil's MIC upon deletion of the β-lactamase gene blaCTX-M-15 in E. coli demonstrates that enzymatic degradation is a primary resistance mechanism.[2] This indirectly supports the cell wall synthesis inhibition mechanism, as the antibiotic can only be effective if it reaches its PBP targets intact.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

a. Preparation of Cefadroxil Stock Solution:

  • Weigh a precise amount of cefadroxil analytical standard powder.

  • Dissolve in a suitable solvent (e.g., sterile distilled water or an appropriate buffer) to a high concentration (e.g., 1024 µg/mL).

  • Sterilize the stock solution by filtration through a 0.22 µm filter.

b. Preparation of Microtiter Plates:

  • Dispense 50 µL of sterile Mueller-Hinton Broth (MHB) into each well of a 96-well microtiter plate.

  • Add 50 µL of the cefadroxil stock solution to the first well of each row.

  • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the row. Discard the final 50 µL from the last well. This will create a range of cefadroxil concentrations.

  • Include a growth control well (MHB + inoculum, no antibiotic) and a sterility control well (MHB only).

c. Inoculum Preparation:

  • From a fresh (18-24 hour) culture plate, select several colonies of the test organism.

  • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

d. Inoculation and Incubation:

  • Inoculate each well (except the sterility control) with 50 µL of the standardized bacterial suspension.

  • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

e. Interpretation of Results:

  • The MIC is the lowest concentration of cefadroxil that completely inhibits visible bacterial growth.

Construction of a PBP Gene Knockout in Bacteria (General Protocol)

This protocol outlines a general method for creating a gene deletion mutant using homologous recombination.

a. Construction of the Knockout Plasmid:

  • Amplify the upstream and downstream flanking regions (homology arms) of the target PBP gene from the bacterial genomic DNA using PCR.

  • Clone these homology arms into a suicide vector containing a selectable marker (e.g., an antibiotic resistance gene) and a counter-selectable marker (e.g., sacB). The homology arms should flank the selectable marker.

b. Transformation and First Crossover (Integration):

  • Introduce the constructed knockout plasmid into the target bacterial strain via electroporation or conjugation.

  • Select for transformants that have integrated the plasmid into their chromosome via a single homologous recombination event. This is done by plating on a medium containing the antibiotic for which the plasmid carries a resistance gene.

c. Second Crossover (Excision):

  • Induce the second homologous recombination event to excise the plasmid backbone and the wild-type PBP gene. This is often achieved by growing the single-crossover mutants in a medium that selects against the counter-selectable marker (e.g., sucrose for sacB).

  • This will result in two possible outcomes: reversion to the wild-type or the desired gene knockout.

d. Screening and Verification of Knockout Mutants:

  • Screen the resulting colonies for the desired knockout phenotype (e.g., loss of the selectable marker from the plasmid and retention of the marker that replaced the gene, if applicable).

  • Verify the gene deletion by PCR using primers that flank the target gene region. The PCR product from the knockout mutant will be a different size than that from the wild-type.

  • Further confirmation can be done by DNA sequencing.

Visualizations

Cefadroxil_Mechanism_of_Action cluster_bacterium Bacterial Cell cluster_inhibition Cefadroxil Cefadroxil PBPs Penicillin-Binding Proteins (PBPs) Cefadroxil->PBPs Peptidoglycan_Synthesis Peptidoglycan Cross-linking CellWall Cell Wall (Peptidoglycan) Weakened_Wall Weakened Cell Wall CellWall->Weakened_Wall Becomes PBPs->Peptidoglycan_Synthesis Catalyzes Peptidoglycan_Synthesis->CellWall Strengthens Inhibition->Peptidoglycan_Synthesis Inhibits Cell_Lysis Cell Lysis Weakened_Wall->Cell_Lysis

Caption: Cefadroxil's mechanism of action targeting PBPs.

Experimental_Workflow_PBP_Knockout cluster_plasmid_construction Plasmid Construction cluster_transformation Bacterial Transformation cluster_selection Mutant Selection cluster_validation Validation PCR_Arms 1. PCR Amplification of Homology Arms Ligation 2. Ligation into Suicide Vector PCR_Arms->Ligation Transformation 3. Transformation into Wild-Type Bacteria Ligation->Transformation First_Crossover 4. Selection for Single Crossover Events Transformation->First_Crossover Second_Crossover 5. Counter-selection for Second Crossover First_Crossover->Second_Crossover Screening 6. Screening for Knockout Phenotype Second_Crossover->Screening Verification 7. PCR and Sequencing Verification Screening->Verification Susceptibility_Testing 8. Antibiotic Susceptibility Testing (MIC) Verification->Susceptibility_Testing

Caption: Workflow for PBP gene knockout and susceptibility testing.

References

A Comparative Analysis of Cefadroxil's Efficacy Across Preclinical Infectious Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the efficacy of cefadroxil, a first-generation cephalosporin antibiotic, across various infectious disease models. It is intended for researchers, scientists, and drug development professionals, offering an objective look at its performance against common pathogens and in comparison to other antibiotics. The data presented is compiled from multiple preclinical and clinical studies to aid in experimental design and drug evaluation.

Cefadroxil: An Overview

Cefadroxil exhibits a broad spectrum of activity against many Gram-positive and some Gram-negative bacteria by inhibiting bacterial cell wall synthesis.[1] It is commonly used to treat infections of the skin, soft tissues, and urinary tract.[1][2] Its pharmacokinetic profile, characterized by good oral bioavailability and a longer half-life compared to its counterpart cephalexin, allows for less frequent dosing, which may enhance patient compliance.[2][3][4][5]

Efficacy in Skin and Soft Tissue Infection (SSTI) Models

Cefadroxil is frequently indicated for SSTIs, which are commonly caused by Staphylococcus aureus and Streptococcus pyogenes.[6][7] Its efficacy has been shown to be comparable to other oral cephalosporins and beta-lactam antibiotics.

Table 1: Clinical Efficacy of Cefadroxil in Skin and Soft Tissue Infections
Comparison DrugCefadroxil Clinical Success RateComparison Drug Clinical Success RateInfection TypeReference
Cefaclor91%95%Skin/Soft Tissue[4]
Cephalexin94%89%Skin/Soft Tissue[6]
Cefuroxime Axetil94%97%Skin/Soft Tissue[6]
Flucloxacillin97% (Cure/Improvement)97% (Cure/Improvement)Skin/Soft Tissue[8]
Table 2: In Vitro Activity of Cefadroxil Against SSTI Pathogens
OrganismCefadroxil MIC₅₀ (µg/mL)Cefadroxil MIC₉₀ (µg/mL)Comparison Drug & MICs (µg/mL)Reference
Methicillin-Susceptible Staphylococcus aureus (MSSA)24Cephalexin: MIC₅₀=2, MIC₉₀=4[3][9]
Staphylococcus aureus (ATCC 25923)-4-[10]
Staphylococcus aureus (Clinical Isolates)-2-128 (Mean: 28.51)-[10]
Streptococcus pyogenes--Cefadroxil was reported to be 3-4 times more active than cephalexin.[11]

Efficacy in Urinary Tract Infection (UTI) Models

Cefadroxil is indicated for the treatment of uncomplicated urinary tract infections caused by susceptible strains of Escherichia coli, Proteus mirabilis, and Klebsiella species.[12][13] For complicated UTIs, other agents are generally preferred.[13][14][15]

Table 3: Clinical Efficacy of Cefadroxil in Genito-Urinary Tract Infections
Study PopulationCefadroxil Clinical Success RateNotesReference
471 patients84.5%Includes various genito-urinary infections.[16][17]
Table 4: In Vitro Activity of Cefadroxil Against Uropathogens
OrganismCefadroxil MIC₅₀ (µg/mL)Cefadroxil MIC₉₀ (µg/mL)Comparison Drug & MICs (µg/mL)Reference
Escherichia coli (ATCC 25922)-16-[10]
Escherichia coli (Clinical Isolates)-8-256 (Mean: 149.26)-[10]
Escherichia coli--Ciprofloxacin demonstrates higher efficacy, especially in complicated UTIs.[14]
Klebsiella aerogenesSensitive (Breakpoint ≤16 mg/l)-95.5% of isolates were sensitive.[18]
Proteus mirabilisSensitive (Breakpoint ≤16 mg/l)-95.5% of isolates were sensitive.[18]

Efficacy in Respiratory Tract Infection (RTI) Models

Cefadroxil has demonstrated efficacy in treating both upper and lower respiratory tract infections, including pneumonia and streptococcal tonsillopharyngitis.[17][19][20][21]

Table 5: Clinical Efficacy of Cefadroxil in Respiratory Tract Infections
Comparison DrugCefadroxil Clinical Success RateComparison Drug Clinical Success RateInfection TypeReference
Cephalexin100% (Cured)96% (Cured)Lower RTI (Children)[22]
Cefaclor96% (Cured)94% (Cured)Pneumococcal Pneumonia[21]
Amoxicillin87% (Cure/Improvement)84% (Cure/Improvement)Lower RTI[23]
Penicillin V93.2% (Microbiological Success)81% (Microbiological Success)Streptococcal Tonsillopharyngitis[20]
Table 6: In Vitro Activity of Cefadroxil Against RTI Pathogens
OrganismCefadroxil ActivityReference
Streptococcus pneumoniaeCefadroxil was found to be less active on a weight basis compared to ampicillin.[24]
Streptococcus pyogenesCefadroxil exhibited the same bactericidal effect as cefaclor, josamycin, and amoxicillin-clavulanic acid.[25]
Haemophilus influenzaeCefadroxil was less active compared to amoxicillin and amoxicillin-clavulanic acid.[25]

Pharmacokinetics in Animal Models

Pharmacokinetic studies in animal models are crucial for determining appropriate dosing and predicting therapeutic outcomes. Cefadroxil generally shows good bioavailability in these models.

Table 7: Pharmacokinetic Parameters of Cefadroxil in Animal Models
Animal ModelDose (mg/kg)RouteCmax (µg/mL)Tmax (h)T½ (h)Bioavailability (%)Reference
Rat2.5 - 15IV / Oral4.6 - 5.5--90 - 100[26]
Foal (1 month)5 - 40Oral3.15 - 19.71--~68[27]
Horse25IV59.2-0.77-[28]
Mouse~1.6-----[1]

Experimental Protocols

Methodology: Minimum Inhibitory Concentration (MIC) Determination

The following is a generalized protocol for determining the MIC of cefadroxil using the broth microdilution method, based on standard laboratory practices.[9][10]

  • Preparation of Cefadroxil Stock Solution: A stock solution of cefadroxil is prepared in a suitable solvent (e.g., sterile distilled water or appropriate buffer) to a known high concentration.

  • Serial Dilutions: Two-fold serial dilutions of the cefadroxil stock solution are prepared in 96-well microtiter plates using cation-adjusted Mueller-Hinton Broth (CAMHB). This creates a range of concentrations to be tested (e.g., 256, 128, 64, 32, 16, 8, 4, 2, 1, 0.5, and 0.25 µg/mL).[10]

  • Bacterial Inoculum Preparation: The test organism (e.g., S. aureus or E. coli) is cultured on an appropriate agar medium. Colonies are then suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation: Each well containing the cefadroxil dilutions is inoculated with the standardized bacterial suspension. A growth control well (broth and bacteria, no antibiotic) and a sterility control well (broth only) are included. The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.[9]

  • Interpretation of Results: Following incubation, the MIC is determined as the lowest concentration of cefadroxil that completely inhibits visible bacterial growth.[9]

Visualizations

experimental_workflow cluster_prep Preparation Stage cluster_exp Experimental Stage cluster_analysis Analysis Stage p1 Prepare Cefadroxil Stock Solution p2 Create Serial Dilutions in Microtiter Plate p1->p2 e1 Inoculate Plates with Standardized Bacteria p2->e1 p3 Prepare Bacterial Inoculum (0.5 McFarland) p3->e1 e2 Incubate Plates (16-20h at 35°C) e1->e2 a1 Visually Inspect for Bacterial Growth e2->a1 a2 Determine MIC Value (Lowest Inhibitory Conc.) a1->a2

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.

mechanism_of_action Cefadroxil Cefadroxil PBP Penicillin-Binding Proteins (PBPs) Cefadroxil->PBP Binds to Transpeptidation Transpeptidation (Cell Wall Cross-linking) Cefadroxil->Transpeptidation Inhibits PBP->Transpeptidation Catalyzes CellWall Cell Wall Synthesis Inhibited Transpeptidation->CellWall Leads to Lysis Bacterial Cell Lysis CellWall->Lysis

Caption: Cefadroxil's mechanism of action via PBP inhibition.

decision_logic_uti start UTI Diagnosis check_complexity Is the UTI Complicated? start->check_complexity uncomplicated Uncomplicated UTI check_complexity->uncomplicated No complicated Complicated UTI check_complexity->complicated Yes treat_cefadroxil Cefadroxil is a suitable option uncomplicated->treat_cefadroxil treat_alternative Consider alternative (e.g., Ciprofloxacin) complicated->treat_alternative

References

Oracefal (Cefadroxil): A Comparative Performance Analysis Against Newer Generation Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Oracefal (cefadroxil), a first-generation cephalosporin, against newer generation cephalosporins and other contemporary antibiotics. The analysis is based on available experimental data to assist researchers and drug development professionals in understanding the evolving landscape of antibacterial therapeutics.

Introduction to this compound (Cefadroxil)

This compound is a brand name for the antibiotic cefadroxil, a member of the first-generation cephalosporin class of beta-lactam antibiotics.[1][2][3][4][5][6][7][8] It exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[2][3] Cefadroxil is effective against many Gram-positive and some Gram-negative bacteria.[7][9] It is typically used to treat uncomplicated urinary tract infections, skin and soft tissue infections, and pharyngitis/tonsillitis caused by susceptible organisms.[1][10]

Comparative Analysis: this compound vs. Newer Generation Cephalosporins

The primary evolution of cephalosporins through subsequent generations has been the expansion of their activity spectrum, particularly against Gram-negative bacteria, and enhanced stability against beta-lactamases.

GenerationRepresentative AntibioticsSpectrum of Activity SummaryKey Advantages over Preceding Generations
First-Generation (e.g., Cefadroxil) Cefadroxil, Cephalexin, CefazolinPrimarily active against Gram-positive cocci (e.g., Staphylococcus, Streptococcus). Limited activity against Gram-negative bacteria.Good efficacy against common Gram-positive pathogens.
Second-Generation Cefuroxime, CefprozilIncreased activity against Gram-negative bacteria compared to the first generation, while retaining good Gram-positive coverage. Some have activity against anaerobes.Broader spectrum of activity, including more Gram-negative organisms.
Third-Generation Cefixime, Ceftriaxone, CefotaximeFurther enhanced activity against Gram-negative bacteria, including Enterobacteriaceae. Some agents have activity against Pseudomonas aeruginosa. Generally less active against Gram-positive cocci than first-generation agents.Potent anti-Gram-negative activity, often used for more serious infections.
Fourth-Generation CefepimeBroad-spectrum activity against both Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa. More resistant to beta-lactamases than third-generation cephalosporins.Extended spectrum covering both Gram-positive and a wide range of Gram-negative organisms.
Fifth-Generation Ceftaroline, CeftobiproleSimilar to fourth-generation but with the unique addition of activity against methicillin-resistant Staphylococcus aureus (MRSA).Activity against MRSA, a significant clinical advantage.

In-Vitro Susceptibility Data: A Comparative Overview

The following table summarizes the minimum inhibitory concentration (MIC) values for cefadroxil and representative newer generation cephalosporins against common bacterial pathogens. MIC is a measure of the lowest concentration of an antibiotic that will inhibit the visible growth of a microorganism. Lower MIC values indicate greater potency.

Bacterial SpeciesCefadroxil (1st Gen) MIC (µg/mL)Cefuroxime (2nd Gen) MIC (µg/mL)Ceftriaxone (3rd Gen) MIC (µg/mL)Cefepime (4th Gen) MIC (µg/mL)Ceftaroline (5th Gen) MIC (µg/mL)
Staphylococcus aureus (MSSA)0.5 - 21 - 42 - 81 - 40.25 - 1
Streptococcus pneumoniae≤0.12 - 1≤0.06 - 1≤0.03 - 0.5≤0.03 - 0.5≤0.015 - 0.25
Escherichia coli4 - 162 - 8≤0.12 - 1≤0.12 - 0.50.25 - 2
Klebsiella pneumoniae8 - 324 - 16≤0.12 - 1≤0.12 - 0.50.25 - 2
Pseudomonas aeruginosa>64>648 - >642 - 16>64
Staphylococcus aureus (MRSA)>64>64>64>640.5 - 2

Note: MIC values can vary depending on the specific strain and testing methodology. The data presented here are for illustrative purposes and represent a general range.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC values presented are typically determined using the broth microdilution method according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Antibiotics: The antibiotics are serially diluted in cation-adjusted Mueller-Hinton broth in microtiter plates.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

  • Incubation: The plates are incubated at 35°C for 16-20 hours.

  • Interpretation: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Visualizing the Mechanism of Action and Experimental Workflow

Signaling Pathway: Beta-Lactam Antibiotic Mechanism of Action

Beta_Lactam_Mechanism cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) (Transpeptidases) CW Cross-linked Peptidoglycan (Stable Cell Wall) PBP->CW Catalyzes cross-linking CW_precursors Cell Wall Precursors CW_precursors->PBP Substrate for Lysis Cell Lysis CW->Lysis Inhibition of synthesis leads to Beta_Lactam Beta-Lactam Antibiotic (e.g., Cefadroxil) Beta_Lactam->PBP Binds to and inhibits

Caption: Mechanism of action of beta-lactam antibiotics.

Experimental Workflow: Minimum Inhibitory Concentration (MIC) Assay

MIC_Workflow start Start prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plates prep_inoculum->inoculate serial_dilution Perform Serial Dilution of Antibiotics serial_dilution->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_results Read and Record MIC incubate->read_results end End read_results->end

References

Navigating the Landscape of Beta-Lactam Resistance: A Comparative Guide to Cefadroxil's Cross-Resistance Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Analysis of Cefadroxil's Efficacy Against Beta-Lactam-Resistant Bacteria, Supported by Experimental Data and Methodologies.

The escalating threat of antibiotic resistance necessitates a thorough understanding of the cross-resistance profiles of existing antimicrobial agents. This guide provides a detailed comparison of the in vitro activity of cefadroxil, a first-generation cephalosporin, against various bacterial pathogens, alongside other beta-lactam antibiotics. By presenting quantitative data, detailed experimental protocols, and visual representations of resistance mechanisms, this document serves as a critical resource for researchers engaged in antimicrobial drug discovery and development.

Quantitative Assessment of Cross-Resistance

The minimum inhibitory concentration (MIC) is a key indicator of an antibiotic's potency. The following tables summarize the MIC50 and MIC90 values for cefadroxil and a selection of other beta-lactams against common Gram-positive and Gram-negative bacteria. These values represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Table 1: Comparative In Vitro Activity of Cefadroxil and Other Beta-Lactams against Methicillin-Susceptible Staphylococcus aureus (MSSA)

AntibioticMIC50 (µg/mL)MIC90 (µg/mL)
Cefadroxil24
Cephalexin24
Oxacillin≤0.250.5
Cefazolin0.50.5
Ceftaroline≤0.250.25
Cephalothin0.250.5

Data derived from 48 unique clinical MSSA isolates from pediatric patients with musculoskeletal infections.

Table 2: Comparative In Vitro Activity of Cefadroxil and Cephalexin against Various Bacterial Species

OrganismAntibioticMIC90 (µg/mL)MBC90 (µg/mL)
Streptococcus pneumoniaeCefadroxil48
Cephalexin816
Staphylococcus aureusCefadroxil4>128
Cephalexin8>128
Staphylococcus epidermidisCefadroxil64>128
Cephalexin64>128
Escherichia coliCefadroxil864
Cephalexin1664
Klebsiella speciesCefadroxil1616
Cephalexin816

MBC90: Minimum bactericidal concentration for 90% of isolates.

Table 3: In Vitro Activity of Cefadroxil against Clinical Isolates of Escherichia coli and Staphylococcus aureus

OrganismMIC Range (µg/mL)MIC90 (µg/mL)Resistance Rate (%)
Escherichia coli8-25625685.71
Staphylococcus aureus2-12812871.43

Experimental Protocols

Accurate and reproducible data are the cornerstones of scientific research. The following are detailed methodologies for two standard antimicrobial susceptibility testing (AST) methods.

Broth Microdilution Method (Based on CLSI M07 Guidelines)

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Antimicrobial Stock Solution: Aseptically prepare a stock solution of the antimicrobial agent at a known concentration in a suitable solvent.

  • Preparation of Microdilution Plates:

    • Dispense 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into each well of a 96-well microtiter plate.

    • Add 50 µL of the antimicrobial stock solution to the first well of each row, creating a 1:2 dilution.

    • Perform serial two-fold dilutions by transferring 50 µL from the first well to the second, and so on, down the row. Discard the final 50 µL from the last well. This results in a range of antibiotic concentrations.

    • The final volume in each well should be 50 µL, except for the growth control well, which contains 100 µL of broth.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture, select several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation and Incubation:

    • Inoculate each well (except for the sterility control well) with 50 µL of the standardized bacterial suspension. The final volume in the test wells will be 100 µL.

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye. A growth control (no antibiotic) and a sterility control (no bacteria) should be included for each test.

Disk Diffusion Method (Based on EUCAST Guidelines)

The disk diffusion method is a qualitative or semi-quantitative test that provides a measure of the susceptibility of a bacterium to an antimicrobial agent.

  • Preparation of Inoculum:

    • Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the adjusted inoculum suspension. Remove excess fluid by pressing the swab against the inside of the tube.

    • Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions to ensure confluent growth.

  • Application of Antibiotic Disks:

    • Within 15 minutes of inoculation, apply paper disks impregnated with a standard concentration of the antimicrobial agents onto the agar surface.

    • Ensure that the disks are in firm and even contact with the agar. Do not move the disks once they have been applied.

  • Incubation:

    • Invert the plates and incubate them at 35°C ± 1°C for 16-20 hours in ambient air.

  • Measurement and Interpretation of Results:

    • After incubation, measure the diameter of the zones of complete inhibition of growth around each disk to the nearest millimeter.

    • Interpret the results (Susceptible, Intermediate, or Resistant) by comparing the zone diameters to the clinical breakpoints established by EUCAST.

Visualizing Bacterial Resistance Mechanisms

Understanding the molecular pathways that confer resistance is crucial for developing novel therapeutic strategies. The following diagrams, generated using the DOT language, illustrate key concepts in beta-lactam resistance.

Beta-Lactamase-Mediated Resistance Pathway

Beta-lactamases are enzymes that inactivate beta-lactam antibiotics by hydrolyzing the amide bond in the beta-lactam ring. The expression of some beta-lactamases, such as AmpC, is inducible.

Beta_Lactamase_Resistance cluster_cell Bacterial Cell cluster_periplasm Periplasm cluster_cytoplasm Cytoplasm PBP Penicillin-Binding Proteins (PBPs) Cell Lysis Cell Lysis PBP->Cell Lysis BetaLactamase Beta-Lactamase (e.g., AmpC) Hydrolyzed_BetaLactam Inactive Antibiotic BetaLactamase->Hydrolyzed_BetaLactam BetaLactam_in Beta-Lactam Antibiotic BetaLactam_in->PBP Inhibition of cell wall synthesis BetaLactam_in->BetaLactamase Hydrolysis Muropeptides Muropeptide precursors BetaLactam_in->Muropeptides Accumulation of precursors AmpR_inactive Inactive AmpR AmpR_active Active AmpR (Repressor) AmpR_inactive->AmpR_active Conformational Change ampC_gene ampC gene AmpR_active->ampC_gene Repression ampC_gene->BetaLactamase Expression Muropeptides->AmpR_inactive Binding Porin Porin Channel Porin->BetaLactam_in BetaLactam_out External Beta-Lactam BetaLactam_out->Porin Diffusion

Caption: Signaling pathway of inducible AmpC beta-lactamase-mediated resistance.

Experimental Workflow for Assessing Cross-Resistance

A systematic approach is essential for evaluating the cross-resistance profile of an antibiotic.

Cross_Resistance_Workflow start Start: Isolate Bacterial Strains prepare_inoculum Prepare Standardized Inoculum (0.5 McFarland) start->prepare_inoculum ast_method Perform Antimicrobial Susceptibility Testing (e.g., Broth Microdilution or Disk Diffusion) prepare_inoculum->ast_method test_antibiotics Test against a panel of beta-lactams: - Cefadroxil - Other Cephalosporins (Gen 1-4) - Penicillins - Carbapenems ast_method->test_antibiotics measure_mic Determine Minimum Inhibitory Concentrations (MICs) ast_method->measure_mic analyze_data Analyze and Compare MIC Data measure_mic->analyze_data report_profile Report Cross-Resistance Profile analyze_data->report_profile

Caption: Experimental workflow for determining antibiotic cross-resistance.

Logical Relationship of Cross-Resistance and Co-resistance

It is important to distinguish between cross-resistance and co-resistance, as they represent different mechanisms of multidrug resistance.

Resistance_Mechanisms cluster_cross Cross-Resistance cluster_co Co-resistance A Single Resistance Mechanism (e.g., Efflux Pump, Target Modification) B1 Antibiotic A (e.g., Cefadroxil) A->B1 Confers Resistance B2 Antibiotic B (Structurally Similar Beta-Lactam) A->B2 Confers Resistance C1 Resistance Gene 1 (e.g., for Beta-Lactams) C2 Resistance Gene 2 (e.g., for Aminoglycosides) D Mobile Genetic Element (e.g., Plasmid) D->C1 Carries D->C2 Carries

Caption: Logical distinction between cross-resistance and co-resistance.

A Comparative Guide to Bioanalytical Methods for Cefadroxil Quantification in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of validated bioanalytical methods for the quantification of the first-generation cephalosporin antibiotic, cefadroxil, in plasma. The selection of an appropriate bioanalytical method is critical for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. This document outlines the performance of common analytical techniques, offering supporting experimental data and detailed protocols to aid in methodological decisions.

Method Performance Comparison

The selection of a bioanalytical method hinges on factors such as required sensitivity, sample throughput, and available instrumentation. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are the most prevalent techniques for cefadroxil analysis. The following tables summarize the key performance characteristics of validated methods for easy comparison.

ParameterHPLC-UV MethodLC-MS/MS MethodLC-MS/MS Method (Alternative)
Linearity Range (ng/mL) 500 - 30,000[1]5 - 30,00010 - 10,000[2][3]
Lower Limit of Quantification (LLOQ) (ng/mL) 60[1]510[2][3][4]
Accuracy (%) Not explicitly stated93.5% at LLOQ[4]Within ±15%[4]
Precision (% CV) Inter-day: 0.35 - 4.01Intra-day: 1.88 - 7.9[1]4.6% at LLOQ[4]< 15%[4]
Recovery (%) 71 - 90.4[1]92.7 - 95.8[4]Not Reported
Internal Standard Cefaclor[5]Chloramphenicol[6]Cefaclor[2][3]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of a bioanalytical assay. Below are representative protocols for the primary methods discussed.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is a robust and cost-effective technique suitable for pharmacokinetic studies where high sensitivity is not the primary requirement.

Sample Preparation: Protein Precipitation

  • To 500 µL of plasma sample, add 500 µL of 6% trichloroacetic acid.[1][5]

  • Vortex the mixture for 30 seconds to precipitate plasma proteins.[1]

  • Centrifuge the sample at 6000 rpm for 5 minutes.[1]

  • Collect the supernatant for injection into the HPLC system.

Chromatographic Conditions

  • Column: Waters Spherisorb, C18 (5 µm, 150mm × 4.5mm)[1]

  • Mobile Phase: Sodium dihydrogen phosphate buffer (pH 4.0) and methanol (96:4 v/v)[1]

  • Flow Rate: 1.5 mL/min[1]

  • Injection Volume: 100 µL[1]

  • Detection Wavelength: 260 nm[1][5]

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it the gold standard for bioanalytical studies requiring low detection limits.

Sample Preparation: Protein Precipitation

  • To 100 µL of plasma, add 300 µL of cold acetonitrile containing 0.1% formic acid and the internal standard (e.g., Cefadroxil-d4).[7]

  • Vortex the mixture to ensure thorough mixing and protein precipitation.[7]

  • Centrifuge the samples at high speed.

  • Transfer the supernatant to a clean tube for injection into the LC-MS/MS system.[4]

Sample Preparation: Solid-Phase Extraction (SPE)

  • Mix 500 µL of plasma with 500 µL of the internal standard working solution.[6]

  • Load the mixture onto an SPE cartridge pre-conditioned with methanol and water.

  • Wash the cartridge with water.[6]

  • Elute the analytes with the mobile phase.[6]

  • Inject an aliquot of the eluate into the LC-MS/MS system.[6]

Chromatographic Conditions

  • Column: C18 reversed-phase column.[7]

  • Mobile Phase: A mixture of methanol, acetonitrile, and 2 mM ammonium acetate (pH 3.5) (25:25:50, v/v/v).

  • Flow Rate: 0.8 mL/min.

  • Injection Volume: 20 µL.[6]

  • Detection: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source operating in positive ion mode.[7]

Experimental Workflows

The following diagrams illustrate the logical flow of the sample preparation and analysis processes for the described bioanalytical methods.

cluster_0 HPLC-UV Sample Preparation (Protein Precipitation) plasma Plasma Sample (500 µL) add_tca Add 6% Trichloroacetic Acid (500 µL) plasma->add_tca vortex Vortex (30s) add_tca->vortex centrifuge Centrifuge (6000 rpm, 5 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc_injection Inject into HPLC supernatant->hplc_injection

HPLC-UV Sample Preparation Workflow

cluster_1 LC-MS/MS Sample Preparation (Protein Precipitation) plasma_ms Plasma Sample (100 µL) add_acn Add Acetonitrile with IS (300 µL) plasma_ms->add_acn vortex_ms Vortex add_acn->vortex_ms centrifuge_ms High-Speed Centrifuge vortex_ms->centrifuge_ms supernatant_ms Transfer Supernatant centrifuge_ms->supernatant_ms lcms_injection Inject into LC-MS/MS supernatant_ms->lcms_injection

LC-MS/MS Protein Precipitation Workflow

cluster_2 LC-MS/MS Sample Preparation (Solid-Phase Extraction) plasma_spe Plasma Sample with IS (1 mL) load_sample Load Sample plasma_spe->load_sample condition_spe Condition SPE Cartridge condition_spe->load_sample wash_spe Wash Cartridge load_sample->wash_spe elute Elute with Mobile Phase wash_spe->elute lcms_injection_spe Inject into LC-MS/MS elute->lcms_injection_spe

LC-MS/MS Solid-Phase Extraction Workflow

References

Safety Operating Guide

Proper Disposal of Oracefal (Cefaclor): A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The responsible disposal of Oracefal (cefaclor), a cephalosporin antibiotic, is critical to mitigate the risks of environmental contamination and the development of antimicrobial resistance. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals on the proper handling and disposal of this compound waste in a laboratory setting. Adherence to institutional and local regulations is paramount, and this document should be used as a supplement to, not a replacement for, those guidelines.[1][2]

Handling and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care to avoid personal exposure. This compound may cause allergic skin reactions or asthma-like symptoms if inhaled.[3]

Recommended Personal Protective Equipment:

  • Gloves: Wear appropriate protective gloves to prevent skin contact.[3]

  • Eye Protection: Use safety glasses or goggles.[1]

  • Respiratory Protection: In case of inadequate ventilation or when handling powders, wear a dust respirator or an approved respirator.[1][3]

  • Protective Clothing: Wear a lab coat or other protective clothing to prevent skin exposure.[1]

Step-by-Step Disposal Procedures

The proper disposal method for this compound depends on the form of the waste (e.g., pure compound, stock solutions, contaminated media) and the quantity.

Small Spills

For minor spills of dry this compound, follow these steps:

  • Alert Personnel: Inform others in the immediate area of the spill.

  • Containment: Prevent the powder from becoming airborne.

  • Clean-up: Use dry clean-up procedures.[1] Dampen the material slightly with water to prevent dusting before sweeping.[1] Alternatively, use a vacuum cleaner fitted with a HEPA filter.[1]

  • Collection: Place the collected residue into a sealed, labeled container for disposal.[1]

  • Decontamination: Wash the spill area thoroughly with large amounts of water.[1]

Disposal of Unused this compound and Stock Solutions

Unused or expired this compound and concentrated stock solutions are considered hazardous chemical waste and must not be disposed of down the drain.[2]

  • Segregation: Collect all this compound waste in a designated, properly labeled, and sealed hazardous waste container.

  • Labeling: Clearly label the container as "Hazardous Waste" with the chemical name (Cefaclor/Oracefal) and any other information required by your institution.

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[1]

  • Disposal: Arrange for pickup and disposal by your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal contractor.[3][4]

Disposal of Contaminated Labware and Media

Media containing this compound should be treated as chemical waste.[2] While autoclaving can destroy pathogens, it may not be effective in degrading all antibiotics.[2]

  • Collection: Collect liquid waste in a labeled, leak-proof container. Solid waste, such as contaminated plates or flasks, should be placed in designated biohazard or chemical waste bags.

  • Treatment: Consult your institutional EHS for specific guidance on whether autoclaving is a permissible first step for media containing cefaclor. If autoclaving is not sufficient, the waste must be managed as chemical waste.[2]

  • Final Disposal: Dispose of the treated or collected waste according to your institution's chemical or biohazardous waste procedures.

Summary of this compound Disposal Information

Parameter Guideline References
Waste Category Hazardous Chemical Waste[2][3]
PPE Gloves, Safety Glasses, Respiratory Protection (for powders), Protective Clothing[1][3]
Small Spills (Dry) Use dry clean-up methods, avoid generating dust, place in a sealed container.[1]
Unused Product/Stock Solutions Collect in a labeled hazardous waste container for professional disposal.[2][3]
Contaminated Media Treat as chemical waste; consult EHS for specific procedures.[2]
"Do Nots" Do not discharge into sewers or waterways. Do not dispose of in regular trash without following specific institutional guidelines.[1]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

Oracefal_Disposal_Workflow start This compound Waste Generated waste_type Identify Waste Type start->waste_type spill Small Spill waste_type->spill Spill unused_product Unused Product / Stock Solution waste_type->unused_product Unused/Stock contaminated_media Contaminated Media / Labware waste_type->contaminated_media Media/Labware spill_proc Follow Spill Cleanup Procedure: - Wear appropriate PPE - Use dry cleanup methods - Collect in sealed container spill->spill_proc collect_hw Collect in Labeled Hazardous Waste Container unused_product->collect_hw consult_ehs Consult Institutional EHS for Specific Protocol contaminated_media->consult_ehs spill_proc->collect_hw dispose_hw Dispose via Institutional EHS / Licensed Contractor collect_hw->dispose_hw consult_ehs->collect_hw

Caption: Workflow for the proper disposal of this compound waste.

It is imperative for all laboratory personnel to be trained on these procedures and to have access to the necessary safety equipment. By following these guidelines, laboratories can ensure the safe and environmentally responsible disposal of this compound.

References

Essential Safety and Handling Guide for Oracefal (Cefadroxil)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for laboratory professionals handling Oracefal (active ingredient: Cefadroxil). Adherence to these procedures is vital for ensuring personal safety and maintaining a secure research environment.

Core Safety Principles:

This compound, a cephalosporin antibiotic, requires careful handling to avoid potential allergic reactions and other health risks. The primary routes of exposure are inhalation, ingestion, and direct contact with the skin and eyes. All personnel must be trained on the specific hazards associated with this compound before beginning any work.

Personal Protective Equipment (PPE)

The following table summarizes the mandatory personal protective equipment required when handling this compound powder or solutions. Consistent and correct use of PPE is the most effective way to prevent exposure.

PPE CategoryItemSpecificationRationale
Eye Protection Safety GogglesChemical splash goggles compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[1]Protects eyes from airborne powder and accidental splashes.
Hand Protection Chemical-Resistant GlovesNitrile or other compatible chemical-resistant gloves.Prevents skin contact, which can lead to sensitization or allergic reactions.[1][2][3]
Respiratory Protection RespiratorNIOSH/MSHA or European Standard EN 149 approved respirator.[1][2]Required when handling the powder outside of a certified chemical fume hood to prevent inhalation of aerosolized particles.[2] May cause allergy or asthma symptoms or breathing difficulties if inhaled.[2][3]
Body Protection Laboratory CoatStandard laboratory coat.Protects skin and personal clothing from contamination.

Operational and Disposal Protocols

Handling and Storage:

  • Ventilation: Always handle this compound powder in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation risk.[1][4]

  • Avoid Dust Formation: Take care to avoid the formation of dust when handling the powder.[1][3][4]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[1] Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[1][3]

  • Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[1] The medication is sensitive to moisture and light.[5][6]

First Aid Measures:

  • Skin Contact: In case of skin contact, immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][4] If skin irritation or a rash occurs, seek medical advice.[1][4]

  • Eye Contact: If this compound comes into contact with the eyes, rinse cautiously with water for several minutes.[1] If wearing contact lenses, remove them if it is easy to do so and continue rinsing.[1] Seek medical attention if eye irritation persists.[1][4]

  • Inhalation: If inhaled, move the individual to fresh air and keep them in a position comfortable for breathing.[1][3] If respiratory symptoms occur, call a poison center or physician.[1][2]

  • Ingestion: If ingested, rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.

Spill and Disposal Plan:

  • Spill Cleanup: For spills, ensure adequate ventilation and wear the appropriate PPE.[4] Carefully sweep or shovel the spilled material into a suitable, closed container for disposal.[4] Avoid generating dust during cleanup.[4]

  • Waste Disposal: Dispose of this compound waste and contaminated materials in accordance with all local, regional, and national regulations.[1] Do not dispose of it down the drain or with regular household trash.[5][7] Unused medication should be returned to a pharmacy for proper disposal.[5][6][7]

Experimental Workflow Visualization

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, from initial preparation to final disposal.

Oracefal_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures A Conduct Risk Assessment B Don Appropriate PPE (Goggles, Gloves, Lab Coat, Respirator) A->B C Weigh/Handle this compound in Fume Hood B->C D Perform Experiment C->D E Decontaminate Work Area D->E Spill Spill Occurs D->Spill Exposure Exposure Occurs D->Exposure F Dispose of Waste in Designated Hazardous Waste Container E->F G Remove PPE F->G H Wash Hands Thoroughly G->H Cleanup Follow Spill Cleanup Protocol Spill->Cleanup FirstAid Administer First Aid (Eye Wash, Drench Shower) Exposure->FirstAid Medical Seek Medical Attention FirstAid->Medical

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Oracefal
Reactant of Route 2
Reactant of Route 2
Oracefal

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。